3,4-Dimethylbenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGCXEIJXKQPJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274714 | |
| Record name | 3,4-DIMETHYLBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5580-33-6 | |
| Record name | 3,4-Dimethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5580-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-DIMETHYLBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIMETHYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RMM93929W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,4-Dimethylbenzamide (CAS 5580-33-6)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylbenzamide, identified by the CAS number 5580-33-6, is a member of the benzamide class of organic compounds. Structurally, it features a benzene ring substituted with two methyl groups at the 3 and 4 positions and a primary amide functional group. While not a widely known active pharmaceutical ingredient (API) in its own right, its significance in the scientific community lies in its role as a versatile chemical intermediate and a structural motif found in more complex molecules. The benzamide scaffold is prevalent in a wide array of pharmacologically active compounds, and substituted variants like this compound serve as crucial starting points for the synthesis of novel chemical entities.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications, tailored for professionals in chemical research and drug development.
Physicochemical and Structural Properties
This compound typically appears as a white to off-white crystalline solid.[3] Its core structure consists of a benzene ring with an amide substituent, a functional group known for its ability to form hydrogen bonds, which influences its physical properties such as melting point and solubility.[4] The compound is sparingly soluble in water but demonstrates better solubility in organic solvents.[3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5580-33-6 | [1][5] |
| Molecular Formula | C₉H₁₁NO | [1][5] |
| Molecular Weight | 149.19 g/mol | [1] |
| Melting Point | 101-103 °C | [6][7] |
| Boiling Point | 251.3 °C (Predicted) | [6] |
| Density | 1.060 g/cm³ (Predicted) | [7] |
| pKa | 16.32 (Predicted) | [7] |
| LogP | 2.10 (Predicted) | [6] |
graph "3_4_Dimethylbenzamide_Structure" { layout=neato; node [shape=none, margin=0]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0!"]; C8 [label="C", pos="-1.8,-1.2!"]; C9 [label="C", pos="-1.8,1.2!"]; O1 [label="O", pos="3.2,-0.8!"]; N1 [label="N", pos="3.2,0.8!"]; H1 [label="H", pos="3.8,0.5!"]; H2 [label="H", pos="3.8,1.1!"];
// Benzene ring with substitutions C1 [pos="0,2!"]; C2 [pos="-1,1!"]; C3 [pos="-1,-1!"]; C4 [pos="0,-2!"]; C5 [pos="1,-1!"]; C6 [pos="1,1!"];
// Bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C7 [len=1.5]; C3 -- C8 [len=1.5]; C2 -- C9 [len=1.5]; C7 -- O1 [style=filled, penwidth=2, len=1.5]; C7 -- N1 [len=1.5]; N1 -- H1 [len=1.2]; N1 -- H2 [len=1.2];
// Labels for substitutions node [shape=plaintext]; label_C8 [label="CH₃", pos="-2.5,-1.2!"]; label_C9 [label="CH₃", pos="-2.5,1.2!"]; label_N1 [label="H₂N", pos="3.8,0.8!"]; }
Caption: Chemical Structure of this compound.
Synthesis and Purification Strategies
The synthesis of amides from carboxylic acids and amines is a cornerstone reaction in organic chemistry. However, a direct reaction is often inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[8] Therefore, the carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon. This compound is most logically synthesized from its corresponding carboxylic acid, 3,4-dimethylbenzoic acid.[9]
Method 1: The Acyl Chloride Pathway
This is a robust and widely used two-step method. The underlying principle is the conversion of the poor hydroxyl leaving group of the carboxylic acid into an excellent chloride leaving group.
-
Activation Step: 3,4-Dimethylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive intermediate, 3,4-dimethylbenzoyl chloride.[8][10] Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[11]
-
Amination Step: The crude 3,4-dimethylbenzoyl chloride is then reacted with a source of ammonia, typically aqueous ammonium hydroxide, to yield the final product. A base like triethylamine or pyridine is often included to neutralize the HCl generated during the reaction.[8][11]
Caption: Workflow for the synthesis of this compound via an acyl chloride intermediate.
Experimental Protocol (Acyl Chloride Method):
-
To a stirred solution of 3,4-dimethylbenzoic acid (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM), add thionyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in fresh DCM and cool to 0 °C.
-
Slowly add a solution of aqueous ammonium hydroxide (2-3 equivalents) and triethylamine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Perform an aqueous workup: wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: Direct Coupling with Carbodiimides
For substrates sensitive to the harsh conditions of acyl chloride formation, direct coupling methods using reagents like dicyclohexylcarbodiimide (DCC) are employed.[12][13] This method is a staple in peptide synthesis and is broadly applicable to amide bond formation.[14]
Causality: DCC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.[15] This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond and the dicyclohexylurea (DCU) byproduct.[12][16]
Experimental Protocol (DCC Coupling):
-
Dissolve 3,4-dimethylbenzoic acid (1 equivalent) and an amine source such as ammonium chloride (1.1 equivalents) along with a non-nucleophilic base like triethylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., DCM or THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in the same solvent dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is concentrated, and the residue is subjected to a standard aqueous workup and purification as described in Method 1.
Spectroscopic and Analytical Characterization
Confirming the structure and purity of the synthesized this compound is critical. A combination of spectroscopic techniques provides a definitive fingerprint of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. Key predicted signals include two singlets for the aromatic methyl groups, a complex pattern for the three aromatic protons, and a broad signal for the two amide (-NH₂) protons which may exchange with D₂O.
-
¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of nine unique carbon atoms. The most downfield signal would correspond to the carbonyl carbon of the amide. Other expected signals include those for the four substituted and two unsubstituted aromatic carbons, and two signals for the methyl carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups. For a primary amide like this compound, the spectrum is characterized by:
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 149.[5] Common fragmentation patterns for benzamides include the cleavage of the amide bond to form a stable benzoyl cation.[19][20]
Applications in Research and Development
The utility of this compound stems from its structure, which can be readily modified, making it a valuable building block in various fields.
Caption: Role of this compound as a versatile intermediate for diverse applications.
-
Pharmaceutical Intermediate: The benzamide moiety is a privileged structure in medicinal chemistry, found in drugs with diverse activities.[21][22] While this compound itself may not have significant biological activity, it serves as a precursor for more complex molecules where the dimethylphenyl group can modulate properties like lipophilicity, metabolic stability, and receptor binding.[3]
-
Agrochemicals: The compound has been identified for its use in the agricultural sector as a herbicide.[3] The proposed mechanism involves the disruption of essential protein synthesis in weeds, leading to growth inhibition.[3]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
-
Hazards: The compound is known to cause skin and eye irritation.[1][23] It may also cause respiratory irritation.[1][24]
-
Precautions: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[23] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct light.[23]
Conclusion
This compound (CAS 5580-33-6) is a well-characterized organic compound whose primary value lies in its function as a synthetic intermediate. Its straightforward synthesis from readily available starting materials, combined with the reactive handles of its amide group and aromatic ring, makes it a useful building block for drug discovery, agrochemical development, and materials science. A thorough understanding of its synthesis and spectroscopic properties is essential for researchers utilizing this compound in the creation of novel and complex molecular architectures.
References
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An In-Depth Technical Guide to the Molecular Structure and Characterization of 3,4-Dimethylbenzamide
This guide provides a comprehensive technical overview of 3,4-Dimethylbenzamide, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the molecule's structural attributes, physicochemical properties, synthesis, and analytical characterization. The methodologies and interpretations presented herein are grounded in established chemical principles to ensure scientific integrity and practical applicability.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 5580-33-6) is a substituted aromatic amide, belonging to the broader class of benzamides.[1][2] Its structure is characterized by a benzene ring functionalized with a carboxamide group and two methyl groups at the 3 and 4 positions. This specific substitution pattern dictates its chemical reactivity, solubility, and steric profile, making it a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals and herbicides.[3][4] The amide functional group, in particular, offers sites for hydrogen bonding, which significantly influences its solid-state structure and physical properties like melting point and solubility.
The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 5580-33-6 | [1] |
| Molecular Formula | C₉H₁₁NO | [5][6] |
| Molecular Weight | 149.19 g/mol | [1][5] |
| IUPAC Name | This compound | [1] |
| Appearance | White crystalline solid | [3] |
| Solubility | Sparingly soluble in water | [3] |
| Melting Point (Tfus) | 375.84 K (102.69 °C) (Calculated) | [5] |
| Boiling Point (Tboil) | 568.36 K (295.21 °C) (Calculated) | [5] |
| pKa | 16.32 ± 0.50 (Predicted) | [3] |
| LogP (Octanol/Water) | 1.402 (Calculated) | [5] |
| Topological Polar Surface Area | 43.1 Ų | [1][3] |
Molecular Structure Diagram
The 2D chemical structure of this compound highlights the spatial relationship between the functional groups. The ortho positioning of the two methyl groups on the benzene ring and their relation to the amide group are key features influencing its reactivity.
Caption: 2D structure of this compound.
Synthesis and Purification Workflow
The synthesis of this compound is most commonly achieved through the amidation of 3,4-dimethylbenzoic acid. This process involves the activation of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by nucleophilic attack by an amine. This two-step approach is reliable, scalable, and a cornerstone of amide synthesis in both academic and industrial settings.
Experimental Protocol: Synthesis via Acyl Chloride Intermediate
Expertise & Causality: The conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) is a standard and highly efficient method. SO₂ and HCl are generated as gaseous byproducts, which drives the reaction to completion according to Le Châtelier's principle. The subsequent reaction with concentrated ammonium hydroxide provides the ammonia nucleophile. Performing this second step at a low temperature is critical to control the exothermicity of the reaction and prevent unwanted side reactions.
Step 1: Formation of 3,4-Dimethylbenzoyl Chloride
-
In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).
-
Add 3,4-dimethylbenzoic acid (15.0 g, 0.1 mol) to the flask.
-
Carefully add thionyl chloride (11.0 mL, 0.15 mol) to the flask.
-
Heat the reaction mixture to reflux (approx. 80°C) for 2 hours. The solid should dissolve, and gas evolution (SO₂ and HCl) will be observed.
-
After reflux, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3,4-dimethylbenzoyl chloride is obtained as an oil and can be used directly in the next step.
Step 2: Amidation to form this compound
-
Prepare a 500 mL beaker containing crushed ice and add concentrated ammonium hydroxide (28-30%, 100 mL).
-
While vigorously stirring the ammonium hydroxide solution in the ice bath, add the crude 3,4-dimethylbenzoyl chloride dropwise via a dropping funnel. A white precipitate will form immediately.
-
Continue stirring for an additional 30 minutes after the addition is complete.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water to remove any ammonium salts.
-
Press the solid dry on the filter.
Step 3: Purification by Recrystallization
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or an ethanol/water mixture) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Synthesis Workflow Diagram
This diagram illustrates the logical flow from starting materials to the purified final product, including the key transformation and purification steps.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization for Structural Verification
Confirming the identity and purity of a synthesized compound is a non-negotiable step in scientific research. A multi-technique approach provides a self-validating system, where each analysis offers complementary information to build a complete and trustworthy structural profile.
Analytical Workflow Diagram
The following diagram shows how different analytical techniques are integrated to provide a comprehensive characterization of the final product.
Caption: Integrated workflow for analytical characterization.
A. Mass Spectrometry (MS)
Trustworthiness: GC-MS is a powerful combination that separates components of a mixture before ionization, ensuring that the resulting mass spectrum corresponds to a single, pure compound. The molecular ion peak (M⁺) provides direct evidence of the molecular weight.
Protocol: GC-MS Analysis
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS instrument.
-
Use a standard non-polar column (e.g., DB-5ms) and a temperature program that ramps from ~50°C to 250°C to ensure proper separation.
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
Data Interpretation:
-
Molecular Ion (M⁺): Expect a peak at m/z = 149, corresponding to the molecular weight of C₉H₁₁NO.[1][6]
-
Key Fragments: Look for characteristic fragments, such as a peak at m/z = 133 resulting from the loss of the amino group (-NH₂), and a peak at m/z = 105, corresponding to the dimethylbenzoyl cation [C₉H₉O]⁺.[1]
B. Infrared (IR) Spectroscopy
Expertise: IR spectroscopy is exceptionally useful for the rapid identification of key functional groups. For this compound, the amide group has several distinct vibrational modes that are easily identifiable.
Protocol: FTIR Analysis (KBr Pellet Method)
-
Grind a small amount of the dry sample (~1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is formed.
-
Press the powder into a transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
Data Interpretation: The following table summarizes the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 | N-H stretch (symmetric & asymmetric) | Primary Amide (-NH₂) |
| ~3050 | Aromatic C-H stretch | Benzene Ring |
| ~2950 | Aliphatic C-H stretch | Methyl (-CH₃) |
| 1680 - 1650 | C=O stretch (Amide I band) | Amide Carbonyl |
| 1620 - 1580 | N-H bend (Amide II band) | Primary Amide (-NH₂) |
| ~1400 | C-N stretch | Amide |
Reference for general band positions:[1]
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation in solution. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms in the molecule. The predicted chemical shifts are based on the electronic environment of each nucleus; electron-withdrawing groups like the carbonyl deshield adjacent nuclei, shifting them downfield.
Protocol: NMR Sample Preparation and Acquisition
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Predicted ¹H NMR Data (in CDCl₃):
-
δ ~7.5-7.2 ppm: Multiplet, 3H (aromatic protons). The substitution pattern will lead to a complex splitting pattern.
-
δ ~6.0-5.5 ppm: Broad singlet, 2H (amide -NH₂ protons). The broadness is due to quadrupole coupling and chemical exchange.
-
δ ~2.3 ppm: Singlet, 6H (two aromatic -CH₃ protons). The two methyl groups are expected to have very similar chemical shifts, potentially appearing as a single peak.
Predicted ¹³C NMR Data (in CDCl₃):
-
δ ~170 ppm: Carbonyl carbon (C =O).
-
δ ~140-125 ppm: 4 aromatic carbons (C -H and C -C).
-
δ ~20 ppm: 2 methyl carbons (-C H₃).
Applications and Biological Context
This compound serves primarily as a versatile intermediate in organic synthesis.[3] Its utility stems from the reactivity of the amide group and the potential for further functionalization of the aromatic ring.
-
Pharmaceutical Synthesis: It is a building block for creating more complex active pharmaceutical ingredients (APIs). Benzamide derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[3][7] The specific 3,4-dimethyl substitution pattern provides a defined scaffold for structure-activity relationship (SAR) studies in drug discovery programs.
-
Agrochemicals: The compound has been utilized in the development of herbicides.[3] The proposed mechanism involves the disruption of essential protein synthesis in target weed species, leading to growth inhibition.[3]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The information is derived from aggregated GHS data and safety data sheets (SDS).[1][8]
GHS Hazard Information:
| Code | Hazard Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling and Storage:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[8]
References
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 5580-33-6). Retrieved from [Link]
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Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 3,4-Dimethylbenzamide
Introduction
3,4-Dimethylbenzamide is a substituted aromatic amide that serves as a valuable intermediate and building block in organic synthesis.[1] Its structure, featuring a benzene ring functionalized with two methyl groups and an amide moiety, makes it a precursor for the synthesis of more complex molecules, including potential drug candidates and specialty materials.[1] This guide provides a detailed exploration of the primary and most reliable method for synthesizing this compound, tailored for researchers, scientists, and professionals in drug development. The focus is on the conversion from 3,4-dimethylbenzoic acid, delving into the underlying mechanisms, practical experimental protocols, and critical safety considerations.
Primary Synthetic Pathway: From 3,4-Dimethylbenzoic Acid
The most robust and widely employed method for synthesizing this compound begins with the readily available starting material, 3,4-dimethylbenzoic acid.[1] The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient because the basic amine will deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt.[2][3][4] Therefore, a two-step approach is necessary, involving the activation of the carboxylic acid followed by amidation.
Step 1: Activation of the Carboxylic Acid to 3,4-Dimethylbenzoyl Chloride
The key to this synthesis is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[4] This is effectively achieved by reacting 3,4-dimethylbenzoic acid with thionyl chloride (SOCl₂).[2][4][5] This reaction proceeds via a nucleophilic acyl substitution pathway, forming the highly reactive intermediate, 3,4-dimethylbenzoyl chloride.[4][6] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the workup process.[5][7]
Mechanism of Acid Chloride Formation:
-
Nucleophilic Attack: The oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.[2][6]
-
Intermediate Formation: This leads to the formation of an acyl chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group.[4][6]
-
Chloride Attack and Elimination: A chloride ion, generated in the first step, then acts as a nucleophile, attacking the carbonyl carbon.[2][6] This results in the reformation of the carbonyl double bond and the elimination of the chlorosulfite group, which decomposes into SO₂ and another chloride ion.[2][6]
Step 2: Amidation of 3,4-Dimethylbenzoyl Chloride
The resulting 3,4-dimethylbenzoyl chloride is a highly electrophilic species that readily reacts with a nucleophile like ammonia (NH₃) to form the final product, this compound.[3][5] This reaction is also a nucleophilic acyl substitution, often referred to as a Schotten-Baumann reaction.[3]
Mechanism of Amidation:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acid chloride.[8] This breaks the carbon-oxygen π-bond and forms a tetrahedral intermediate.
-
Elimination: The carbon-oxygen double bond reforms, and the chloride ion is eliminated as a leaving group.[8]
-
Deprotonation: A second molecule of ammonia acts as a base, removing a proton from the nitrogen atom to yield the neutral this compound and an ammonium chloride (NH₄Cl) byproduct.[8]
The overall synthetic workflow can be visualized as follows:
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A Technical Guide to 3,4-Dimethylbenzamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,4-Dimethylbenzamide is a substituted aromatic amide that serves as a valuable building block in synthetic organic chemistry. Its structural motif is present in molecules targeted for various applications, ranging from agrochemicals to pharmaceuticals. This guide provides a comprehensive overview of this compound, including its formal nomenclature, physicochemical properties, a detailed synthesis protocol, and its established and potential applications. The information herein is curated for professionals in research and development who require a technical understanding of this compound for synthetic design, process development, and new product innovation.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is foundational to all scientific research. This section details the IUPAC-sanctioned name and common synonyms for this compound, along with universally recognized chemical identifiers.
IUPAC Name and Synonyms
The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) is This compound [1][2]. Due to historical naming conventions and database entries, it is also known by several synonyms.
| Type | Name |
| Preferred IUPAC Name | This compound[2] |
| Systematic Name | Benzamide, 3,4-dimethyl-[1][3] |
| Common Synonyms | 3,4-Dimethyl-benzamide[4] |
| 3.4-Dimethylbenzamid[1][3] |
Key Identifiers
For unambiguous identification in databases, regulatory documents, and procurement, the following identifiers are critical.
| Identifier | Value | Source |
| CAS Number | 5580-33-6 | [1][2][3][5][6][7] |
| Molecular Formula | C₉H₁₁NO | [1][2][3][5][6][7] |
| InChI Key | INGCXEIJXKQPJH-UHFFFAOYSA-N | [1][2][7][8] |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)N)C | [1][2][9] |
| PubChem CID | 21755 | [1] |
| ChEBI ID | CHEBI:194744 | [1][3] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in reactions, formulations, and biological systems. The data below are compiled from authoritative chemical databases.
| Property | Value | Source |
| Molecular Weight | 149.19 g/mol | [1][6] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 101-103 °C | [3] |
| Boiling Point | 251.3 °C at 760 mmHg | [3] |
| Solubility | Sparingly soluble in water | [5] |
| Density | 1.06 g/cm³ (Predicted) | [3] |
| pKa | 16.32 ± 0.50 (Predicted) | [5] |
| LogP | 1.402 (Calculated) | [10] |
| Topological Polar Surface Area | 43.1 Ų | [1][3] |
Synthesis and Manufacturing
The synthesis of this compound is a straightforward process rooted in fundamental organic chemistry principles. This section outlines the strategic approach and provides a reliable laboratory-scale protocol.
Retrosynthetic Analysis and Strategy
The most direct and common strategy for synthesizing a primary amide is the amidation of a carboxylic acid or one of its more reactive derivatives. The amide C-N bond in this compound can be retrosynthetically disconnected to reveal 3,4-dimethylbenzoic acid and an ammonia source.
Causality of Experimental Choice: While direct amidation of a carboxylic acid is possible, it often requires high temperatures and results in equilibrium mixtures. A more efficient and reliable laboratory method involves converting the carboxylic acid to a more electrophilic species, such as an acyl chloride. The acyl chloride reacts rapidly and irreversibly with ammonia to yield the desired amide in high purity. This two-step process is chosen for its high conversion rate and ease of execution.
Proposed Laboratory-Scale Synthesis Protocol
This protocol is based on standard amide coupling reactions and represents a robust method for obtaining this compound.[11]
Step 1: Synthesis of 3,4-Dimethylbenzoyl Chloride
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dimethylbenzoic acid (15.0 g, 0.1 mol).
-
Under a nitrogen atmosphere in a fume hood, add thionyl chloride (SOCl₂, 11 mL, 0.15 mol) dropwise to the flask.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~3 drops).
-
Heat the reaction mixture to reflux (~80 °C) for 2 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 3,4-dimethylbenzoyl chloride is a liquid and can be used directly in the next step.
Step 2: Synthesis of this compound
-
Cool the flask containing the crude 3,4-dimethylbenzoyl chloride in an ice bath (0 °C).
-
Slowly and carefully add the acyl chloride to a stirred, concentrated solution of aqueous ammonium hydroxide (NH₄OH, ~100 mL) also cooled in an ice bath. A white precipitate will form immediately.
-
Allow the mixture to stir vigorously for 30 minutes as it warms to room temperature.
-
Collect the white solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water (3 x 50 mL) to remove any ammonium salts.
-
Dry the product under vacuum to yield crude this compound.
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Purification and Characterization
For most applications, the crude product obtained from the synthesis requires purification.
-
Purification: Recrystallization is the preferred method. A suitable solvent system, such as ethanol/water or toluene, should be used. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals, which can then be isolated by filtration.
-
Characterization: The identity and purity of the final product must be confirmed. Standard techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the characteristic amide carbonyl (C=O) and N-H stretches.
-
Mass Spectrometry: To confirm the molecular weight.[7]
-
Melting Point Analysis: A sharp melting point range (e.g., 101-103 °C) indicates high purity.[3]
-
Applications in Research and Development
This compound is not typically an end-product but rather a versatile intermediate. Its utility stems from the reactivity of the amide group and the potential for further functionalization of the aromatic ring.
Role as a Chemical Intermediate
The primary application of this compound is as a precursor in multi-step syntheses. It serves as a building block for more complex molecules in the pharmaceutical and agrochemical industries.[5] For instance, derivatives like N-[(4-Aminophenyl)sulfonyl]-3,4-dimethylbenzamide have been synthesized for specific applications.[12]
Application in Agrochemicals
This compound has been utilized in the agricultural sector as a herbicide.[5] The mechanism of action in this context often involves the disruption of essential protein synthesis in target weed species, leading to growth inhibition.[5]
Potential in Medicinal Chemistry and Drug Discovery
The benzamide scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, anticancer, and antidiabetic properties.[13][14]
-
Glucokinase Activation: Benzamide derivatives have been developed as glucokinase activators, which are of interest for the treatment of type 2 diabetes mellitus.[14]
-
Antitubercular Agents: The related dinitrobenzamide scaffold has been explored for developing new drugs to treat tuberculosis.[15]
-
Directing Groups in Synthesis: More complex derivatives, such as 3,4-dimethyl-N-(8-quinolinyl)benzamide, are employed as bidentate directing groups in advanced transition metal-catalyzed C-H bond functionalization reactions, enabling highly regioselective synthesis of complex molecules.[11]
Conceptual Role in Drug Discovery Workflow
Caption: Role of a core scaffold in a typical drug discovery pipeline.
Safety and Handling
Adherence to safety protocols is paramount when handling any chemical. This compound is classified as an irritant.
GHS Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1]
| Hazard Class | Hazard Statement | GHS Code |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[17]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[16][17]
-
Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved respirator.[17]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[18]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[17]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][17]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[18]
Conclusion
This compound is a well-characterized compound with a straightforward synthesis and a defined safety profile. While its direct applications are limited, its true value lies in its role as a versatile chemical intermediate. For researchers in medicinal chemistry, agrochemicals, and materials science, this compound represents a readily accessible scaffold for the synthesis of novel, high-value molecules. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in research and development endeavors.
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An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4-Dimethylbenzamide (CAS No. 5580-33-6), a key chemical intermediate in the pharmaceutical and agrochemical industries. This document, intended for researchers, scientists, and professionals in drug development, delves into the compound's structural characteristics, physicochemical parameters, and spectral data. Furthermore, it outlines a standard laboratory-scale synthesis protocol and discusses its applications as a versatile building block in the synthesis of bioactive molecules.
Introduction: The Scientific Significance of this compound
This compound is a substituted aromatic amide that serves as a valuable scaffold in organic synthesis. Its structure, featuring a benzene ring substituted with two methyl groups and an amide functional group, provides a unique combination of lipophilicity and hydrogen bonding capability. These characteristics make it an attractive starting material for the development of novel compounds with potential therapeutic or herbicidal activities.[1] In the pharmaceutical industry, it is utilized as an intermediate in the synthesis of a variety of drug candidates, where the dimethylated phenyl ring can play a crucial role in modulating the pharmacological profile of the final active pharmaceutical ingredient (API).[1] Its application also extends to the agricultural sector, where it has been investigated for its herbicidal properties, acting by disrupting essential protein synthesis in weeds.[1]
A thorough understanding of the fundamental physical and chemical properties of this compound is paramount for its effective utilization in research and development. This guide aims to provide a consolidated and technically detailed resource for scientists working with this compound.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₁NO | [2][3] |
| Molecular Weight | 149.19 g/mol | [2][3] |
| CAS Number | 5580-33-6 | [2][3] |
| Appearance | White crystalline solid with a faint odor.[1] | [1] |
| Melting Point | 101-103 °C | [4] |
| Boiling Point | 291.3 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.089 g/cm³ (Predicted) | [4] |
| Solubility | Sparingly soluble in water.[1] | [1] |
| pKa | 16.32 ± 0.50 (Predicted) | [1] |
| LogP | 1.89 (Predicted) | [4] |
| Topological Polar Surface Area | 43.1 Ų | [2] |
Synthesis of this compound: A Validated Laboratory Protocol
The synthesis of this compound is most commonly and efficiently achieved through the amidation of 3,4-dimethylbenzoic acid. This two-step procedure involves the initial conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by amination.
Rationale for Synthetic Route
Direct amidation of a carboxylic acid is generally a low-yielding process that requires high temperatures and pressures. Converting the carboxylic acid to an acid chloride significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ammonia. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture, simplifying purification.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Synthesis of 3,4-Dimethylbenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-dimethylbenzoic acid (1 equivalent) in an inert solvent such as toluene.
-
Slowly add thionyl chloride (1.2 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,4-dimethylbenzoyl chloride as an oil or low-melting solid. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Cool the crude 3,4-dimethylbenzoyl chloride in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₄OH) to the cooled acid chloride with vigorous stirring. A white precipitate of this compound will form immediately.
-
Continue stirring at room temperature for 1-2 hours to ensure the completion of the reaction.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any ammonium salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure, crystalline this compound.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in further synthetic applications. The following sections detail the expected spectral data.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) at m/z 149, corresponding to its molecular weight. Key fragmentation patterns include the loss of the amino group (-NH₂) to give a peak at m/z 133, and the loss of the entire amide functionality (-CONH₂) to yield a fragment at m/z 105, which corresponds to the 3,4-dimethylphenyl cation.[2]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
Caption: Key IR absorption regions for this compound.
The spectrum will exhibit characteristic absorption bands for the primary amide group: two bands in the region of 3350-3180 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations. A strong absorption band around 1660 cm⁻¹ is indicative of the C=O stretching vibration (Amide I band). The N-H bending vibration (Amide II band) is typically observed around 1640-1600 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹.[5]
Applications in Drug Discovery and Development
This compound serves as a versatile building block in the synthesis of more complex molecules with potential biological activity. The 3,4-dimethyl substitution pattern on the phenyl ring can be a key feature for optimizing ligand-receptor interactions, improving metabolic stability, or enhancing cell permeability of a drug candidate.
While specific examples of marketed drugs directly incorporating the this compound moiety are not prevalent, its utility is demonstrated in the broader context of medicinal chemistry research. For instance, various benzamide derivatives are explored for their potential as antimicrobial, analgesic, anti-inflammatory, and anticancer agents.[6] The synthesis of N-[(4-Aminophenyl)sulfonyl]-3,4-dimethylbenzamide is a documented example of a more complex molecule built upon this scaffold.[7]
The general synthetic utility of benzamides in creating diverse chemical libraries for drug screening is well-established. The development of novel synthetic methodologies, such as the Mitsunobu reaction for N,N-disubstituted benzamides, further expands the possibilities for creating derivatives of this compound for biological evaluation.[8]
Safety and Handling
This compound is classified as an irritant. It may cause skin and serious eye irritation. It is also advised to avoid breathing in dust, fumes, gas, mist, vapors, or spray. Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood.[2]
Conclusion
This compound is a commercially available and synthetically accessible compound with significant potential as a building block in the fields of pharmaceutical and agrochemical research. This guide has provided a detailed overview of its fundamental physical and chemical properties, a practical synthetic protocol, and an analysis of its characteristic spectral data. A solid understanding of these core properties is essential for any researcher or scientist aiming to leverage the synthetic potential of this compound in the development of new and innovative chemical entities.
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A Technical Guide to the Solubility of 3,4-Dimethylbenzamide in Organic Solvents
This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3,4-Dimethylbenzamide in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, offers predictive models, and presents detailed experimental protocols to empower users in their formulation and process development endeavors.
Introduction to this compound and its Solubility
This compound (CAS No. 5580-33-6) is a member of the benzamide class of organic compounds, characterized by a benzene ring substituted with two methyl groups and a carboxamide group.[1][2] Its molecular structure, featuring both polar (the amide group) and non-polar (the dimethylated benzene ring) moieties, dictates its solubility profile across a range of organic solvents.[3] Understanding this profile is critical in various applications, including its use as a potential herbicide and as an intermediate in the synthesis of pharmaceutical compounds.[1]
The solubility of a compound is a fundamental physicochemical property that influences its bioavailability, reaction kinetics, and purification processes.[4] This guide will explore the factors governing the dissolution of this compound and provide the necessary tools for its quantitative assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5580-33-6 | [1][2][5] |
| Molecular Formula | C₉H₁₁NO | [1][2][5] |
| Molecular Weight | 149.19 g/mol | [1][2][5] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 101-103 °C | [5] |
| Topological Polar Surface Area | 43.1 Ų | [1][2] |
| Predicted pKa | 16.32 ± 0.50 | [1] |
| Predicted LogP | 2.10260 | [5] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][6] This adage suggests that substances with similar polarities and intermolecular forces are more likely to be miscible. For this compound, the interplay of its structural features governs its interaction with various solvents.
-
The Amide Functional Group : The primary amide group (-CONH₂) is polar and capable of both donating and accepting hydrogen bonds. This feature promotes solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).[3]
-
The Aromatic Ring and Methyl Substituents : The benzene ring and the two methyl groups are non-polar and contribute to the molecule's hydrophobicity. These features favor solubility in non-polar or weakly polar solvents through van der Waals and dispersion forces.[3]
The solubility of this compound in a given solvent is, therefore, a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Predictive Models for Solubility Assessment
While experimental determination provides the most accurate solubility data, predictive models offer a valuable, time- and resource-efficient means of screening solvents and estimating solubility.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a powerful tool for predicting the miscibility of a solute in a solvent.[7][8][9] The total Hildebrand solubility parameter (δ) is divided into three components:
-
δD : Dispersion forces
-
δP : Polar forces
-
δH : Hydrogen bonding forces
A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated, and if this distance is within the interaction radius (R₀) of the solute, dissolution is predicted.[8][10]
Table 2: Hansen Solubility Parameters of Common Organic Solvents
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
Note: Values are approximate and can vary slightly depending on the source.
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a quantum chemistry-based model that can predict thermodynamic properties, including solubility, from first principles.[11][12][13] The method calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.[14][15] COSMO-RS is a powerful tool for screening a large number of solvents and predicting solubility trends, even for complex molecules where experimental data is lacking.[16]
Experimental Determination of Solubility
The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a liquid.[4][6][17] This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.
Workflow for Experimental Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Detailed Protocol: Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance (±0.1 mg)
-
Calibrated positive displacement pipettes or volumetric flasks
-
Constant temperature orbital shaker or incubator
-
Syringes and 0.22 µm syringe filters (compatible with the solvent)
-
HPLC system with UV detector
Procedure:
-
Preparation of Slurries: a. To a series of glass vials, add an excess amount of this compound (e.g., 20-30 mg). The presence of undissolved solid at the end of the experiment is crucial. b. Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). b. Agitate the vials at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary studies can be conducted to determine the time to reach a plateau in concentration.
-
Sampling and Sample Preparation: a. After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes at the same temperature. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter material. This step is critical to remove any undissolved microparticles. d. Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
Analytical Quantification: HPLC-UV Method
A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended for the accurate quantification of dissolved this compound.[18][19]
Starting HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v), potentially with 0.1% formic acid to ensure good peak shape.[18]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound. A wavelength around 240-250 nm is a reasonable starting point.
-
Calibration: A multi-point calibration curve should be prepared using standards of known concentration to ensure linearity and accuracy.
Calculation:
The solubility (S) is calculated using the following formula:
S (mg/mL) = (C_hplc × DF)
Where:
-
C_hplc is the concentration of this compound in the diluted sample as determined by HPLC (mg/mL).
-
DF is the dilution factor.
Data Presentation and Interpretation
For a comprehensive understanding, solubility data should be systematically recorded and presented.
Table 3: Template for Experimental Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| e.g., Methanol | 25 | |||
| e.g., Ethanol | 25 | |||
| e.g., Acetone | 25 | |||
| e.g., Toluene | 25 | |||
| e.g., Hexane | 25 | |||
| e.g., Dichloromethane | 25 |
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not extensively reported in public literature, this guide provides a robust framework for its prediction and experimental determination. By leveraging theoretical principles, predictive models like Hansen Solubility Parameters and COSMO-RS, and standardized experimental protocols such as the isothermal shake-flask method coupled with HPLC analysis, researchers can confidently generate the high-quality data necessary for their scientific and developmental objectives. A systematic approach to solubility assessment is paramount for the successful application of this compound in research and industry.
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Ferreira, F. V., Faria, F. F., & Coutinho, J. A. P. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Journal of Chemical & Engineering Data, 69(6), 2095–2106. [Link]
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Al-Hourani, B. J., Al-Masri, M. R., & Al-Zoubi, R. M. (2018). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 23(10), 2530. [Link]
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Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved January 11, 2026, from [Link]
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Eckert, F., & Klamt, A. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of Computer-Aided Molecular Design, 16(5-6), 401–408. [Link]
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Torchilin, V. P., & Lukyanov, A. N. (2011). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. Journal of Chromatography B, 879(19), 1637–1641. [Link]
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Almeida, A. R. R. P., & Monte, M. J. S. (2010). Thermodynamic Study of Benzamide, N-Methylbenzamide, and N,N-Dimethylbenzamide: Vapor Pressures, Phase Diagrams, and Hydrogen Bond Enthalpy. Journal of Chemical & Engineering Data, 55(7), 2446–2452. [Link]
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COSMO-RS Prediction and Experimental Verification of Deep Eutectic Solvents for Water Insoluble Pesticides with High Solubility. (2022). Journal of Molecular Liquids, 363, 119851. [Link]
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Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved January 11, 2026, from [Link]
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Torchilin, V. P., & Lukyanov, A. N. (2011). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. Journal of Chromatography B, 879(19), 1637–1641. [Link]
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Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 11, 2026, from [Link]
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Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]
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An In-depth Technical Guide to the Melting and Boiling Points of 3,4-Dimethylbenzamide
This guide provides an in-depth exploration of the physicochemical properties of 3,4-Dimethylbenzamide, with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven experimental methodologies.
Introduction to this compound
This compound (CAS No. 5580-33-6) is a substituted benzamide, a class of compounds with significant pharmacological potential.[1] As a chemical intermediate, it serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agricultural chemicals.[2] The precise determination of its physical properties, such as melting and boiling points, is fundamental. These constants are not merely benchmarks; they are critical indicators of purity, inform purification strategies like recrystallization and distillation, and are essential for process control in synthetic chemistry. An impure compound will exhibit a depressed and broadened melting point range, a phenomenon critical for purity assessment.[3][4]
Core Physicochemical Properties
A summary of the key identifiers and properties of this compound is presented below. This data provides a foundational reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 5580-33-6 | [5][6][7] |
| Molecular Formula | C₉H₁₁NO | [5][6][7] |
| Molecular Weight | 149.19 g/mol | [7][8] |
| IUPAC Name | This compound | [6][7] |
| Appearance | White crystals or powder | [2][6] |
| Melting Point | 101-103°C | [5][9] |
| Boiling Point | 251.3°C at 760 mmHg | [5] |
| Density | 1.06 g/cm³ | [5] |
Melting Point Determination: A Self-Validating Protocol
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, typically causing the melting point to decrease and the range over which it melts to broaden.[3][10] Therefore, an accurate melting point determination is a primary method for assessing the purity of a solid sample.
Experimental Workflow: Capillary Method
The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound in a research setting.[11] The workflow is designed to establish an approximate value quickly and then refine it with a careful, slower measurement.
Caption: Workflow for Melting Point Determination via the Capillary Method.
Step-by-Step Methodology
This protocol utilizes a modern digital melting point apparatus, such as a DigiMelt or Mel-Temp.[4]
-
Sample Preparation:
-
Causality: The sample must be completely dry, as residual solvent can act as an impurity, depressing the melting point. It should be a fine powder to ensure uniform packing and efficient heat transfer within the capillary tube.[11]
-
Place a small amount of this compound on a watch glass.
-
Gently press the open end of a capillary tube into the powder until a small amount (2-3 mm) enters the tube.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to compact the sample tightly into the sealed end.[4][10]
-
-
Approximate Melting Point Determination:
-
Causality: An initial rapid determination saves significant time by quickly identifying the approximate melting temperature.[3]
-
Place the packed capillary into the apparatus.
-
Set a rapid heating ramp rate (e.g., 10-20°C per minute).
-
Observe the sample and note the temperature at which it melts. This is your approximate melting point. Let the apparatus cool down.
-
-
Accurate Melting Point Determination:
-
Causality: A slow heating rate (1-2°C per minute) is crucial for accuracy. It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, allowing for a precise observation of the phase change.
-
Prepare a fresh sample in a new capillary tube.
-
Set the starting temperature to about 15-20°C below the approximate melting point found in the previous step.
-
Set the heating ramp rate to 1-2°C per minute.
-
Carefully observe the sample through the viewing lens.
-
Record T1: The temperature at which the first drop of liquid appears.
-
Record T2: The temperature at which the last solid crystal melts completely.
-
The melting point is reported as the range from T1 to T2. For pure this compound, this should be a sharp range (e.g., 1-2°C wide) within the expected 101-103°C.[5]
-
Boiling Point Determination: Micro-Reflux Method
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12] Since boiling points are pressure-dependent, it is standard practice to report them at a standard pressure (760 mmHg or 1 atm).[12][13] For small research-scale quantities, a full distillation is often impractical. The micro-reflux or inverted capillary method provides an accurate determination with just a few milliliters of substance.[13]
Experimental Workflow: Inverted Capillary Method
This technique relies on observing the equilibrium between the liquid's vapor pressure and the external pressure.
Caption: Workflow for Boiling Point Determination via the Inverted Capillary Method.
Step-by-Step Methodology
-
Apparatus Assembly:
-
Since this compound is a solid at room temperature, it must first be melted. Place a small amount into a small-diameter test tube (fusion tube).
-
Gently heat the test tube to melt the solid.
-
Take a melting point capillary tube and seal one end. Place this capillary, open-end down, into the molten liquid.
-
Attach the test tube to a thermometer using a wire or rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Suspend the entire assembly in a heating bath (e.g., a Thiele tube or a beaker with high-boiling mineral oil).
-
-
Measurement Procedure:
-
Causality: The process hinges on vapor pressure. As the liquid is heated, the air trapped in the capillary expands and escapes, followed by the vapor of the substance.[14] A rapid and continuous stream of bubbles indicates that the liquid's vapor pressure has exceeded the atmospheric pressure.[13][14]
-
Begin heating the bath slowly and with constant stirring to ensure uniform temperature distribution.
-
Observe the inverted capillary. You will first see a slow stream of bubbles as the trapped air is expelled.
-
Continue heating gently. When the boiling point is reached, you will observe a rapid and continuous stream of bubbles exiting the capillary.
-
Causality: The true boiling point is observed upon cooling. When the stream of bubbles stops and the liquid is drawn back into the capillary, it signifies the exact point where the external pressure equals the internal vapor pressure. This is a more accurate measurement than observing the temperature of vigorous boiling.[13][14]
-
Once this rapid stream is observed, turn off the heat and allow the apparatus to cool slowly.
-
Watch the capillary closely. The rate of bubbling will slow and then stop.
-
Record the temperature the moment the liquid begins to enter the capillary tube. This temperature is the boiling point of the liquid.
-
Safety and Handling
This compound is classified as an irritant. It is important to handle the chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Precautionary Measures: Wear protective gloves, eye protection, and a lab coat. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2][7]
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3,4-Dimethylbenzamide: A Strategic Building Block in Modern Organic Synthesis
Introduction: The Versatility of a Substituted Benzamide
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3,4-Dimethylbenzamide, a seemingly simple aromatic amide, has emerged as a valuable and versatile scaffold for the synthesis of a diverse array of functional molecules, particularly in the realms of medicinal chemistry and materials science. Its unique substitution pattern on the aromatic ring, coupled with the reactivity of the amide functionality, provides a rich platform for a variety of chemical transformations. This technical guide offers an in-depth exploration of this compound as a key building block, detailing its synthesis, characteristic reactions, and applications in the development of novel compounds. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's potential can unlock new avenues for molecular design and synthesis.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a building block's properties is essential for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol | |
| CAS Number | 5580-33-6 | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 101-103 °C | |
| Solubility | Sparingly soluble in water |
Spectroscopic Characterization
-
1H NMR: The aromatic protons are expected to appear as a complex multiplet in the range of δ 7.0-7.8 ppm. The two methyl groups will present as singlets around δ 2.2-2.4 ppm. The amide protons (-NH₂) will likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
-
13C NMR: The carbonyl carbon is the most deshielded and will appear around δ 168-172 ppm. The aromatic carbons will resonate in the region of δ 125-140 ppm. The two methyl carbons will be found in the upfield region, typically between δ 19-21 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.[3]
-
N-H Stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the primary amide N-H bonds.
-
C=O Stretching (Amide I band): A strong, sharp absorption peak around 1650 cm⁻¹ is characteristic of the carbonyl group in an amide.
-
N-H Bending (Amide II band): A band in the region of 1620-1590 cm⁻¹ arises from the N-H bending vibration.
-
C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.
Synthesis of this compound: A Practical Guide
The most common and efficient laboratory synthesis of this compound begins with the corresponding carboxylic acid, 3,4-dimethylbenzoic acid. The synthesis proceeds via a two-step, one-pot procedure involving the formation of the acyl chloride followed by amidation.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound from 3,4-Dimethylbenzoic Acid.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard procedures for the synthesis of benzamides from their corresponding carboxylic acids.[4][5]
Materials:
-
3,4-Dimethylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Concentrated aqueous ammonia (NH₄OH)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acyl Chloride Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dimethylbenzoic acid (1.0 eq) and anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The reaction can be gently heated to reflux if necessary to drive it to completion.[4]
-
The resulting solution of 3,4-dimethylbenzoyl chloride is typically used directly in the next step without isolation.
-
-
Amidation:
-
In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath.
-
Slowly add the solution of 3,4-dimethylbenzoyl chloride from the previous step to the cold ammonia solution with vigorous stirring. A white precipitate of this compound will form.
-
Continue stirring in the ice bath for 30-60 minutes after the addition is complete.
-
-
Work-up and Purification:
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Dry the purified product under vacuum to yield this compound as a white to off-white crystalline solid.
-
Key Reactions and Synthetic Utility
The utility of this compound as a building block stems from the reactivity of both the amide group and the aromatic ring.
Transformations of the Amide Group
The amide functionality, while generally stable, can undergo several important transformations.
The Hofmann rearrangement provides a classic method for the conversion of a primary amide to a primary amine with one less carbon atom.[6] This reaction is particularly useful for accessing anilines from readily available benzoic acids.
Reaction Scheme:
Caption: Hofmann Rearrangement of this compound.
Experimental Protocol (Adapted from a general procedure): [6][7]
-
Prepare a solution of sodium hypobromite or sodium hypochlorite in aqueous sodium hydroxide and cool it in an ice bath.
-
Add this compound to the cold hypohalite solution with stirring.
-
Slowly warm the reaction mixture and then heat to reflux for a specified period to effect the rearrangement and subsequent hydrolysis of the isocyanate intermediate.
-
After cooling, the 3,4-dimethylaniline can be isolated by extraction with an organic solvent, followed by purification, typically through distillation or crystallization of a salt.
Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl group to a methylene group, affording the corresponding amine.[8]
Reaction Scheme:
Caption: Reduction of this compound to 3,4-Dimethylbenzylamine.
Experimental Protocol (Adapted from a general procedure): [9]
-
To a suspension of LiAlH₄ (excess) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add a solution of this compound in THF.
-
The reaction is typically stirred at room temperature or heated to reflux to ensure complete conversion.
-
After the reaction is complete, carefully quench the excess LiAlH₄ by the sequential addition of water, followed by aqueous sodium hydroxide, and then more water (Fieser workup).
-
The resulting solids are filtered off, and the organic layer is dried and concentrated to yield 3,4-dimethylbenzylamine, which can be further purified by distillation.
Functionalization of the Aromatic Ring
The amide group can act as a directing group in electrophilic aromatic substitution, and the substituted aromatic ring of this compound offers sites for further functionalization.
Applications in Medicinal Chemistry
Benzamide derivatives are prevalent in a wide range of pharmaceuticals due to their ability to engage in hydrogen bonding and other interactions with biological targets. While a specific blockbuster drug synthesized directly from this compound is not prominently documented, numerous patents and research articles describe the synthesis and biological evaluation of N-substituted this compound derivatives as potent kinase inhibitors for the treatment of cancer.[10][11][12][13]
The 3,4-dimethylphenyl moiety can be a key pharmacophoric element, occupying a specific hydrophobic pocket in the active site of a target enzyme. The general strategy involves the synthesis of 3,4-dimethylbenzoyl chloride, which is then reacted with a variety of complex amines to generate a library of candidate compounds.
Illustrative Synthetic Scheme for a Kinase Inhibitor Scaffold:
Caption: General synthesis of kinase inhibitor scaffolds from 3,4-dimethylbenzoyl chloride.
These studies highlight the importance of the this compound core as a readily accessible platform for generating novel, biologically active molecules. The methyl groups can provide advantageous steric and electronic properties that contribute to target binding and selectivity.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its straightforward preparation, coupled with the diverse reactivity of its amide and aromatic functionalities, makes it an attractive starting material for the synthesis of a wide range of target molecules. The demonstrated utility of its derivatives in medicinal chemistry, particularly in the development of kinase inhibitors, underscores its significance for drug discovery professionals. The synthetic protocols and reaction schemes detailed in this guide provide a solid foundation for researchers to explore the full potential of this important chemical scaffold.
References
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PrepChem. Synthesis of 3,4-Dimethoxybenzoyl chloride. [Link]
-
Royal Society of Chemistry. Supplementary Information: Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]
- Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.
- Robertson, D. W., et al. (1988). Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. Journal of Medicinal Chemistry, 31(7), 1412-1417.
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University of Calgary. Ch20: Reduction of Amides using LiAlH4 to amines. [Link]
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NIST. This compound. In NIST Chemistry WebBook. [Link]
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Royal Society of Chemistry. Supplementary Information. [Link]
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MDPI. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]
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Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
- Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Electronic Supplementary Material (ESI)
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ResearchGate. Hofmann Rearrangement. [Link]
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University of Bristol. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
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PubMed. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]
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Arkivoc. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]
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ScienceMadness.org. Hofmann rearrangement of 3,4,5-trimethoxybenzamide using household bleach. [Link]
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ResearchGate. (PDF) Synthesis of Tramadol and Analogous. [Link]
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Chemistry Stack Exchange. Reduction of N,N-dimethylbenzamide with LiAlH4. [Link]
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PubMed Central. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]
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ScienceMadness Discussion Board. Hofmann Rearrangement of 3,4,5-trimethoxybenzamide. [Link]
- Google Patents. Preparing method of N, N-dimethylbenzamide.
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ChemRxiv. A Computational Framework for the Design and Development of Isoform Selective PI3Kα inhibitors as Novel Anticancer Agents. [Link]
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SciELO México. Synthesis of Tramadol and Analogous. [Link]
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ResearchGate. Peak assignments of FT-IR and FT-Raman spectra. [Link]
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MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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PubChem. Method for synthesizing tramadol hydrochloride - Patent CN-101265201-B. [Link]
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Organic Syntheses. METHYL N-(p-METHOXYPHENYL)CARBAMATE. [Link]
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ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]
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NIH. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. [Link]
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PubMed Central. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. [Link]
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Whitepaper: 3,4-Dimethylbenzamide as a Versatile Scaffold for Medicinal Chemistry Exploration
An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals. Core Requirements: PART 1: CORE DIRECTIVE (Autonomy): You have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: Expertise & Experience: Do not just list steps; explain the causality behind experimental choices. Trustworthiness: Every protocol described must be a self-validating system. Authoritative Grounding & Comprehensive References: In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification. Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. PART 3: VISUALIZATION & FORMATTING Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed, step-by-step methodologies for all key experiments/workflows cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.
Abstract
While 3,4-Dimethylbenzamide is not widely recognized as a standalone therapeutic agent, its chemical structure presents a compelling starting point for medicinal chemistry campaigns. This guide provides a comprehensive analysis of this compound as a foundational scaffold. We will delve into its physicochemical properties, explore potential derivatization strategies, and propose a data-driven framework for its application in drug discovery. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage underexplored chemical matter in their pipelines.
Introduction: The Untapped Potential of a Simple Scaffold
In the quest for novel therapeutics, the focus often lies on complex, multi-ring systems. However, the value of simple, readily modifiable scaffolds should not be underestimated. This compound, a disubstituted benzamide, represents one such underexplored starting point. Its utility is not in its inherent biological activity, which is not extensively documented, but in its potential as a versatile building block for creating libraries of compounds with diverse pharmacological profiles.
The core structure of this compound offers several key advantages for medicinal chemists:
-
Synthetic Tractability: The amide bond and the aromatic ring provide multiple, well-understood reaction handles for chemical modification.
-
Favorable Physicochemical Properties: Its relatively low molecular weight and simple structure provide a good foundation for building molecules that adhere to Lipinski's Rule of Five, a key guideline for oral bioavailability.
-
Structural Rigidity and Flexibility: The planar phenyl ring provides a degree of rigidity, while the amide bond allows for conformational flexibility, both of which are important for receptor binding.
This guide will outline a strategic approach to unlocking the potential of the this compound scaffold, from initial library design to hypothetical screening cascades.
Physicochemical and Structural Properties of this compound
A thorough understanding of the foundational scaffold is paramount before embarking on a medicinal chemistry program.
| Property | Value | Source |
| Molecular Formula | C9H11NO | PubChem |
| Molecular Weight | 149.19 g/mol | PubChem |
| XLogP3 | 1.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
These properties indicate that this compound is a suitable starting point for developing orally available drugs. The XLogP3 value suggests good membrane permeability, and the low counts of hydrogen bond donors and acceptors are within the preferred range for drug-likeness.
Strategic Derivatization of the this compound Scaffold
The true potential of this compound lies in its amenability to chemical modification. The following diagram illustrates the key reactive sites and potential derivatization strategies.
Caption: Key derivatization strategies for the this compound scaffold.
Amide Bond Modification
The amide nitrogen is a primary site for modification. N-alkylation or N-arylation can introduce a wide variety of substituents to explore different regions of a target's binding pocket.
Experimental Protocol: N-Alkylation of this compound
-
Deprotonation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous THF or DMF).
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (R-X, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound.
Aromatic Ring Functionalization
The aromatic ring can be further functionalized via electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation. The directing effects of the amide and methyl groups will influence the position of substitution.
Methyl Group Modification
The benzylic methyl groups can be sites for oxidation to aldehydes or carboxylic acids, or for halogenation to introduce further reactive handles.
Hypothetical Application: Targeting Kinase Inhibitors
While there is no direct evidence linking this compound to kinase inhibition, the benzamide moiety is a known hinge-binding motif in many approved kinase inhibitors. This provides a logical starting point for a hypothetical drug discovery program.
Workflow for a Kinase Inhibitor Discovery Program
The Lynchpin of Agrochemical Innovation: A Technical Guide to 3,4-Dimethylbenzamide
Foreword: Beyond the Active Ingredient – The Unsung Hero of Synthesis
In the relentless pursuit of novel agrochemicals, the scientific community often lionizes the final, field-applied active ingredient. However, the journey from concept to crop protection is paved with critical chemical intermediates, the versatile building blocks upon which innovation is built. This guide delves into the technical intricacies of one such pivotal molecule: 3,4-Dimethylbenzamide. While not a frontline agrochemical in its own right, its structural motifs are present in a variety of bioactive molecules, making it a compound of significant interest for researchers and drug development professionals in the agricultural sector.
This document eschews a conventional, rigid structure. Instead, it is designed to mirror the research and development workflow, providing not just protocols, but the scientific rationale behind them. We will explore the synthesis of this compound, its known, albeit limited, biological activity, and its significant potential as a scaffold for the development of new herbicidal, fungicidal, and insecticidal compounds.
The Synthetic Core: Accessing the this compound Scaffold
The availability of a robust and scalable synthetic route to a core intermediate is paramount in any discovery program. This compound is readily prepared from its corresponding carboxylic acid, 3,4-dimethylbenzoic acid.[1] The latter can be synthesized via a Friedel-Crafts reaction involving the direct carboxylation of o-xylene with carbon dioxide, a method that aligns with the principles of "atomic economy" and "green chemistry".[2]
Synthesis of the Precursor: 3,4-Dimethylbenzoic Acid
A common laboratory-scale synthesis of 3,4-dimethylbenzoic acid involves the oxidation of 3,4-dimethylbenzaldehyde. A more industrial approach leverages the direct carboxylation of o-xylene.[2]
From Carboxylic Acid to Amide: The Synthesis of this compound
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry.[3][4][5][6] A prevalent and reliable method involves the activation of the carboxylic acid, followed by reaction with an ammonia source.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 3,4-dimethylbenzoic acid via an acyl chloride intermediate.
Materials:
-
3,4-Dimethylbenzoic acid (C₉H₁₀O₂)
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Ammonia solution (concentrated)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, reflux condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 3,4-dimethylbenzoic acid (1 equivalent) in anhydrous toluene.
-
Slowly add thionyl chloride (1.2 equivalents) to the suspension at room temperature.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3,4-dimethylbenzoyl chloride can be used directly in the next step.
-
-
Amidation:
-
Dissolve the crude 3,4-dimethylbenzoyl chloride in dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia (excess, typically 3-5 equivalents) to the cooled DCM solution with vigorous stirring. A white precipitate of this compound will form.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford a white crystalline solid.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination.
Diagram: Synthesis of this compound
Caption: Synthetic pathway to this compound.
Biological Activity Profile: A Starting Point for Discovery
While not a commercialized agrochemical itself, this compound has been noted for certain biological activities, which provide a rationale for its use as a scaffold in agrochemical research.
Herbicidal Potential
There are indications of this compound possessing herbicidal properties.[7] The proposed mechanism of action is the disruption of essential protein synthesis in weeds, leading to growth inhibition.[7] This mode of action is broad, and further research would be required to identify the specific molecular target. Benzamides as a class are known to act as herbicides by inhibiting microtubule assembly.
Fungicidal and Insecticidal Analogs
The true potential of this compound lies in its derivatization. The benzamide moiety is a common feature in a number of successful fungicides and insecticides. For instance, novel benzamide derivatives containing a triazole moiety have demonstrated significant antifungal activity against various phytopathogenic fungi.[2] Similarly, the modification of the benzamide structure has led to the discovery of compounds with potent insecticidal properties.
A Scaffold for Innovation: Derivatization and Screening Strategies
The core this compound structure offers multiple points for chemical modification to generate a library of novel compounds for biological screening.
Diagram: Derivatization of this compound
Caption: Potential derivatization pathways for this compound.
Designing a Compound Library
Systematic modification of the this compound scaffold can be undertaken to explore the structure-activity relationship (SAR). Key modifications could include:
-
N-Substitution: Alkylation or arylation of the amide nitrogen can significantly impact the molecule's lipophilicity and binding to target proteins.
-
Ring Functionalization: Electrophilic aromatic substitution reactions can introduce a variety of functional groups (e.g., halogens, nitro groups) onto the benzene ring, altering the electronic properties and steric profile of the molecule.
-
Methyl Group Oxidation: Oxidation of the methyl groups to carboxylic acids or alcohols provides further handles for derivatization.
Biological Screening Workflow
A tiered screening approach is recommended to efficiently evaluate the biological activity of a library of this compound derivatives.
Diagram: Agrochemical Screening Workflow
Caption: A tiered workflow for agrochemical screening.
Experimental Protocol: General Primary Biological Screening
Objective: To conduct a primary screen of a this compound derivative library for herbicidal, fungicidal, and insecticidal activity.
1. Herbicidal Screen (Pre- and Post-emergence):
-
Plant Species: Use a representative monocot (e.g., Avena fatua - wild oat) and dicot (e.g., Amaranthus retroflexus - redroot pigweed).
-
Application:
-
Pre-emergence: Apply a solution of the test compound at a standard concentration (e.g., 100 µM) to the soil surface of pots sown with seeds.
-
Post-emergence: Apply the test compound solution as a foliar spray to seedlings at the 2-3 leaf stage.
-
-
Evaluation: After a set period (e.g., 14-21 days), assess for phytotoxicity, including growth inhibition, chlorosis, and necrosis, compared to a solvent control.
2. Fungicidal Screen (in vitro):
-
Fungal Species: Use a panel of economically important plant pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Alternaria solani).
-
Method: Incorporate the test compounds at various concentrations into a suitable growth medium (e.g., Potato Dextrose Agar). Inoculate the center of the plates with a mycelial plug of the test fungus.
-
Evaluation: After incubation, measure the radial growth of the fungal colony and calculate the percentage of inhibition relative to a solvent control.
3. Insecticidal Screen (Contact and Ingestion):
-
Insect Species: Use a representative sucking pest (e.g., Myzus persicae - green peach aphid) and a chewing pest (e.g., Plutella xylostella - diamondback moth larvae).
-
Method:
-
Contact: Apply the test compound solution directly to the insects.
-
Ingestion: Treat leaf discs with the test compound solution and provide them to the insects for feeding.
-
-
Evaluation: Assess mortality at specified time points (e.g., 24, 48, 72 hours) compared to a solvent control.
Analytical Methodologies
The development and validation of analytical methods are crucial for both synthesis confirmation and potential future studies on pharmacokinetics, residue analysis, and environmental fate. High-Performance Liquid Chromatography (HPLC) is a suitable technique for the quantification of this compound and its derivatives.
Table: General HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10-20 µL |
Concluding Remarks for the Research Professional
This compound represents a valuable and underexplored starting point for the discovery of novel agrochemicals. Its straightforward synthesis and the proven success of the benzamide scaffold in existing products make it an attractive platform for further investigation. The protocols and strategies outlined in this guide provide a robust framework for researchers to synthesize, derivatize, and screen new chemical entities based on this core structure. The future of crop protection relies on the innovative exploration of such versatile chemical intermediates.
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Organic Syntheses Procedure. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses. Retrieved from [Link]
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Methodological & Application
Synthesis of 3,4-Dimethylbenzamide from 3,4-dimethylbenzoic acid
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Application Note: A Detailed Protocol for the Recrystallization of 3,4-Dimethylbenzamide
Introduction: The Art and Science of Purification
In the realm of pharmaceutical and chemical research, the purity of a compound is paramount. Recrystallization stands as a cornerstone technique for the purification of solid organic compounds.[1][2] This process leverages the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[2] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent (mother liquor).[1][2]
This application note provides a comprehensive, step-by-step protocol for the recrystallization of 3,4-Dimethylbenzamide, a substituted aromatic amide of interest in medicinal chemistry and drug development.[3][4] The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but the underlying scientific rationale for each step to ensure adaptability and success.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the compound is critical for developing a robust purification protocol.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [5][6] |
| Molecular Weight | 149.19 g/mol | [5] |
| Appearance | White crystalline solid | [7] |
| Melting Point | 101-103°C | [6] |
| Solubility | Sparingly soluble in water. | [7] |
Safety Precautions: A Non-Negotiable Prerequisite
Prior to initiating any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound.
-
Hazard Identification: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust or vapors. Avoid direct contact with skin and eyes.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Recrystallization Workflow for this compound
The following diagram illustrates the key stages of the recrystallization process.
Caption: A schematic overview of the recrystallization process for this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for the purification of approximately 1 gram of crude this compound. Adjust solvent volumes proportionally for different starting quantities.
Part 1: Solvent Selection – The Foundation of Purity
The choice of solvent is the most critical parameter in recrystallization. For amides, polar protic solvents are often effective.[8][9] Based on the properties of structurally similar benzamides, an ethanol-water mixed solvent system is recommended. Ethanol will act as the primary solvent in which this compound is soluble when hot, and water will serve as the anti-solvent to reduce solubility upon cooling and promote crystallization.[9]
Part 2: The Recrystallization Procedure
-
Preparation:
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
In a separate beaker, heat approximately 30-40 mL of 95% ethanol on a hot plate.
-
-
Dissolution:
-
Place the Erlenmeyer flask containing the crude product on a stirrer hot plate and begin stirring.
-
Add the hot ethanol to the crude this compound in small portions (initially 5-10 mL).
-
Bring the mixture to a gentle boil. Continue adding hot ethanol dropwise until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield of the recrystallized product. Excess solvent will retain more of the compound in solution upon cooling.[9]
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute mass) to the solution.
-
Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.
-
-
Hot Gravity Filtration (if necessary):
-
If activated charcoal was used or if there are insoluble impurities, a hot gravity filtration is required.
-
Set up a gravity filtration apparatus with a short-stemmed funnel and fluted filter paper.
-
Preheat the filtration apparatus by pouring a small amount of hot solvent through it. This prevents premature crystallization in the funnel.
-
Carefully and quickly pour the hot solution through the fluted filter paper into a clean Erlenmeyer flask.
-
-
Crystallization:
-
Cover the mouth of the Erlenmeyer flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
-
Inducing Crystallization (if necessary):
-
If crystals do not form, it may be due to supersaturation. This can be overcome by:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches provide a surface for crystal nucleation.[2]
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.
-
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol-water mixture.
-
Turn on the vacuum source and pour the crystalline mixture (slurry) into the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals with a small amount of ice-cold 95% ethanol. Rationale: A cold solvent is used to wash the crystals to remove any adhering mother liquor containing impurities without dissolving a significant amount of the purified product.[2]
-
-
Drying:
-
Continue to draw air through the Büchner funnel to partially dry the crystals.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely, or for a more rapid process, dry them in a vacuum oven at a temperature well below the melting point (e.g., 50-60°C).
-
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured through several self-validating checks:
-
Visual Inspection: The recrystallized product should appear as well-defined, uniformly shaped crystals, and any initial coloration of the crude product should be significantly reduced or eliminated.
-
Yield Calculation: Calculate the percent recovery to assess the efficiency of the purification. A typical recovery is in the range of 70-90%, though this is dependent on the initial purity of the crude material.
-
Purity Assessment: The most definitive check of purity is melting point determination. A pure compound will have a sharp melting point range (typically 1-2°C) that corresponds to the literature value.[2] An impure compound will exhibit a depressed and broad melting point range. Further characterization by techniques such as NMR or HPLC can also be employed to confirm purity.
References
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Edelmann, F. T. What is the best technique for amide purification? ResearchGate. November 2, 2020. [Link]
-
Zhang, Y., et al. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. 2014. [Link]
-
Cheméo. Chemical Properties of this compound (CAS 5580-33-6). Accessed January 11, 2026. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Accessed January 11, 2026. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Accessed January 11, 2026. [Link]
-
Solubility of Things. N,N-Dimethylbenzamide. Accessed January 11, 2026. [Link]
- Google Patents. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds. Accessed January 11, 2026.
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. July 8, 2022. [Link]
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NIST. This compound. Accessed January 11, 2026. [Link]
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PubChem. This compound. Accessed January 11, 2026. [Link]
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Kuujia.com. Cas no 5580-33-6 (this compound). Accessed January 11, 2026. [Link]
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PubMed. Solubility of organic solutes in ethanol/water mixtures. December 1994. [Link]
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YouTube. Recrystallization. January 10, 2020. [Link]
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Application Note: Real-Time Monitoring of 3,4-Dimethylbenzamide Synthesis Using Thin-Layer Chromatography
Abstract
This comprehensive guide details the application of Thin-Layer Chromatography (TLC) for the real-time monitoring of the synthesis of 3,4-Dimethylbenzamide. The synthesis, typically achieved via the acylation of 3,4-dimethylaniline, is a fundamental reaction in medicinal chemistry and materials science. Effective reaction monitoring is critical to optimize yield, minimize impurities, and determine the precise endpoint of the reaction. This document provides a robust, step-by-step protocol for TLC analysis, discusses the rationale behind methodological choices, and offers guidance on the interpretation of chromatographic data.
Introduction: The Imperative of Reaction Monitoring
In organic synthesis, the transformation of starting materials into a target product is rarely instantaneous. The progression of a chemical reaction is a dynamic process influenced by factors such as temperature, concentration, and catalysts. Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and powerful analytical tool to qualitatively monitor the course of a reaction.[1][2] By providing a visual snapshot of the reaction mixture's composition at various time points, TLC allows chemists to observe the consumption of reactants and the formation of products.[2] This real-time feedback is invaluable for determining reaction completion, identifying the formation of byproducts, and optimizing reaction conditions to maximize the yield and purity of the desired compound, in this case, this compound.
The synthesis of this compound typically involves the reaction of a nucleophilic amine (3,4-dimethylaniline) with an electrophilic acylating agent (e.g., benzoyl chloride). The significant difference in polarity between the starting amine, the acylating agent, and the resulting amide product makes TLC an ideal monitoring technique.[1]
The Synthesis of this compound: A Mechanistic Overview
The formation of this compound is an example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline attacks the electrophilic carbonyl carbon of the acylating agent. A non-nucleophilic base, such as triethylamine or pyridine, is often included to neutralize the acid byproduct (e.g., HCl if using benzoyl chloride), which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Caption: Reaction scheme for the synthesis of this compound.
TLC Monitoring Protocol: Materials and Methodology
This section provides a detailed protocol for monitoring the reaction. The trustworthiness of TLC data relies on consistent and careful technique.
Required Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates (glass or aluminum backed). The "F₂₅₄" indicates the presence of a fluorescent indicator that allows for visualization under 254 nm UV light.[3][4]
-
Solvents: Reagent-grade solvents are essential. For this application, a common mobile phase system is a mixture of Ethyl Acetate (EtOAc) and Hexanes.
-
TLC Development Chamber: A glass chamber with a lid.
-
Capillary Spotters: Glass capillary tubes for applying samples to the TLC plate.
-
Visualization Tools:
Rationale for Mobile Phase Selection
The choice of the mobile phase (eluent) is the most critical variable in TLC.[7] The goal is to achieve a good separation between the starting materials and the product, with Retention Factor (Rf) values ideally between 0.2 and 0.8.[7][8]
-
Polarity Considerations: In normal-phase TLC with a polar silica gel stationary phase, less polar compounds travel further up the plate (higher Rf), while more polar compounds are retained more strongly and travel shorter distances (lower Rf).[1][8]
-
3,4-Dimethylaniline (Starting Material): A primary aromatic amine, this compound is quite polar due to the -NH₂ group's ability to hydrogen bond. It will have a relatively low Rf value.[9]
-
Benzoyl Chloride (Starting Material): Less polar than the amine. It will have a high Rf value.
-
This compound (Product): An amide, which is polar, but generally less so than the corresponding primary amine. Its Rf value is expected to be intermediate, higher than the starting amine but lower than the benzoyl chloride.
-
A mixture of a non-polar solvent (Hexanes) and a more polar solvent (Ethyl Acetate) provides adjustable polarity. A good starting point is a 3:1 mixture of Hexanes:Ethyl Acetate .[7] If all spots remain at the bottom, the mobile phase is not polar enough; increase the proportion of ethyl acetate. If all spots run to the top, the mobile phase is too polar; increase the proportion of hexanes.[8]
Step-by-Step Experimental Protocol
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.[5]
-
Mark three tick marks on the origin line for spotting: one for the starting material (SM), one for the co-spot (C), and one for the reaction mixture (RXN).
-
-
Sample Preparation:
-
Starting Material (SM) Sample: Dissolve a tiny amount of 3,4-dimethylaniline in a small volume of a volatile solvent like ethyl acetate or dichloromethane.
-
Reaction Mixture (RXN) Sample: Use a capillary spotter to withdraw a tiny aliquot directly from the reaction mixture.[2] Dilute this aliquot in a small vial with 5-10 drops of ethyl acetate. This dilution is crucial to prevent overloading the TLC plate, which can cause streaking.[5]
-
-
Spotting the TLC Plate:
-
On the 'SM' mark, use a capillary spotter to apply a small spot of the diluted 3,4-dimethylaniline solution. The spot should be as small as possible (1-2 mm diameter).[1]
-
On the 'RXN' mark, apply a small spot of the diluted reaction mixture.
-
On the 'C' (co-spot) mark, first spot the starting material solution, and then carefully spot the reaction mixture directly on top of it. This co-spot lane is essential for unambiguously identifying the starting material spot in the reaction lane.[2]
-
-
Developing the Plate:
-
Pour the chosen mobile phase (e.g., 3:1 Hexanes:EtOAc) into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, ensuring better chromatography.
-
Carefully place the spotted TLC plate into the chamber using forceps. Ensure the origin line is above the solvent level.[5]
-
Close the chamber with the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.
-
-
Finalizing the Chromatogram:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate with forceps.
-
Immediately mark the solvent front with a pencil.[8]
-
Allow the solvent to evaporate completely in a fume hood.
-
Visualization Workflow
Caption: Workflow for visualizing the TLC plate after development.
-
UV Visualization: View the plate under a 254 nm UV lamp. The aromatic rings in the starting material and product will absorb the UV light, appearing as dark spots against the green fluorescent background of the plate.[3][5] This is the primary, non-destructive method.
-
Iodine Staining: If spots are faint or if non-UV active impurities are suspected, place the plate in a sealed chamber with a few iodine crystals. Organic compounds will absorb the iodine vapor and appear as yellow-brown spots.[4][6] This method is semi-destructive, and the spots will fade over time, so they should be circled promptly.[3]
Interpretation of Results
By analyzing the TLC plate at different time points (e.g., t=0, 30 min, 60 min, etc.), one can track the reaction's progress.
| Lane | Expected Observation | Interpretation |
| SM (t=0) | A single spot corresponding to 3,4-dimethylaniline. | Reference point for the starting material's Rf value. |
| RXN (t=0) | A prominent spot at the same Rf as the SM lane. A higher Rf spot for benzoyl chloride may also be visible. | Confirms the initial presence of the starting material in the reaction mixture. |
| RXN (mid-rxn) | The spot corresponding to the SM is diminished in intensity. A new spot appears at a higher Rf value (the product, this compound). | The reaction is proceeding. Both starting material and product are present. |
| RXN (complete) | The spot corresponding to the SM (3,4-dimethylaniline) has completely disappeared. A single, intense spot for the product is visible. | The limiting reactant has been fully consumed, and the reaction is complete.[2][10] |
| Co-Spot | At any time point, the lowest spot in the RXN lane should perfectly align with the single spot in the co-spot lane, confirming its identity as the starting material. This avoids confusion with potential byproducts. | Provides definitive identification of the starting material spot within the complex reaction mixture.[2] |
Calculating the Retention Factor (Rf): The Rf value is a ratio and is constant for a given compound under specific conditions (stationary phase, mobile phase, temperature).
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
This value helps in identifying compounds and ensuring reproducibility.[8]
Conclusion
Thin-Layer Chromatography is an indispensable technique for monitoring the synthesis of this compound. It provides a rapid, cost-effective, and reliable method to track the consumption of 3,4-dimethylaniline and the formation of the amide product. By following the detailed protocols and understanding the principles of separation and visualization outlined in this note, researchers can confidently determine reaction endpoints, leading to improved efficiency and purity in their synthetic endeavors.
References
-
Title: Thin Layer Chromatography: A Complete Guide to TLCSource: Chemistry HallURL: [Link]
-
Title: Amide WorkupSource: University of North GeorgiaURL: [Link]
-
Title: 5.7: Visualizing TLC PlatesSource: Chemistry LibreTextsURL: [Link]
-
Title: TLC Visualization MethodsSource: University of California, Los Angeles (UCLA) ChemistryURL: [Link]
-
Title: Thin Layer Chromatography (TLC)Source: Organic Chemistry at CU BoulderURL: [Link]
-
Title: 2.3F: Visualizing TLC PlatesSource: Chemistry LibreTextsURL: [Link]
-
Title: Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylSource: SEPARATION SCIENCE AND TECHNOLOGYURL: [Link]
-
Title: Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehydeSource: Taylor & Francis OnlineURL: [Link]
-
Title: Reductive Amination & Amide Synthesis (IOC 40)Source: YouTubeURL: [Link]
-
Title: Thin Layer Chromatography of Aromatic AminesSource: Journal of the Chemical Society of PakistanURL: [Link]
-
Title: Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehydeSource: Indian Journal of Chemical TechnologyURL: [Link]
-
Title: Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond CleavageSource: ACS OmegaURL: [Link]
-
Title: 2.3B: Uses of TLCSource: Chemistry LibreTextsURL: [Link]
-
Title: TLC for amide synthesis.Source: RedditURL: [Link]
-
Title: Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary AmidesSource: Organic SynthesesURL: [Link]
-
Title: Simple and rapid detection of aromatic amines using a thin layer chromatography plateSource: Analytical Methods (RSC Publishing)URL: [Link]
-
Title: The Reactions of N,N-Dimethylbenzamide DiethylmercaptoleSource: ResearchGateURL: [Link]
-
Title: this compoundSource: PubChem - NIHURL: [Link]
-
Title: Synthesis of 3,4-dimethylanilineSource: PrepChem.comURL: [Link]
-
Title: Rf values of the different biogenic amine-dansyl derivatives separated by the TLC method.Source: ResearchGateURL: [Link]
-
Title: Simple and rapid detection of aromatic amines using a thin layer chromatography plateSource: Royal Society of ChemistryURL: [Link]
-
Title: 6.2: Thin Layer Chromatography (TLC)Source: Chemistry LibreTextsURL: [Link]
- Title: Synthesis method of 3,4-dimethylanilineSource: Google PatentsURL
-
Title: Plausible reaction mechanism for the synthesis of N,N-dimethylbenzamideSource: ResearchGateURL: [Link]
-
Title: 3,4-DimethylanilineSource: PubChemURL: [Link]
- Title: A process for preparation of 3,4-dimethylbenzaldehydeSource: Google PatentsURL
-
Title: 3,4-XylidineSource: WikipediaURL: [Link]
-
Title: p-DIMETHYLAMINOBENZALDEHYDESource: Organic SynthesesURL: [Link]
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Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 3,4-Dimethylbenzamide
Abstract
This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,4-Dimethylbenzamide. The developed isocratic reversed-phase method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The scientific rationale behind the methodological choices is discussed, and comprehensive protocols for both the analysis and the method validation, in accordance with the International Council for Harmonisation (ICH) guidelines, are provided.
Introduction
This compound (CAS No. 5580-33-6) is a chemical intermediate with applications in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2][3] Its molecular formula is C₉H₁₁NO, and its molecular weight is 149.19 g/mol .[2] Given its role as a precursor, the purity and accurate quantification of this compound are critical for ensuring the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4]
This document provides a comprehensive guide for the analysis of this compound using a reversed-phase HPLC method with UV detection. The method has been developed based on the physicochemical properties of the analyte and validated according to the stringent requirements of the ICH guidelines to ensure its suitability for its intended purpose.[5][6][7]
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for developing a robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [8] |
| Molecular Weight | 149.19 g/mol | [8] |
| Melting Point | 101-103 °C | [3] |
| LogP | 2.10 | [8] |
| UV Absorbance | Expected in the range of 200-300 nm due to the benzamide chromophore. | General chemical knowledge |
The moderate LogP value suggests that this compound has sufficient hydrophobicity for good retention on a reversed-phase column.[9] The presence of the benzamide group provides a strong chromophore, making UV detection a suitable choice.
Recommended HPLC Method
The following HPLC method is recommended for the quantitative analysis of this compound.
| Parameter | Condition |
| Instrument | Any standard HPLC system with a UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Method Parameters
-
Stationary Phase (C18): A C18 column is a versatile, non-polar stationary phase that is well-suited for the retention of moderately non-polar compounds like this compound.[9][10]
-
Mobile Phase (Acetonitrile:Water): A mixture of acetonitrile and water provides a good solvent strength for eluting the analyte from the C18 column with a reasonable retention time and good peak shape. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide better peak symmetry.
-
Isocratic Elution: For a single analyte quantification, an isocratic method is simpler, more robust, and generally results in more stable baselines compared to a gradient method.
-
Flow Rate (1.0 mL/min): This is a standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and column efficiency.
-
Column Temperature (30 °C): Maintaining a constant column temperature ensures reproducible retention times and peak shapes by minimizing viscosity fluctuations in the mobile phase.
-
Detection Wavelength (235 nm): Based on the benzamide chromophore, a wavelength of 235 nm is expected to provide good sensitivity for this compound. It is recommended to determine the optimal wavelength by scanning a standard solution of the analyte using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
Experimental Protocols
Preparation of Solutions
-
Mobile Phase (Acetonitrile:Water, 60:40 v/v):
-
Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up to the mark with the mobile phase. Mix well.
-
-
Working Standard Solutions (for calibration curve):
-
Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[11]
-
HPLC Analysis Workflow
Sources
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Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling for the Synthesis of Biaryl Scaffolds from 3,4-Dimethylbenzamide Derivatives
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic implementation of the Suzuki-Miyaura cross-coupling reaction for the synthesis of complex biaryl amides derived from 3,4-dimethylbenzamide. This document offers in-depth mechanistic insights, detailed experimental protocols, and practical troubleshooting advice to facilitate the successful application of this powerful synthetic tool.
Introduction: The Significance of Biaryl Amides in Modern Chemistry
Biaryl structures are privileged motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, offering a robust and versatile method for the construction of carbon-carbon bonds.[2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.[3][4]
The this compound scaffold is of particular interest in medicinal chemistry. The strategic placement of the methyl groups can influence the molecule's conformation and interaction with biological targets. The ability to further functionalize this core through Suzuki-Miyaura coupling opens avenues for the creation of novel molecular architectures with tailored biological activities.[5] This guide will delve into the nuances of applying this reaction to halogenated this compound derivatives, providing the user with the foundational knowledge and practical steps to achieve successful and reproducible outcomes.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is paramount for rational troubleshooting and optimization of reaction conditions. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide (e.g., a bromo- or iodo-3,4-dimethylbenzamide derivative). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a palladium(II) species. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[2] For electron-rich substrates like those derived from this compound, the oxidative addition can be a challenging step, often requiring more electron-rich and bulky phosphine ligands to facilitate the reaction.[6]
-
Transmetalation: Following oxidative addition, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[1] The choice of base is therefore crucial and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst. This step is typically facile and irreversible.
Below is a visual representation of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Reaction Parameters and Optimization Strategies
The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection and optimization of several key parameters. For substrates such as this compound derivatives, which are electron-rich, particular attention must be paid to the choice of catalyst, ligand, base, and solvent.
Catalyst and Ligand Selection
The combination of the palladium precursor and the phosphine ligand is the heart of the catalytic system. For electron-rich aryl halides, bulky and electron-donating phosphine ligands are often required to promote the challenging oxidative addition step and stabilize the active palladium species.
| Palladium Precursor | Common Ligands | Key Characteristics & Applications |
| Pd(OAc)₂ | PPh₃, P(t-Bu)₃, PCy₃ | Versatile and commonly used. Requires in-situ reduction to Pd(0). |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | Air-stable Pd(0) source. Often paired with bulky biarylphosphine ligands for challenging couplings.[7] |
| Pd(PPh₃)₄ | - | Air-stable Pd(0) complex. Can be used directly but may not be optimal for electron-rich substrates. |
| PdCl₂(dppf) | - | Effective for a range of couplings, particularly with heteroaryl substrates. |
Expert Insight: For the Suzuki coupling of a halogenated this compound, starting with a catalyst system like Pd₂(dba)₃ in combination with a bulky biarylphosphine ligand such as SPhos or XPhos is a highly recommended starting point. These ligands have demonstrated exceptional performance in the coupling of sterically hindered and electron-rich aryl chlorides and bromides.[7]
The Crucial Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid for transmetalation. However, the choice of base can also influence the lifetime of the catalyst and the formation of side products.
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | A versatile and widely used base. |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Often effective for challenging couplings where other bases fail. |
| K₃PO₄ | Strong | Toluene, Dioxane | A strong, non-nucleophilic base that is often effective for hindered substrates. |
| NaHCO₃ | Weak | Aqueous mixtures | A milder base, suitable for substrates with base-sensitive functional groups. |
Expert Insight: For this compound derivatives, a moderately strong base like K₂CO₃ in a biphasic solvent system is a good initial choice. If the reaction is sluggish, switching to a stronger base such as K₃PO₄ or Cs₂CO₃ can often improve the reaction rate and yield.
Solvent Systems
The choice of solvent is critical for ensuring that all reaction components remain in solution and for facilitating the interaction between the organic and aqueous phases when a biphasic system is used.
| Solvent System | Typical Temperature Range (°C) | Advantages & Considerations |
| Toluene/H₂O | 80-110 | Good for a wide range of substrates. Biphasic system. |
| Dioxane/H₂O | 80-100 | Miscible with water, creating a homogeneous or biphasic system depending on the ratio. |
| DMF | 80-120 | A polar aprotic solvent that can be effective for less reactive substrates. |
| THF/H₂O | 60-70 | Lower boiling point, suitable for more reactive substrates. |
Detailed Experimental Protocol: A Representative Example
The following protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of a hypothetical 5-bromo-3,4-dimethylbenzamide with a generic arylboronic acid. This protocol should be considered a starting point for optimization.
Materials and Reagents
-
5-Bromo-3,4-dimethylbenzamide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.01-0.05 equiv)
-
SPhos (0.02-0.10 equiv)
-
K₂CO₃ (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Reaction Setup and Execution
The following workflow diagram illustrates the key steps in the experimental procedure.
Caption: A general workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-3,4-dimethylbenzamide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (0.02 mmol, 0.02 equiv) and SPhos (0.04 mmol, 0.04 equiv) and add them to the Schlenk flask.
-
Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.
-
Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. The following table outlines common problems and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently degassed- Poor choice of ligand/base/solvent | - Use a fresh batch of palladium precursor and ligand.- Ensure thorough degassing of the reaction mixture.- Screen different ligands (e.g., XPhos), bases (e.g., K₃PO₄), and solvents. |
| Homocoupling of boronic acid | - Presence of oxygen- Catalyst decomposition | - Improve degassing procedure.- Use a more stable catalyst system.- Add the aryl halide slowly to the reaction mixture. |
| Protodeboronation | - Presence of protic impurities- Prolonged reaction time at high temperature | - Use anhydrous solvents.- Optimize reaction time and temperature to avoid prolonged heating. |
| Formation of byproducts | - Side reactions due to high temperature- Catalyst-mediated side reactions | - Lower the reaction temperature.- Screen different catalyst/ligand combinations.[8] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and indispensable tool for the synthesis of biaryl amides from this compound derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully navigate the challenges associated with these electron-rich substrates. The protocols and insights provided in this guide serve as a robust starting point for the development of efficient and reproducible synthetic routes to novel and potentially bioactive molecules.
References
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Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[9][10][11]-Benzotriazin-4(3H)-ones with DABAL-Me3. Organic Letters. [Link]
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Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[9][10][11]-Benzotriazin-4(3 H)-ones with DABAL-Me3. PubMed. [Link]
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Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
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Test experiments for optimization of the Suzuki-Miyaura coupling reactions. ResearchGate. [Link]
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Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[9][10][11]-Benzotriazin-4(3H)‑ones with DABAL-Me3. Figshare. [Link]
-
Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. PubMed. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
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Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. PubMed. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. ResearchGate. [Link]
-
Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
-
2.2.1 Cross-Coupling Methods for Methylation. ResearchGate. [Link]
-
A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. MDPI. [Link]
- Synthesis method of amide compounds.
-
Synthesis of 3,4-Diarylsubstituted Maleic Anhydride/Maleimide via Unusual Oxidative Cyclization of Phenacyl Ester/Amide. ResearchGate. [Link]
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- 11. researchgate.net [researchgate.net]
Navigating the Challenges of Buchwald-Hartwig Amination with 3,4-Disubstituted Aryl Halides
Introduction: The Strategic Importance of Aryl Amines
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds.[1][2][3][4] This transformation is of paramount importance in the pharmaceutical and materials science industries, where the aryl amine motif is a ubiquitous structural feature in a vast array of bioactive molecules and functional materials.[5] While the reaction has seen extensive development, allowing for the coupling of a wide variety of amines and aryl electrophiles, certain substrate classes continue to present significant challenges.[1][6] Among these, 3,4-disubstituted aryl halides require careful consideration and optimization due to the unique steric and electronic demands they impose on the catalytic system.
This guide provides an in-depth analysis of the critical parameters governing the successful Buchwald-Hartwig amination of this challenging substrate class. We will explore the mechanistic hurdles, detail the strategic selection of catalysts, ligands, and bases, and provide robust, field-proven protocols for researchers, scientists, and drug development professionals.
The Core Challenge: Steric Hindrance Meets Electronic Modulation
The difficulty in coupling 3,4-disubstituted aryl halides stems from a confluence of steric and electronic factors. The substituent at the 3-position introduces significant ortho-steric hindrance, which can impede key steps in the catalytic cycle, namely the initial oxidative addition of the palladium(0) catalyst to the aryl halide and the final reductive elimination that forms the C–N bond.[1] Concurrently, the substituent at the 4-position electronically modulates the reactivity of the aromatic ring, influencing the ease of these same steps.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
For sterically hindered substrates, the rate-limiting step is often either the oxidative addition or the reductive elimination. [7]The choice of ligand is paramount, as bulky, electron-rich ligands are known to accelerate both of these critical steps. [1][8]
Key Parameters for Success: A Strategic Selection Guide
Achieving high yields with 3,4-disubstituted aryl halides requires a synergistic combination of palladium precatalyst, ligand, base, and solvent.
Ligand Selection: The Heart of the Catalyst
The evolution of phosphine ligands has been the single most important factor in expanding the scope of the Buchwald-Hartwig amination. [1][6]For sterically demanding substrates, bulky, electron-rich dialkylbiaryl phosphine ligands are the undisputed champions. [1][8]
-
Rationale: These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in oxidative addition. [1]Their steric bulk also facilitates the final reductive elimination step, outcompeting potential side reactions like beta-hydride elimination. [1]
Ligand Family Key Examples Strengths for 3,4-Disubstituted Substrates Buchwald Biarylphosphines XPhos, RuPhos, BrettPhos Excellent for coupling a wide range of primary and secondary amines with hindered aryl chlorides and bromides. [8]BrettPhos is particularly effective for the monoarylation of primary amines. [2][6] Ferrocene-Based Ligands Josiphos, DtBPF Highly effective for challenging couplings, including aryl tosylates and chlorides, due to their strong electron-donating ability and defined steric profile. [6] | N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Offer high thermal stability and are particularly useful for coupling with less nucleophilic amines or when using aryl chlorides. [9]|
Palladium Precatalyst: The Source of Activity
While numerous palladium sources can be used, pre-formed palladium-ligand complexes, known as precatalysts, are highly recommended for reproducibility and ease of use. These are typically air- and moisture-stable solids that rapidly form the active Pd(0) catalyst in situ upon exposure to a base. [10]
-
Recommended Precatalysts: G3 and G4 palladacycle precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4) are often excellent starting points, offering high activity and reliability. [4]
Base Selection: The Proton Abstractor
The base plays a critical role in deprotonating the amine, which is necessary for it to displace the halide from the palladium center. [3][11]Strong, non-nucleophilic bases are generally required.
| Base | pKa of Conjugate Acid | Typical Use Cases & Considerations |
| Sodium tert-butoxide (NaOtBu) | ~19 | The most common and often most effective base. [10]However, its high basicity can be incompatible with sensitive functional groups like esters. [2] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | A very strong base that can be effective when NaOtBu fails. It can also confer tolerance to protic functional groups. [2] |
| Potassium Phosphate (K₃PO₄) | ~12.3 (for HPO₄²⁻) | A weaker base suitable for substrates with base-sensitive functional groups. [4]Often requires higher temperatures or longer reaction times. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 (for HCO₃⁻) | Another mild base option, particularly useful in large-scale synthesis for its handling properties. [3][4] |
Solvent Choice: The Reaction Medium
The solvent must be anhydrous and capable of dissolving the reactants and catalyst. Aprotic, non-polar, or polar aprotic solvents are standard.
-
Common Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used. [12][13]Toluene is often a good first choice. [13]Ethereal solvents like dioxane can sometimes be beneficial, although its use should be minimized where possible due to safety concerns. [14][15]
Application Protocols
Safety Note: Buchwald-Hartwig amination reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) as the active Pd(0) catalyst and some reagents are sensitive to air and moisture. Solvents and liquid reagents should be anhydrous and degassed.
Protocol 1: General Procedure for 3,4-Disubstituted Aryl Bromides
This protocol is a robust starting point for coupling a secondary amine with a sterically hindered aryl bromide.
Workflow Diagram:
Caption: General experimental workflow for Buchwald-Hartwig amination.
Reagents & Equipment:
-
Oven-dried reaction vial with a magnetic stir bar
-
Nitrogen or Argon manifold
-
3,4-disubstituted aryl bromide (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Anhydrous, degassed toluene (0.1–0.2 M concentration of aryl halide)
Step-by-Step Procedure:
-
Setup: To the oven-dried reaction vial, add the 3,4-disubstituted aryl bromide (1.0 equiv), the solid amine (if applicable, 1.2 equiv), sodium tert-butoxide (1.4 equiv), and the XPhos Pd G3 precatalyst (0.01-0.02 equiv).
-
Inerting: Seal the vial with a septum cap, and purge with nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe. If the amine is a liquid, add it via syringe at this stage.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Quench carefully with water or saturated aqueous ammonium chloride. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling of Challenging Aryl Chlorides
Aryl chlorides are less reactive than bromides, often requiring more active catalyst systems and higher temperatures. [6][12][16] Key Modifications from Protocol 1:
-
Catalyst System: Use a more active catalyst system, such as RuPhos Pd G4 (2-4 mol%) with additional RuPhos ligand (2-4 mol%). The extra ligand can help stabilize the catalyst at higher temperatures.
-
Base: LHMDS (1.5 equiv) can be a more effective base for this transformation.
-
Temperature: Increase the reaction temperature to 110-120 °C.
-
Solvent: 1,4-Dioxane or tert-amyl alcohol may provide better results than toluene for certain aryl chlorides.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (air/moisture exposure); Insufficiently active ligand/base; Low temperature. | Ensure rigorous inert atmosphere and anhydrous conditions. Screen a more active ligand (e.g., RuPhos, BrettPhos). [8]Increase temperature. Try a stronger base like LHMDS. |
| Hydrodehalogenation | Side reaction where the aryl halide is reduced to an arene. More common with primary amines. [1][17] | Use a bulkier ligand to favor reductive elimination. [1]Ensure the base is fully dissolved. Lower the reaction temperature if possible. |
| Byproduct Formation | Homocoupling of the aryl halide; Reaction with solvent or base. | Screen different solvents. Ensure the base is non-nucleophilic. Check purity of starting materials. |
Conclusion
The Buchwald-Hartwig amination of 3,4-disubstituted aryl halides is a challenging but achievable transformation that is critical for the synthesis of complex molecules in drug discovery and materials science. Success hinges on a rational, mechanism-informed approach to reaction optimization. By carefully selecting bulky, electron-rich phosphine ligands in combination with appropriate palladium precatalysts and strong, non-nucleophilic bases, researchers can effectively overcome the inherent steric and electronic hurdles posed by these substrates. The protocols and strategies outlined in this guide provide a robust framework for navigating these challenges and unlocking the synthetic potential of this powerful C–N bond-forming reaction.
References
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Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry . NROChemistry. [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis . ACS Publications. [Link]
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Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit . Reddit. [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF . ResearchGate. [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides . ACS Green Chemistry Institute. [Link]
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Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point . University of Windsor. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube . YouTube. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH . National Institutes of Health. [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production . Technical University of Denmark. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH . National Institutes of Health. [Link]
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Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange . Chemistry Stack Exchange. [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress . ACS Green Chemistry Institute. [Link]
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The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal . University of Groningen. [Link]
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Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace . SciSpace. [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination . ACS Green Chemistry Institute. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. | Request PDF . ResearchGate. [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK . Novartis Open Access Knowledge. [Link]
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The Buchwald–Hartwig Amination After 25 Years - ResearchGate . ResearchGate. [Link]
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Application Note: 3,4-Dimethylbenzamide as a Versatile Synthon for Heterocyclic Compound Synthesis
Abstract
This guide provides a detailed technical overview of the applications of 3,4-dimethylbenzamide as a strategic synthon for the synthesis of complex heterocyclic compounds. We explore its utility through Directed ortho-Metalation (DoM), a powerful technique for regioselective functionalization. This document furnishes researchers, medicinal chemists, and drug development professionals with the core mechanistic principles, detailed experimental protocols, and critical insights necessary for leveraging this versatile building block in the construction of pharmacologically relevant scaffolds, such as isoquinolones.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] The precise and efficient construction of these scaffolds is a central goal in modern organic synthesis. This compound (C₉H₁₁NO) is a commercially available solid that serves as an exceptional starting material for building complex, substituted aromatic systems.[2][3][4]
Its utility stems from a unique combination of structural features:
-
A Powerful Directing Group: The tertiary amide moiety (-CONR₂) is one of the most effective directing metalation groups (DMGs) known.[5][6] It efficiently coordinates with organolithium bases, facilitating the deprotonation of a specific, adjacent (ortho) C-H bond.[7][8]
-
Defined Regiochemistry: The presence of methyl groups at the C3 and C4 positions preemptively blocks two potential sites of reaction. This, combined with the powerful directing effect of the amide, leaves the C5 position as the primary, highly activated site for functionalization. This predictable regioselectivity is a significant advantage over classical electrophilic aromatic substitution, which often yields mixtures of ortho and para products.[7]
This application note will focus on the primary synthetic strategy involving this compound: Directed ortho-Metalation (DoM) , and its application in the synthesis of isoquinolone derivatives, a privileged scaffold in medicinal chemistry.[9][10]
Core Synthetic Strategy: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a cornerstone of modern aromatic chemistry, allowing for the deprotonation of an otherwise unreactive C-H bond ortho to a directing group.[7][8] This process generates a potent aryllithium nucleophile, which can then be trapped with a wide variety of electrophiles to introduce new functional groups with pinpoint accuracy.
Mechanistic Principles
The DoM of this compound proceeds through a well-established mechanism:
-
Coordination: The Lewis basic oxygen atom of the amide carbonyl coordinates to the Lewis acidic lithium ion of an organolithium base (e.g., sec-butyllithium). This forms a pre-lithiation complex, bringing the base into close proximity with the C5 proton.[6][7]
-
Deprotonation: The alkyl group of the organolithium base then deprotonates the sterically accessible and kinetically favored C5 position. The resulting aryllithium species is stabilized by the continued coordination with the amide group.[7][11]
-
Electrophilic Quench: The aryllithium intermediate is a powerful nucleophile that readily reacts with a diverse range of electrophiles (E+), installing a new substituent exclusively at the C5 position.
This sequence transforms a simple benzamide into a highly functionalized aromatic building block, ready for further synthetic manipulations.
Visualization of the DoM Pathway
The following diagram illustrates the key steps in the Directed ortho-Metalation of N,N-diethyl-3,4-dimethylbenzamide.
Caption: Workflow for functionalizing this compound via DoM.
Application Protocol: Synthesis of a Dihydroisoquinolone Derivative
This protocol details the synthesis of 7,8-dimethyl-2-propyl-4-phenyl-3,4-dihydroisoquinolin-1(2H)-one, a representative heterocyclic scaffold, starting from N,N-dipropyl-3,4-dimethylbenzamide. This procedure involves ortho-lithiation, reaction with an aldehyde electrophile, and subsequent acid-catalyzed cyclization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N,N-dipropyl-3,4-dimethylbenzamide | >98% | Commercial | Ensure substrate is dry before use. |
| sec-Butyllithium (s-BuLi) | ~1.4 M in cyclohexane | Commercial | Pyrophoric. Handle under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercial | Distill from Na/benzophenone before use. |
| Benzaldehyde | >99% | Commercial | Distill to remove benzoic acid. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | ACS Grade | |
| Saturated aq. NH₄Cl | - | Lab Prepared | |
| Saturated aq. NaHCO₃ | - | Lab Prepared | |
| Anhydrous MgSO₄ | - | Lab Prepared | |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercial | For extraction and chromatography. |
| Hexanes | HPLC Grade | Commercial | For chromatography. |
Step-by-Step Experimental Protocol
SAFETY NOTE: sec-Butyllithium is pyrophoric and reacts violently with water and air. All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
Step 1: ortho-Lithiation and Electrophilic Quench
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add N,N-dipropyl-3,4-dimethylbenzamide (1.0 eq).
-
Dissolve the substrate in anhydrous THF (~0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: Cryogenic temperatures are essential to prevent side reactions, such as the anionic Fries rearrangement, and to ensure the stability of the aryllithium intermediate.[11]
-
-
Slowly add sec-butyllithium (1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting deep red/orange solution at -78 °C for 1 hour.
-
Insight: The color change is indicative of aryllithium formation. A full hour ensures complete deprotonation.
-
-
In a separate flame-dried flask, dissolve freshly distilled benzaldehyde (1.2 eq) in anhydrous THF.
-
Add the benzaldehyde solution dropwise to the aryllithium solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Insight: Slow warming ensures the reaction goes to completion without thermal decomposition of the product alkoxide.
-
Step 2: Workup and Isolation of the Intermediate Alcohol
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude hydroxy-amide intermediate. This intermediate can be purified by column chromatography or used directly in the next step.
Step 3: Acid-Catalyzed Cyclization to Dihydroisoquinolone
-
Dissolve the crude hydroxy-amide from the previous step in a suitable solvent such as toluene.
-
Add concentrated hydrochloric acid (2.0 eq) and heat the mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring by TLC.
-
Causality: The strong acid protonates the hydroxyl group, turning it into a good leaving group (H₂O). The amide carbonyl oxygen is also protonated, activating the carbonyl carbon for intramolecular nucleophilic attack by the aromatic ring (a Friedel-Crafts type acylation) to form the six-membered heterocyclic ring.
-
-
Cool the reaction to room temperature and carefully neutralize with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3x), dry the combined organic layers over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., 20-40% Ethyl Acetate in Hexanes) to afford the pure dihydroisoquinolone.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Lithiation | Inactive s-BuLi, wet solvent/glassware, impure substrate. | Titrate the s-BuLi solution before use. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. |
| Side Product Formation | Reaction temperature too high. | Maintain strict temperature control at -78 °C during lithiation and electrophile addition. |
| Incomplete Cyclization | Insufficient acid catalyst or reaction time. | Increase the amount of HCl or extend the reflux time. Monitor closely by TLC to avoid decomposition. |
| Amide Hydrolysis | Harsh acidic conditions during cyclization. | Use a milder Lewis acid catalyst (e.g., BF₃·OEt₂) or a dehydrating acid like polyphosphoric acid (PPA). |
Conclusion
This compound is a highly effective and regioselective synthon for constructing functionalized aromatic and heterocyclic systems. The power of the amide as a directing group, combined with the predictable substitution pattern, makes Directed ortho-Metalation a reliable and robust strategy. The protocol provided herein for the synthesis of dihydroisoquinolones demonstrates a practical application of this methodology, offering a clear pathway to valuable molecular scaffolds for drug discovery and materials science. By understanding the underlying mechanistic principles and paying close attention to experimental conditions, researchers can successfully employ this compound to accelerate their synthetic programs.
References
-
University of Rochester. (2003). Directed (ortho) Metallation. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Harvard University. Retrieved from [Link]
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Baran, P. S. Lab. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. Retrieved from [Link]
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Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
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Zaripov, M. M., et al. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules, 27(21), 7247. Available at: [Link]
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Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Isoquinolone synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of isoquinolones from benzamides and alkynes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,4‐dihydroisoquinolones 3 and isoquinolones 4. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). N-[(4-Aminophenyl)sulfonyl]-3,4-dimethylbenzamide. Retrieved from [Link]
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ResearchGate. (n.d.). Directed ortho-Lithiation of Benzamides. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of heterocyclic compounds via Michael and Hantzsch reactions. Retrieved from [Link]
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Application Note: A Comprehensive Protocol for the N-Alkylation of 3,4-Dimethylbenzamide via Amide Deprotonation
Abstract
N-alkylated amides are a cornerstone structural motif in a multitude of pharmacologically active compounds and advanced materials. Their synthesis, however, presents a distinct challenge due to the reduced nucleophilicity of the amide nitrogen, a consequence of lone pair delocalization into the adjacent carbonyl system. This application note provides a detailed, field-proven protocol for the N-alkylation of 3,4-dimethylbenzamide. The strategy hinges on a robust, two-step, one-pot sequence involving the initial deprotonation of the amide N-H with a strong, non-nucleophilic base, followed by a nucleophilic substitution reaction with a primary alkyl halide. We will delve into the mechanistic rationale, safety considerations, step-by-step experimental procedures, and purification techniques, offering researchers a reliable and reproducible method for accessing this important class of molecules.
Introduction: Overcoming the Nucleophilicity Challenge
The direct alkylation of primary or secondary amides is a fundamentally challenging transformation. The resonance stabilization of the amide bond significantly lowers the basicity and nucleophilicity of the nitrogen atom, making it a poor nucleophile for direct SN2 reactions with alkyl halides under neutral or mildly basic conditions.[1] Unlike amines, which are readily alkylated, amides require activation to facilitate the formation of a new N-C bond.
The most effective and widely adopted strategy borrows from the principles of the Williamson ether synthesis.[2][3][4] This involves converting the weakly nucleophilic amide into a highly reactive conjugate base—an amidate anion—through the use of a strong base. This powerful nucleophile can then readily participate in an SN2 reaction with a suitable electrophile, such as a primary alkyl halide, to yield the desired N-alkylated product.[5][6] This protocol will employ sodium hydride (NaH), a potent and non-nucleophilic base, to achieve the critical deprotonation step.[7][8] The byproduct of this deprotonation is benign hydrogen gas, which simplifies the reaction workup.
Mechanistic Pathway and Rationale
The overall transformation proceeds in two distinct mechanistic steps within a single reaction vessel:
-
Deprotonation: Sodium hydride abstracts the acidic proton from the nitrogen of this compound. This irreversible step generates a resonance-stabilized sodium amidate salt and hydrogen gas (H₂). The reaction is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent the base from reacting with the solvent.
-
Nucleophilic Substitution (SN2): The newly formed amidate anion, now a potent nitrogen nucleophile, attacks the electrophilic carbon of a primary alkyl halide in a classic SN2 fashion.[2][3] This step forms the new carbon-nitrogen bond and displaces the halide leaving group, yielding the final N-alkyl-3,4-dimethylbenzamide. The choice of a primary alkyl halide is crucial to maximize the yield of the substitution product and minimize potential E2 elimination side reactions.[4]
Critical Safety Considerations: Handling Sodium Hydride
Sodium hydride (NaH) is a highly reactive and water-sensitive reagent that demands strict handling protocols. All personnel must be thoroughly trained and familiar with the associated hazards before commencing any work.
-
Water Reactivity: NaH reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[9][10][11] All glassware must be rigorously dried (e.g., flame-dried or oven-dried) and the reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and nitrile gloves.[10][11][12]
-
Dispensing: Sodium hydride is typically supplied as a 60% dispersion in mineral oil, which is safer to handle than the pure solid.[10] Weighing and transfer should be performed expeditiously in a fume hood.
-
Quenching: Never add water or protic solvents directly to a reaction mixture containing a significant amount of active NaH. The quenching process must be slow, controlled, and performed at a reduced temperature (e.g., 0 °C).
-
Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand should be readily available. DO NOT use water, CO₂, or foam extinguishers on a sodium hydride fire.[9][12]
Experimental Protocol
This protocol details the N-ethylation of this compound using ethyl iodide as the alkylating agent. The principles can be readily adapted for other primary alkyl halides.
Reagent and Materials Summary
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Equiv. | Amount (for 10 mmol scale) | Notes |
| This compound | 149.19 | 1.0 | 1.49 g | Starting material |
| Sodium Hydride (60% in oil) | 24.00 (NaH) | 1.2 | 480 mg | Base for deprotonation |
| Ethyl Iodide | 155.97 | 1.1 | 1.72 g (0.88 mL) | Alkylating agent |
| Anhydrous Tetrahydrofuran (THF) | - | - | ~50 mL | Reaction solvent |
| Saturated aq. NH₄Cl | - | - | ~20 mL | Quenching solution |
| Ethyl Acetate | - | - | ~150 mL | Extraction solvent |
| Brine (Saturated aq. NaCl) | - | - | ~50 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed | Drying agent |
| Silica Gel | - | - | As needed | For chromatography |
Step-by-Step Methodology
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
To the cooled flask, add this compound (1.49 g, 10.0 mmol).
-
Seal the flask with a rubber septum and introduce an inert atmosphere via a nitrogen/argon inlet (e.g., a balloon or manifold).
-
Using a syringe, add anhydrous THF (40 mL) to dissolve the starting material. Stir the solution.
Deprotonation: 5. In a fume hood, weigh sodium hydride (60% dispersion, 480 mg, 12.0 mmol) into a small, dry vial and quickly add it to the reaction flask against a positive flow of inert gas. 6. Stir the resulting suspension at room temperature. You should observe the evolution of hydrogen gas (bubbling). Continue stirring for 45-60 minutes to ensure complete deprotonation.
Alkylation: 7. Cool the reaction mixture to 0 °C using an ice-water bath. 8. Slowly add ethyl iodide (0.88 mL, 11.0 mmol) to the stirred suspension via syringe over 5 minutes. 9. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
Workup and Isolation: 10. Cool the reaction mixture back down to 0 °C in an ice-water bath. 11. CAUTIOUSLY quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~20 mL). Be prepared for initial gas evolution. 12. Once the gas evolution has ceased, transfer the mixture to a separatory funnel containing ethyl acetate (50 mL) and water (20 mL). 13. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).[13] 14. Combine the organic extracts and wash them with brine (50 mL). 15. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: 16. The resulting crude oil or solid can be purified by flash column chromatography on silica gel.[14] A suitable eluent system is a gradient of hexane and ethyl acetate. 17. Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be an effective purification method.[15] 18. Combine the pure fractions, remove the solvent in vacuo, and dry the final product to a constant weight.
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the N-alkylation protocol.
Caption: Workflow for N-Alkylation of this compound.
Conclusion
This application note provides a robust and reproducible protocol for the N-alkylation of this compound. By leveraging a strong base to generate a highly nucleophilic amidate intermediate, this method successfully overcomes the inherent low reactivity of the amide nitrogen. Careful adherence to the safety precautions for handling sodium hydride is paramount to the successful and safe execution of this procedure. The protocol is broadly applicable to other primary amides and primary alkyl halides, offering a versatile tool for medicinal and materials chemists.
References
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. BenchChem Scientific.
- Xu, Q., et al. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 18(14), 3940-3944.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. NJ.gov.
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Wikipedia. (2024). Williamson ether synthesis. [Link]
- UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. University of California.
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
- BenchChem. (2025). Experimental procedure for N-alkylation of primary amines. BenchChem Scientific.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (2024). Amine alkylation. [Link]
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Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. [Link]
-
Quora. (2016). What strong bases that can be used to deprotonate secondary amine?. [Link]
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ResearchGate. (2020). What is the best technique for amide purification?. [Link]
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ResearchGate. (2025). Synthesis and stability of strongly acidic benzamide derivatives. [Link]
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National Institutes of Health. (n.d.). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. [Link]
-
Canadian Science Publishing. (n.d.). PROTONATION OF THE AMIDE GROUP: I. THE BASICITIES OF SUBSTITUTED BENZAMIDES. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]
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Chemistry Stack Exchange. (2018). Comparing the basicity of benzamide and acetamide. [Link]
-
PubMed Central. (n.d.). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. [Link]
- Google Patents. (n.d.). US5861532A - Solid-phase synthesis of N-alkyl amides.
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Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
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Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. [Link]
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Application Note & Protocol: A Scalable Synthesis of 3,4-Dimethylbenzamide
Abstract
This document provides a comprehensive, field-proven guide for the scale-up synthesis of 3,4-Dimethylbenzamide, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] We present a robust, two-step protocol starting from 3,4-dimethylbenzoic acid. The methodology emphasizes safety, efficiency, and high purity, transitioning from a traditional acid-to-amide conversion to a more reactive and scalable acyl chloride intermediate pathway. This guide is designed for researchers, chemists, and process development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and data presentation to ensure successful and safe implementation at a larger scale.
Strategic Overview: Pathway Selection for Scalable Synthesis
While direct catalytic amidation of carboxylic acids is an area of emerging importance for its atom economy,[3][4] the conversion of a carboxylic acid to an amide for scale-up applications often prioritizes reaction robustness, high conversion rates, and straightforward purification. The most reliable and widely adopted industrial method involves a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid (3,4-dimethylbenzoic acid) is converted into a highly reactive acyl chloride intermediate (3,4-dimethylbenzoyl chloride).
-
Nucleophilic Acyl Substitution: The purified acyl chloride is then reacted with an amine source, in this case, ammonia, to yield the final benzamide product.
Causality for this Choice: This pathway is superior for scale-up because the formation of the acyl chloride is typically a high-yield, clean reaction. The intermediate can be easily purified by distillation or by removing volatile reagents in vacuo, ensuring the subsequent amidation step proceeds with a high-purity substrate.[5] This minimizes side reactions and simplifies the final purification of the target compound, this compound. The amidation of an acyl chloride is a rapid and highly exothermic reaction that proceeds to completion, a critical factor for industrial efficiency.
Overall Synthetic Workflow
The logical flow of the entire process, from starting material to the final, purified product, is outlined below.
Caption: Two-step reaction scheme for the synthesis of this compound.
Hazard Analysis and Process Safety
Scaling up chemical synthesis requires a rigorous adherence to safety protocols. The primary hazard in this process is **Thionyl Chloride (SOCl₂) **.
-
Hazards: Thionyl chloride is highly corrosive to skin, eyes, and mucous membranes. [6]It is toxic if inhaled and reacts violently with water, liberating toxic gases such as HCl and SO₂. [7][8]This reaction is highly exothermic.
-
Engineering Controls: All manipulations involving thionyl chloride must be conducted in a well-ventilated chemical fume hood. A gas scrubber system containing a caustic solution (e.g., sodium hydroxide) should be attached to the reaction vessel's condenser outlet to neutralize the HCl and SO₂ gases produced.
-
Personal Protective Equipment (PPE): Wear a full-face shield, chemical splash goggles, a chemical-resistant suit or apron, and heavy-duty gloves (neoprene or PVC are recommended). [6][9]A NIOSH-approved respirator with acid gas cartridges is necessary for any operations outside a closed system. [6]* Handling Precautions: Always add thionyl chloride slowly and in a controlled manner to prevent a runaway reaction. Ensure all glassware and reagents are scrupulously dry to avoid violent decomposition. [9]
Detailed Experimental Protocols
Part A: Scale-Up Synthesis of 3,4-Dimethylbenzoyl Chloride
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |
| 3,4-Dimethylbenzoic Acid | 150.17 | 150.2 g | 1.0 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 142.8 g (85 mL) | 1.2 | 1.2 |
| Toluene (anhydrous) | - | 500 mL | - | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.0 mL | - | catalyst |
Protocol:
-
Setup: Assemble a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere. The outlet of the condenser should be connected to a gas trap/scrubber containing aqueous NaOH.
-
Reagent Charging: Charge the flask with 3,4-dimethylbenzoic acid (150.2 g, 1.0 mol) and anhydrous toluene (500 mL). Begin stirring to form a slurry.
-
Catalyst Addition: Add N,N-dimethylformamide (1.0 mL) to the slurry via syringe.
-
Thionyl Chloride Addition: Charge the addition funnel with thionyl chloride (85 mL, 1.2 mol). Add the thionyl chloride dropwise to the stirred slurry over 60-90 minutes. The reaction is exothermic, and gas evolution will be observed. Maintain the internal temperature below 40 °C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-90 °C) and maintain for 2-3 hours, or until gas evolution ceases. The reaction mixture should become a clear, homogeneous solution.
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3,4-dimethylbenzoyl chloride is a light brown oil or solid and is used directly in the next step. [5]
Part B: Synthesis of this compound
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |
| Crude 3,4-Dimethylbenzoyl Chloride | 168.62 | ~1.0 mol | ~1.0 | 1.0 |
| Ammonium Hydroxide (28-30%) | - | 500 mL | ~7.5 | ~7.5 |
| Dichloromethane (DCM) | - | 500 mL | - | - |
| Deionized Water | - | As needed | - | - |
Protocol:
-
Setup: In a 3 L multi-neck flask equipped with a mechanical stirrer and a thermometer, add the crude 3,4-dimethylbenzoyl chloride and dissolve it in dichloromethane (500 mL). Place the flask in a large ice-water-salt bath to pre-cool the solution to 0-5 °C.
-
Ammonia Addition: CAUTION: HIGHLY EXOTHERMIC REACTION. Slowly add the concentrated ammonium hydroxide (500 mL) to the vigorously stirred acyl chloride solution. The rate of addition must be carefully controlled to maintain the internal temperature below 15 °C. A thick white precipitate of this compound will form immediately. This addition may take 1-2 hours.
-
Digestion: After the addition is complete, remove the cooling bath and allow the slurry to stir at room temperature for an additional 1 hour to ensure the reaction goes to completion.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) to remove ammonium chloride and any remaining ammonium hydroxide.
-
Drying: Press the cake dry on the funnel, then transfer the solid to a drying dish and dry in a vacuum oven at 60-70 °C to a constant weight. This yields the crude this compound.
Part C: Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid amides. [10][11]A mixed solvent system of ethanol and water is often effective.
Protocol:
-
Solvent Selection: In a small test tube, determine the approximate solubility of the crude product in hot ethanol. The goal is to use the minimum amount of hot solvent to fully dissolve the solid. [11]2. Dissolution: Transfer the crude this compound to an appropriately sized Erlenmeyer flask. Add the minimum volume of near-boiling ethanol required to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove the charcoal. [11]4. Crystallization: Slowly add deionized water to the hot ethanol solution until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing the crystals with a small amount of ice-cold ethanol/water (e.g., 50:50 mixture).
-
Drying: Dry the pure white crystals in a vacuum oven at 60-70 °C to a constant weight. The expected melting point of the pure product is 101-103°C. [12]
Summary of Key Process Parameters
| Parameter | Part A: Acyl Chloride Formation | Part B: Amidation | Part C: Purification |
| Key Reagents | 3,4-Dimethylbenzoic Acid, SOCl₂ | 3,4-Dimethylbenzoyl Chloride, NH₄OH | Crude Product, Ethanol, Water |
| Solvent | Toluene | Dichloromethane | Ethanol/Water |
| Temperature | Addition: <40 °C; Reaction: 80-90 °C | Addition: 0-15 °C; Digestion: RT | Dissolution: ~78 °C; Crystallization: RT to 0°C |
| Reaction Time | 3-5 hours | 2-3 hours | N/A |
| Expected Yield | >95% (crude intermediate) | 85-95% (crude product from acid) | >90% recovery |
| Final Purity | N/A | ~95% | >99% |
References
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- Relevant direct primary amide formation from carboxylic acids. (2020). ResearchGate.
- Synthesis of amides directly from carboxylic acids and hydrazines. (2023). PubMed.
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- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters.
- Synthesis of amides directly from carboxylic acids and hydrazines. (2023). RSC Publishing.
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- Safety Data Sheet: Thionyl chloride. (2024). Carl ROTH.
- Synthesis of 3,4-Dimethoxybenzoyl chloride. (n.d.). PrepChem.com.
- 3,4-Diethylbenzoyl chloride. (n.d.). Vulcanchem.
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Strategic Purification of 3,4-Dimethylbenzamide via Normal-Phase Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, in-depth protocol for the purification of 3,4-Dimethylbenzamide, a key intermediate in pharmaceutical and agrochemical synthesis, using normal-phase column chromatography.[1] The guide moves beyond a simple list of steps to explain the fundamental principles governing the separation, from the selection of an appropriate stationary and mobile phase system to the practical execution of the purification workflow. Method development using Thin Layer Chromatography (TLC), detailed column packing and elution procedures, and post-purification analysis are covered. This document serves as an authoritative guide for researchers aiming to achieve high purity of this compound, ensuring the integrity of downstream applications.
Introduction: The Significance of Purity for this compound
This compound (C₉H₁₁NO, MW: 149.19 g/mol ) is an aromatic amide of significant interest in medicinal chemistry and materials science.[1][2] It serves as a crucial building block in the synthesis of more complex molecules, including potential pharmaceutical agents and herbicides.[1] The purity of this intermediate is paramount, as residual starting materials, byproducts, or reagents from its synthesis can lead to undesired side reactions, impact reaction yields, and introduce contaminants into the final active compound.
Column chromatography is a fundamental and versatile technique for the purification of organic compounds.[3] This guide details a robust method for purifying this compound on silica gel, leveraging the polarity difference between the target compound and its likely impurities.
Chemical Properties of this compound:
-
Appearance: White crystalline solid[1]
-
Structure: A benzamide derivative with two methyl groups on the aromatic ring.[4]
-
Polarity: Moderately polar, attributed to the hydrogen-bonding capability of the amide functional group (Topological Polar Surface Area: 43.1 Ų).[1] The dimethylated benzene ring contributes significant non-polar character.
-
Solubility: Sparingly soluble in water but generally soluble in organic solvents like ethyl acetate, dichloromethane, and acetone.[1][5]
The Chromatographic Principle: A Strategy Based on Polarity
The success of this purification relies on the principles of normal-phase adsorption chromatography. In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent).[3]
-
Stationary Phase Selection: Silica Gel (SiO₂) Silica gel is the stationary phase of choice for this application. Its surface is covered with acidic silanol groups (Si-OH), making it highly polar.[6] The polar amide group of this compound will interact with these silanol groups primarily through hydrogen bonding. More polar impurities, such as unreacted 3,4-dimethylbenzoic acid, will adsorb more strongly to the silica, while less polar impurities will have a weaker interaction.
-
Mobile Phase (Eluent) Selection The mobile phase serves to carry the components of the mixture through the column. A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) provides tunable eluting power.[7]
-
Hexanes (Non-polar): Has a low eluotropic strength and will not effectively move polar compounds along the column on its own.
-
Ethyl Acetate (Polar): Competes with the analyte for the adsorption sites on the silica gel. Increasing the proportion of ethyl acetate in the mobile phase increases its polarity and eluting strength, causing compounds to move faster through the column.[8]
-
The key to a successful separation is to find a solvent ratio that allows the desired compound to move at a moderate pace while leaving more polar impurities behind and eluting less polar impurities ahead of it.[3]
Preliminary Method Development: Thin Layer Chromatography (TLC)
Before committing to a large-scale column, it is essential to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC).[9] The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.2-0.4 for this compound. This Rƒ range typically translates to good separation on a column.[10]
Protocol: TLC Analysis
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[8]
-
Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Use a capillary tube to apply a small, concentrated spot of the crude mixture onto the baseline.[11]
-
Developing Chamber: Add the chosen solvent system (e.g., 30% Ethyl Acetate in Hexanes) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a uniform solvent front.[9]
-
Development: Place the TLC plate in the chamber and allow the solvent to ascend the plate by capillary action.[11]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as the aromatic ring will be UV-active. Circle the visible spots.[8]
-
Optimization:
-
If the Rƒ is too low (<0.2), the solvent system is not polar enough. Increase the proportion of ethyl acetate.[8]
-
If the Rƒ is too high (>0.4), the solvent system is too polar. Decrease the proportion of ethyl acetate.[8]
-
Test several solvent ratios to find the optimal separation between the product spot and any impurity spots.
-
| Parameter | Description | Recommendation |
| Stationary Phase | TLC Plate | Silica Gel 60 F₂₅₄ |
| Test Solvent System 1 | Initial Screening | 30% Ethyl Acetate in Hexanes |
| Test Solvent System 2 | For Higher Rƒ | 50% Ethyl Acetate in Hexanes |
| Test Solvent System 3 | For Lower Rƒ | 20% Ethyl Acetate in Hexanes |
| Target Rƒ | Optimal for Column | ~0.3 |
| Visualization | Method | UV Lamp (254 nm) |
Detailed Protocol: Column Chromatography Purification
This protocol assumes a starting quantity of approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Sand (washed)
-
Cotton or glass wool
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Caption: Workflow for the purification of this compound.
-
Column Preparation:
-
Packing the Column (Wet Slurry Method):
-
In a beaker, measure the required amount of silica gel (approx. 30-50 g of silica for 1 g of crude product).
-
Add the mobile phase determined from the TLC analysis (e.g., 20% ethyl acetate in hexanes) to the silica gel to create a free-flowing slurry.[14]
-
Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to dislodge any air bubbles and encourage even packing.[12]
-
Open the stopcock at the bottom and drain some solvent until the silica settles into a stable bed. Crucially, never let the solvent level drop below the top of the silica bed, as this can cause cracking and ruin the separation. [12]
-
Add a final layer of sand (approx. 1 cm) on top of the silica bed to prevent it from being disturbed during sample and solvent addition.[13]
-
-
Loading the Sample:
-
Dissolve the crude this compound (1 g) in a minimal amount of a suitable solvent (dichloromethane is a good choice, or the mobile phase itself). The solution should be as concentrated as possible.[15]
-
Drain the solvent in the column until it is level with the top layer of sand.
-
Carefully add the concentrated sample solution onto the top of the sand using a pipette, avoiding disturbance of the sand layer.
-
Open the stopcock and allow the sample to absorb onto the silica, again draining the solvent until it is level with the sand.
-
Carefully add a small amount of fresh mobile phase to rinse the sides of the column and repeat the draining process. Do this 2-3 times to ensure all the sample is loaded in a narrow band.
-
-
Elution and Fraction Collection:
-
Fill the column carefully with the mobile phase.
-
Begin collecting the eluent in numbered test tubes or flasks (fractions). A typical fraction size is 10-20 mL.[14]
-
Maintain a steady flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column to speed up the process.[13]
-
Continuously add fresh mobile phase to the top of the column, never letting the solvent level drop below the silica bed.
-
-
Analysis and Isolation:
-
Monitor the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of compounds.
-
Identify the fractions that contain the pure this compound (a single spot at the target Rƒ).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a white solid.
-
Determine the final mass and calculate the recovery yield. Confirm purity by analytical methods such as NMR or melting point analysis.
-
Safety Precautions
-
This compound: May cause skin, eye, and respiratory irritation.[16] Avoid inhalation of dust and direct contact.
-
Organic Solvents: Hexanes and ethyl acetate are flammable and volatile. All procedures should be conducted in a well-ventilated chemical fume hood.[17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[18]
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Amaris, C., et al. (2025). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. Wiley Online Library. Retrieved from [Link]
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Amaris, C., et al. (n.d.). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. National Institutes of Health. Retrieved from [Link]
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Chem Service. (2016, March 1). SAFETY DATA SHEET: N,N-Dimethylbenzamide. Retrieved from [Link]
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LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from [Link]
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Solubility of Things. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]
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Advanced Materials Technology. (n.d.). HALO RP-Amide Columns. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
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ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
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National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
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ResearchGate. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
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Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 5580-33-6). Retrieved from [Link]
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researchmap. (n.d.). Measurement Methods for Aromatic Amines in Urine, Shampoo-water Mixture, and River Water using Solid Phase Extraction Liquid Chr. Retrieved from [Link]
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Kuujia. (n.d.). Cas no 5580-33-6 (this compound). Retrieved from [Link]
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Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]
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MicroSolv. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 3,4 Dimethylbenzaldehyde. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN101585781B - Preparing method of N, N-dimethylbenzamide.
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YouTube. (2013, October 22). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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Derivatization of 3,4-Dimethylbenzamide for SAR studies
Application Note & Protocol
Topic: Systematic Derivatization of the 3,4-Dimethylbenzamide Scaffold for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of the Benzamide Scaffold
The benzamide moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically successful drugs, including antiemetics, antipsychotics, and anticancer agents.[1][2] Its prevalence stems from its synthetic tractability and its ability to form key hydrogen bond interactions with biological targets. The strategic exploration of a chemical scaffold's Structure-Activity Relationship (SAR) is the fundamental process of drug discovery, where systematic structural modifications are correlated with changes in biological activity to design more potent and selective compounds.[3][4][5]
This guide focuses on the this compound core. The gem-dimethyl group is a feature found in many natural products and approved drugs, often introduced to enhance metabolic stability, improve target engagement through favorable hydrophobic interactions, or lock the molecule into a bioactive conformation.[6] By using this compound as a fixed starting point, we can systematically probe the chemical space around this core to elucidate the structural requirements for a desired biological effect.
This document provides a strategic framework and detailed experimental protocols for the derivatization of this compound at two key positions: the amide nitrogen and the aromatic ring. We will detail the rationale behind these modifications, provide step-by-step synthetic procedures, and outline the analytical methods required to build a robust SAR model.
The Strategic Framework for Derivatization
A successful SAR campaign requires a logical and efficient exploration of the molecule's chemical space. For the this compound scaffold, we will focus on two primary vectors for modification, each designed to probe different aspects of the molecule's interaction with a hypothetical biological target.
-
Vector 1: N-Substitution of the Amide. The amide N-H group is a potent hydrogen bond donor. Replacing the hydrogen with various substituents allows us to probe for steric tolerance in the binding pocket, introduce new functional groups for additional interactions (e.g., hydrogen bond acceptors, charged groups), and modulate the compound's overall physicochemical properties like solubility and lipophilicity.[7]
-
Vector 2: Aromatic Ring Substitution. The aromatic ring provides a platform for introducing substituents that can modulate the electronic properties of the amide carbonyl and explore additional binding pockets. We will focus on the C6 position (ortho to the amide), as substitution here can significantly influence the amide's conformation and electronic nature through both steric and electronic effects.
The overall workflow is designed as a self-validating system, where each synthesized compound is rigorously characterized before biological evaluation, ensuring that the resulting SAR data is reliable.
Caption: Iterative workflow for SAR studies on the this compound scaffold.
Experimental Protocols
Protocol 1: N-Alkylation of this compound via Catalytic Borrowing Hydrogen
Rationale: The "Borrowing Hydrogen" methodology is a highly atom-economical and environmentally benign method for N-alkylation.[7] It uses alcohols as alkylating agents, with water as the only byproduct. This avoids the use of hazardous alkyl halides and strong bases often required in traditional methods. Catalysts like cobalt or ruthenium complexes temporarily "borrow" hydrogen from the alcohol to form an aldehyde in situ, which then condenses with the amide. The stored hydrogen is then used to reduce the resulting enamide intermediate to the final N-alkylated product.[8][9]
Materials:
-
This compound
-
Benzyl alcohol (or other primary alcohol)
-
Potassium hydroxide (KOH)
-
Anhydrous Toluene
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (0.5 mmol, 1.0 equiv.), the cobalt catalyst (1.9 mol% Co), and KOH (0.3 mmol, 0.6 equiv.).
-
Seal the tube with a rubber septum and purge with argon for 10 minutes.
-
Add anhydrous toluene (3 mL) via syringe.
-
Add the desired primary alcohol (e.g., benzyl alcohol, 0.55 mmol, 1.1 equiv.) via syringe.
-
Place the sealed tube in a preheated oil bath at 130 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound.
Protocol 2: Aromatic Ring Derivatization via Suzuki-Miyaura Coupling
This is a two-step process to introduce diverse aryl or heteroaryl substituents at the C6 position of the benzamide ring.
Step A: Regioselective Bromination of this compound
Rationale: To prepare the scaffold for palladium-catalyzed cross-coupling, a halide handle must be installed. Electrophilic aromatic substitution (SEAr) is the most direct method.[11] The amide group is an ortho, para-director, but it is deactivating. The methyl groups are activating ortho, para-directors. The combined directing effects and steric hindrance will favor bromination at the C6 position, which is ortho to the amide and meta to the 4-methyl group. Using N-Bromosuccinimide (NBS) with an acid catalyst provides a reliable source of the electrophilic bromine.[12][13]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 mmol, 1.0 equiv.) in dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 mmol, 1.1 equiv.) to the solution.
-
Slowly add trifluoroacetic acid (2.0 mmol, 2.0 equiv.) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 6-bromo-3,4-dimethylbenzamide.
Step B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction that couples an organohalide with an organoboron species, typically a boronic acid.[14][15] It is catalyzed by a palladium complex and requires a base to activate the organoboron species for transmetalation.[16][17] This reaction has an exceptionally broad scope, allowing for the introduction of a vast array of substituents.
Materials:
-
6-Bromo-3,4-dimethylbenzamide (from Step A)
-
Aryl or heteroaryl boronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane and water)
Procedure:
-
To a microwave vial or Schlenk tube, add 6-bromo-3,4-dimethylbenzamide (0.5 mmol, 1.0 equiv.), the desired boronic acid (0.75 mmol, 1.5 equiv.), and K₂CO₃ (1.5 mmol, 3.0 equiv.).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.025 mmol, 5 mol%).
-
Add 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vessel and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 6-aryl-3,4-dimethylbenzamide derivative.
Caption: Two-step workflow for C6-arylation of this compound.
Physicochemical Characterization and Data Generation
Rigorous characterization is essential to validate the structure and purity of each new derivative before biological testing.
Structural Elucidation and Purity Assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Specific chemical shifts and coupling patterns will verify the position of new substituents. For example, in N-alkylation, the disappearance of the N-H proton signal and the appearance of new signals corresponding to the alkyl group are key indicators.[18][19]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.[20]
Biological Data Generation (Example: Kinase Inhibition Assay): The goal of SAR is to correlate structural changes with biological activity. A robust and reproducible biological assay is therefore critical.
-
Assay Principle: A biochemical assay is performed to measure the ability of the synthesized compounds to inhibit a target kinase. This is often done using a fluorescence-based method where kinase activity corresponds to a change in signal.
-
Procedure:
-
A dilution series of each test compound is prepared in DMSO.
-
The compounds are added to wells of a microplate containing the target kinase, its substrate, and ATP.
-
The reaction is incubated at a controlled temperature (e.g., 30 °C) for a set time (e.g., 60 minutes).
-
A detection reagent is added, which stops the reaction and generates a signal proportional to the remaining kinase activity.
-
The signal is read using a plate reader.
-
-
Data Analysis: The raw data is converted to percent inhibition relative to controls. The half-maximal inhibitory concentration (IC₅₀) value for each compound is calculated by fitting the dose-response data to a four-parameter logistic curve.
Data Presentation and SAR Interpretation
All data should be compiled into a clear, organized table to facilitate the analysis of structure-activity relationships.
Table 1: SAR of this compound Derivatives (Hypothetical Data)
| Cmpd ID | R¹ (N-Substitution) | R² (C6-Substitution) | Structure | IC₅₀ (nM) |
| 1 | H | H | (Scaffold) | >10,000 |
| 2 | Benzyl | H | 1,500 | |
| 3 | 4-Fluorobenzyl | H | 850 | |
| 4 | Cyclohexylmethyl | H | 3,200 | |
| 5 | H | Phenyl | 5,000 | |
| 6 | H | 4-Methoxyphenyl | 2,100 | |
| 7 | H | 3-Pyridyl | 1,200 | |
| 8 | Benzyl | 3-Pyridyl | 95 |
(Note: Structures are representational and data is for illustrative purposes only.)
Interpretation of Hypothetical SAR:
-
Scaffold Activity: The unsubstituted scaffold (Cmpd 1) is inactive, confirming the necessity of derivatization.
-
N-Substitution (Vector 1):
-
N-benzylation (Cmpd 2) introduces moderate activity, suggesting a beneficial hydrophobic interaction.
-
Adding a fluorine to the benzyl group (Cmpd 3) improves potency, possibly due to a favorable electronic interaction or improved binding conformation.
-
The bulkier, more flexible cyclohexylmethyl group (Cmpd 4) is less tolerated than the benzyl group, indicating a potential steric constraint in this region of the binding site.
-
-
C6-Substitution (Vector 2):
-
Adding a phenyl group at C6 (Cmpd 5) confers weak activity.
-
The electron-donating methoxy group on the C6-phenyl ring (Cmpd 6) enhances activity, suggesting this pocket tolerates and may benefit from electron-rich moieties.
-
Introducing a nitrogen atom via a pyridyl ring (Cmpd 7) significantly improves potency, likely by forming a key hydrogen bond with the target.
-
-
Synergistic Effects: Combining the optimal groups from both vectors in Cmpd 8 (N-benzyl and C6-pyridyl) results in a dramatic, synergistic increase in potency. This suggests that the modifications at these two positions address distinct but complementary binding interactions, leading to a highly potent lead compound.
Conclusion
This application note provides a comprehensive and rational approach to the derivatization of this compound for SAR studies. By employing robust and efficient synthetic protocols for N-alkylation and C-C bond formation, researchers can systematically generate a library of analogs. When combined with rigorous analytical characterization and consistent biological evaluation, this strategy enables the construction of a clear SAR model. The insights gained from such a study are invaluable for guiding the iterative process of drug design, transforming a simple chemical scaffold into a highly optimized lead candidate.
References
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Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]
-
Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online. Available at: [Link]
-
Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PubMed Central (PMC). Available at: [Link]
-
N‐alkylation of benzamides/sulfonamides with primary alcohols via BH methods. ResearchGate. Available at: [Link]
-
N-alkylation of benzamide with benzyl alcohol: evaluation of potential Co-materials. ResearchGate. Available at: [Link]
-
Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. ACS Publications. Available at: [Link]
-
Robust Strategy for Hit-to-Lead Discovery: NMR for SAR. PubMed Central (PMC). Available at: [Link]
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Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic... ResearchGate. Available at: [Link]
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Suzuki reaction. Wikipedia. Available at: [Link]
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Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Semantic Scholar. Available at: [Link]
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Characterizing Small Molecules with NMR. News-Medical.Net. Available at: [Link]
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Role of NMR in the Development of Candidate Small Molecules. ResearchGate. Available at: [Link]
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Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PubMed Central (PMC). Available at: [Link]
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Electrophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Electrophilic Aromatic Substitution. University of Wisconsin-Madison. Available at: [Link]
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Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]
-
NMR Characterization of RNA Small Molecule Interactions. PubMed Central (PMC). Available at: [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. PubMed Central (PMC). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]
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Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PubMed Central (PMC). Available at: [Link]
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3D-QSAR study, synthesis and biological evaluation of p-hydroxy benzohydrazide derivatives as antimicrobial agents. Der Pharma Chemica. Available at: [Link]
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Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PubMed Central (PMC). Available at: [Link]
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Biological screening assays for 3,4-Dimethylbenzamide analogs
Application Notes & Protocols
Topic: Biological Screening Assays for 3,4-Dimethylbenzamide Analogs Audience: Researchers, scientists, and drug development professionals.
A Multi-Tiered Screening Cascade for the Identification and Characterization of this compound Analogs as Novel PARP Inhibitors
Introduction: The benzamide chemical scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Notably, this moiety is a critical pharmacophore in several potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes central to the DNA Damage Response (DDR).[1][2][3] PARP1, the most abundant member of this family, acts as a primary sensor for DNA single-strand breaks (SSBs).[1][2] Upon detecting a break, PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process that recruits the necessary DNA repair machinery.[1]
Inhibition of PARP's enzymatic activity prevents the efficient repair of SSBs. These unrepaired lesions subsequently collapse replication forks during S-phase, generating more cytotoxic DNA double-strand breaks (DSBs).[2] In cancer cells that harbor defects in DSB repair pathways, such as those with mutations in BRCA1 or BRCA2 (key components of the Homologous Recombination (HR) pathway), this accumulation of DSBs is catastrophic, leading to cell death via a mechanism known as synthetic lethality.[4]
Given that this compound provides a foundational benzamide structure, its analogs represent a promising chemical space for the discovery of novel PARP inhibitors. This guide outlines a comprehensive, multi-tiered screening cascade designed to first identify active compounds from a library of this compound analogs and subsequently characterize their mechanism of action, moving from high-throughput biochemical assays to more complex, physiologically relevant cell-based models.
Screening Cascade Overview
This protocol is structured as a logical funnel, designed to efficiently manage a large library of compounds and progressively generate more detailed data on the most promising candidates.
Figure 1: A multi-tiered workflow for screening this compound analogs.
Tier 1: Primary Screening - High-Throughput Biochemical Assays
The initial goal is to rapidly screen the entire compound library to identify "hits" that directly inhibit the enzymatic activity of PARP1. A high-throughput, cell-free biochemical assay is ideal for this purpose.
Assay 1.1: PARP1 Enzymatic Inhibition Assay (Fluorescence Polarization)
Scientific Rationale: This assay directly measures the enzymatic activity of purified PARP1. Many modern kits utilize a competitive fluorescence polarization (FP) format.[5] In this setup, a fluorescent probe containing a known PARP inhibitor (like Olaparib) is bound to the PARP1 enzyme.[5] This large complex tumbles slowly in solution, resulting in a high FP signal. If a test compound from the this compound analog library successfully competes with the probe for the NAD+ binding pocket, the smaller probe is displaced, tumbles more rapidly, and causes a decrease in the FP signal.[5] This method is highly amenable to automation and is a robust way to find direct inhibitors.[6][7]
Quantitative Data Summary: Plate Layout
| Wells | Content | Purpose |
| 1-2 | Assay Buffer, PARP1 Enzyme, Fluorescent Probe | Negative Control (High FP) - No Inhibition |
| 3-4 | Assay Buffer, Fluorescent Probe | Background Control (Low FP) - No Enzyme |
| 5-10 | Reference Inhibitor (e.g., Olaparib), PARP1, Probe | Positive Control - Titration for IC50 determination |
| 11-96 | Test Compounds (Analogs), PARP1, Probe | Screening - Identification of hits |
Experimental Protocol: PARP1 FP Inhibition Assay
Materials:
-
Purified, active full-length human PARP1 enzyme[8]
-
PARP1 FP Assay Kit (containing fluorescent probe, assay buffer, and reference inhibitor)[5]
-
384-well, low-volume, black assay plates
-
Acoustic liquid handler or multichannel pipette for compound dispensing
-
Fluorescent microplate reader capable of measuring fluorescence polarization[5]
Protocol Steps:
-
Compound Plating: Prepare a 10 mM stock solution of each this compound analog in 100% DMSO. Using an acoustic liquid handler, dispense 20 nL of each compound into the wells of a 384-well plate. This results in a final assay concentration of 10 µM (assuming a 20 µL final reaction volume).
-
Enzyme Preparation: Dilute the PARP1 enzyme stock to the recommended working concentration (e.g., 1 nM) in pre-chilled PARP Assay Buffer.
-
Enzyme Addition: Add 10 µL of the diluted PARP1 enzyme solution to each well containing the test compounds and to the negative and positive control wells. Add 10 µL of assay buffer without enzyme to the background control wells.
-
Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 15 minutes to allow compounds to bind to the enzyme.
-
Probe Addition: Prepare the fluorescent probe by diluting it to its working concentration in the assay buffer. Add 10 µL of the diluted probe to all wells.
-
Final Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence polarization plate reader using the appropriate excitation and emission wavelengths for the probe.
Expert Insight: The choice of an FP assay for primary screening is driven by its homogeneity (no wash steps), speed, and low reagent consumption, making it cost-effective for large libraries.[9][10] It is crucial to run a DMSO tolerance test beforehand to ensure the final solvent concentration does not interfere with the assay; typically, up to 1% DMSO is well-tolerated.[11]
Tier 2: Secondary Screening - Cellular Activity & Counterscreening
Hits from the primary screen must be validated in a more complex biological system. The objectives of this tier are to confirm that the compounds can penetrate cells to engage their target and to rule out non-specific cytotoxicity.
Assay 2.1: Cellular PARylation Assay (Target Engagement)
Scientific Rationale: To confirm that a compound inhibits PARP activity within a cell, we can measure the levels of PARylation after inducing DNA damage. A Western blot is a standard method for this.[1] Cells are pre-treated with the hit compounds and then exposed to a DNA damaging agent like hydrogen peroxide (H₂O₂). In control cells, this damage will cause a massive increase in PARP1 activity, resulting in a strong signal for PAR polymers. In cells treated with an effective inhibitor, this PAR signal will be significantly blunted.[12]
Figure 2: Mechanism of PARP1 action and the consequence of its inhibition.
Experimental Protocol: Western Blot for PAR
Materials:
-
HeLa or similar cancer cell line
-
Cell culture medium, FBS, Penicillin-Streptomycin
-
Test compounds and reference inhibitor (Olaparib)
-
Hydrogen Peroxide (H₂O₂)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[13]
-
Primary antibodies: Anti-PAR, Anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody[14]
-
Chemiluminescent substrate[12]
Protocol Steps:
-
Cell Seeding: Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of hit compounds (e.g., 0.1, 1, 10 µM) or Olaparib for 2 hours.[12] Include a vehicle-only control (DMSO).
-
DNA Damage Induction: Add H₂O₂ to a final concentration of 10 mM to all wells (except an undamaged control) and incubate for 10 minutes at 37°C.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, wash once with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer to each well.[13][14] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µ g/lane ), separate by SDS-PAGE, and transfer to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.[12]
-
Incubate with the primary anti-PAR antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.[12]
-
Strip and re-probe the blot for a loading control like β-Actin to ensure equal protein loading.
-
Assay 2.2: Cytotoxicity Counterscreen (XTT Assay)
Scientific Rationale: It is essential to determine if the observed cellular effects are due to specific target inhibition or simply general cytotoxicity. A cell viability assay is used as a counterscreen. The XTT assay is preferable to the older MTT assay for screening purposes because its formazan product is water-soluble, eliminating a cumbersome solubilization step and reducing variability.[15][16] This assay measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a colored formazan product, with the color intensity being proportional to the number of viable cells.[15][17]
Experimental Protocol: XTT Cell Viability Assay
Materials:
-
BRCA-proficient cell line (e.g., MCF7)
-
96-well cell culture plates
-
Test compounds
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent)[17]
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow to attach overnight.
-
Compound Treatment: Perform a serial dilution of the hit compounds (e.g., from 100 µM down to 1 nM). Add the diluted compounds to the cells and incubate for 72 hours.[12]
-
Reagent Preparation: Just before use, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.[15]
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background noise.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot dose-response curves to determine the GI50 (concentration for 50% growth inhibition).
Expert Insight: A desirable hit will show potent inhibition of cellular PARylation (Assay 2.1) at concentrations well below those that cause significant cytotoxicity (Assay 2.2). A large window between the target engagement EC50 and the cytotoxicity GI50 suggests the compound's effect is on-target and not due to general toxicity.
Tier 3: Tertiary Screening - Mechanism of Action & Phenotypic Confirmation
Validated, on-target hits are advanced to assays that confirm the downstream cellular consequences of PARP inhibition.
Assay 3.1: DNA Damage Foci Formation (γ-H2AX Assay)
Scientific Rationale: As described earlier, PARP inhibition leads to the formation of DSBs during replication. The cell marks these DSBs by phosphorylating the histone variant H2AX at serine 139, creating γ-H2AX.[18] This phosphorylated histone accumulates at the break site, forming discrete nuclear foci that can be visualized and quantified using immunofluorescence microscopy. An increase in γ-H2AX foci is a robust biomarker for DSBs and a key phenotypic consequence of PARP inhibitor activity.[19]
Experimental Protocol: γ-H2AX Immunofluorescence
Materials:
-
Cells seeded on glass coverslips or in imaging-quality microplates
-
Test compounds
-
4% Paraformaldehyde (PFA) for fixation
-
0.3% Triton X-100 in PBS for permeabilization[19]
-
5% Bovine Serum Albumin (BSA) in PBS for blocking[19]
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)[18][20]
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope with image analysis software (e.g., Fiji/ImageJ)
Protocol Steps:
-
Cell Treatment: Seed and treat cells with test compounds for 24 hours.
-
Fixation: Fix the cells with 4% PFA for 20 minutes at room temperature.[19]
-
Permeabilization: Wash with PBS and then permeabilize the cell membranes with 0.3% Triton X-100 for 15 minutes to allow antibody access to the nucleus.[19]
-
Blocking: Block non-specific antibody binding with 5% BSA for 1 hour.[19]
-
Primary Antibody Incubation: Incubate cells with the primary anti-γ-H2AX antibody (e.g., at 1:200 dilution) overnight at 4°C.[19][20]
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining & Mounting: Wash again, stain the nuclei with DAPI for 10 minutes, and mount the coverslips onto slides with mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Use automated software to identify nuclei (DAPI channel) and count the number of distinct foci (γ-H2AX channel) per nucleus.[19]
Assay 3.2: Homologous Recombination (HR) Reporter Assay
Scientific Rationale: The therapeutic potential of PARP inhibitors is most pronounced in tumors with HR deficiency (HRD).[4] A functional assay to measure HR capacity can therefore predict cellular sensitivity to the test compounds. A common approach uses a cell line stably integrated with a reporter construct, such as DR-GFP.[21] This construct contains two non-functional GFP genes. One is inactivated by an I-SceI endonuclease recognition site. When the I-SceI enzyme is expressed in the cells, it creates a DSB. If the HR pathway is functional, the cell can use the second, downstream GFP fragment as a template to repair the break, reconstituting a full, functional GFP gene.[21][22] The number of GFP-positive cells, measured by flow cytometry, is a direct readout of HR efficiency.[21] A potent PARP inhibitor may show some reduction in HR activity, but more importantly, this assay is critical for testing the synthetic lethality hypothesis in HR-deficient vs. HR-proficient cell lines.
Experimental Protocol: DR-GFP HR Reporter Assay
Materials:
-
U2OS-DR-GFP or similar HR reporter cell line[21]
-
I-SceI expression plasmid
-
Transfection reagent
-
Test compounds
-
Flow cytometer
Protocol Steps:
-
Cell Seeding: Seed U2OS-DR-GFP cells in 12-well plates.
-
Compound Treatment: The next day, begin treatment with a dose range of the test compound.
-
Transfection: After 4-6 hours of compound pre-treatment, transfect the cells with the I-SceI expression plasmid to induce DSBs.
-
Incubation: Continue to incubate the cells in the presence of the compound for an additional 48 hours to allow for DNA repair and GFP expression.
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer.
-
Data Analysis: Analyze the percentage of GFP-positive cells in each treatment condition using a flow cytometer. A decrease in the percentage of GFP-positive cells indicates impairment of the HR pathway.
Conclusion
This structured screening cascade provides a robust framework for the discovery and validation of this compound analogs as potential PARP inhibitors. By progressing from high-throughput biochemical screening to detailed cell-based mechanistic and phenotypic assays, researchers can efficiently identify potent and selective lead candidates. This multi-tiered approach ensures that resources are focused on compounds with confirmed target engagement and the desired cellular phenotype, ultimately accelerating the path toward novel therapeutics for cancers with DNA damage response deficiencies.
References
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- National Institutes of Health. Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC.
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Application Notes & Protocols for the In Vitro Evaluation of Novel 3,4-Dimethylbenzamide Derivatives
Abstract: The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document provides a comprehensive, tiered framework for the initial in vitro characterization of novel 3,4-Dimethylbenzamide derivatives. Designed for researchers in drug discovery and development, these application notes offer not just step-by-step protocols, but also the underlying scientific rationale for each experimental choice. We will progress from broad-spectrum cytotoxicity screening to detailed mechanistic assays, including the investigation of apoptosis and cell cycle arrest, culminating in advanced target-based assays. The goal is to provide a robust, self-validating workflow to efficiently identify and characterize promising lead compounds.
Section 1: A Strategic Framework for In Vitro Screening
The early stages of drug discovery are a process of attrition, where a large number of compounds are filtered to identify a select few with promising therapeutic potential.[3] A tiered or cascaded approach to in vitro testing is essential for making informed, data-driven " go/no-go " decisions efficiently.[3][4] This strategy ensures that resources are focused on compounds with the most desirable activity profiles. Our proposed workflow begins with a broad assessment of a compound's impact on cell viability, followed by more complex assays to elucidate the specific mechanism of action (MOA).
The rationale is simple: a compound's general effect on cell health must be established before investing in more intricate and resource-intensive mechanistic studies. This foundational knowledge provides the context for all subsequent investigations.
Section 2: Primary Screening - Gauging the Impact on Cell Viability
The first critical question for any potential therapeutic agent is its effect on cell viability. Does it kill cells (cytotoxic), inhibit their growth (cytostatic), or have no effect? Two robust, high-throughput colorimetric assays, the MTT and LDH assays, provide complementary information to answer this question.
-
MTT Assay: Measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[5] This is a direct measure of cytotoxicity or cell death.
Running these assays in parallel provides a self-validating system. A potent compound should show a decrease in the MTT signal and a corresponding increase in the LDH signal.
Table 1: Example Cytotoxicity Data for this compound Derivatives
| Compound ID | Derivative Structure | Cell Line A (IC50 in µM) | Cell Line B (IC50 in µM) | Cell Line C (IC50 in µM) |
| DM-001 | (Parent) this compound | >100 | >100 | >100 |
| DM-002 | 4-Fluoro substitution | 25.4 | 31.2 | >100 |
| DM-003 | 3-Chloro, 4-Methoxy | 5.1 | 8.7 | 45.6 |
| DM-004 | N-propyl addition | 78.9 | 95.1 | >100 |
| DM-005 | N-(pyridin-2-yl) addition | 1.2 | 2.5 | 15.3 |
IC50 (Half-maximal inhibitory concentration) values were determined using the MTT assay after 72 hours of treatment.
Protocol 2.1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing metabolic activity.[6]
Principle: Viable cells with active mitochondria reduce MTT into a colored formazan product. The intensity of this color is a proxy for cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C. Protect the plate from light. Successful incubation is marked by the appearance of purple precipitate in the control wells.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution (DMSO) to each well.
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2.2: LDH Cytotoxicity Assay
This protocol measures lactate dehydrogenase (LDH) released from damaged cells into the supernatant.[5][7]
Principle: LDH is a stable enzyme released upon loss of membrane integrity. Its activity is measured in the cell culture supernatant using a coupled enzymatic reaction that results in a color change, which is proportional to the number of lysed cells.
Materials:
-
Cells and compounds prepared as in the MTT assay.
-
Commercially available LDH cytotoxicity detection kit (e.g., from Promega, Roche, or Thermo Fisher Scientific).
-
Lysis Buffer (10X, typically provided in the kit).
-
96-well flat-bottom plates.
-
Microplate reader (absorbance at 490 nm).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is highly recommended to run this assay on a parallel plate set up at the same time.
-
Setup Controls: On the same plate, designate wells for three types of controls:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
High Control (Maximum LDH release): Untreated cells where you will add Lysis Buffer. This represents 100% cytotoxicity.
-
Background Control: Culture medium with no cells.
-
-
Induce Maximum Lysis: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "High Control" wells.
-
Harvest Supernatant: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (if included in the kit).
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: First, subtract the background control absorbance from all other readings. Then, calculate the percentage of cytotoxicity for each sample using the following formula: % Cytotoxicity = [(Sample Value - Vehicle Control) / (High Control - Vehicle Control)] * 100
Section 3: Mechanistic Deep Dive - How Do Active Compounds Work?
Once a compound is identified as cytotoxic or cytostatic, the next logical step is to investigate how it exerts its effect. The two most common mechanisms for anti-cancer compounds are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.
Uncovering Apoptosis
Apoptosis is a highly regulated process of cell suicide critical for tissue homeostasis.[8] Many effective chemotherapeutics function by inducing apoptosis in cancer cells. We can detect this process using two key methods.
-
Annexin V/PI Staining: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC).[8] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[8][10] Using flow cytometry, we can distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Caspases-3 and -7 are key "executioner" caspases.[11] We can measure their activity using a substrate that becomes fluorescent or luminescent when cleaved by active caspases.[12][13]
Protocol 3.1: Apoptosis Detection with Annexin V & PI Staining
This protocol is based on standard flow cytometry procedures for detecting apoptosis.[10][14]
Materials:
-
Cells treated with the test compound for a relevant time period (e.g., 24 hours).
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the this compound derivative at its IC50 concentration for 24 hours. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Combine all cells from each treatment condition.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry as soon as possible (within 1 hour). The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.
Protocol 3.2: Caspase-3/7 Activity Assay (Luminescent)
This protocol utilizes the Caspase-Glo® 3/7 assay system, a common method for quantifying executioner caspase activity.[13]
Principle: The assay reagent contains a luminogenic caspase-3/7 substrate (containing the DEVD sequence) in a buffer that promotes cell lysis and caspase activity. When active caspase-3/7 cleaves the substrate, a substrate for luciferase is released, generating a "glow-type" luminescent signal proportional to caspase activity.
Materials:
-
White-walled 96-well plates suitable for luminescence.
-
Cells treated with compounds as described previously.
-
Caspase-Glo® 3/7 Assay Reagent (Promega).
-
Luminometer.
Procedure:
-
Assay Plating: Seed cells and treat with compounds in a white-walled 96-well plate as described in the MTT protocol. Use a lower cell density (e.g., 10,000 cells/well in 100 µL).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: A significant increase in luminescence in treated cells compared to vehicle control cells indicates the activation of caspase-3/7.
Analyzing the Cell Cycle
Some compounds may not induce cell death but instead block cell proliferation by arresting the cell cycle at a specific phase (G1, S, or G2/M). This can be a potent anti-tumor mechanism. We can assess this using flow cytometry.[15]
Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and thus will have twice the fluorescence intensity. Cells in the S phase (DNA synthesis) will have an intermediate amount of fluorescence. By staining a population of cells and analyzing them with a flow cytometer, we can determine the percentage of cells in each phase of the cycle.[16]
Protocol 3.3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines a standard method for preparing cells for DNA content analysis.[16][17]
Materials:
-
Cells treated with the test compound for a relevant time period (e.g., 24 or 48 hours).
-
PBS (Phosphate-Buffered Saline).
-
Ice-cold 70% ethanol.
-
PI Staining Solution: 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS.
-
Flow cytometer.
Procedure:
-
Cell Preparation and Treatment: Seed 1-2 x 10^6 cells in 6-well plates. Treat with the test compound at relevant concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.
-
Harvest Cells: Collect both floating and adherent cells to ensure all cells in the population are analyzed.
-
Washing: Wash the cells once with cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This step is critical to prevent cell clumping.
-
Storage: Fix the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A is essential to degrade RNA, which PI can also bind to.[16]
-
Data Acquisition: Analyze the samples on a flow cytometer, using a linear scale for the DNA fluorescence channel.[17]
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
Section 4: Advanced Profiling - Target Identification and Validation
If the screening and mechanistic studies yield a promising derivative, the next phase often involves identifying its specific molecular target. This is a complex process, but initial experiments can be guided by the chemical structure of the compound or its observed biological effects. For example, many small molecules exert their effects by inhibiting enzymes (like kinases) or by binding to cell surface receptors.[18][19][20]
Framework 4.1: In Vitro Enzyme Inhibition Assay
Principle: This assay measures the ability of a compound to reduce the activity of a specific, purified enzyme.[21] The method varies greatly depending on the enzyme, but the general concept involves mixing the enzyme, its substrate, and the inhibitor (the test compound), and then measuring the rate of product formation.[22]
General Procedure:
-
Reaction Setup: In a microplate well, combine a reaction buffer, the purified target enzyme, and varying concentrations of the this compound derivative.
-
Pre-incubation: Allow the enzyme and inhibitor to interact for a short period (e.g., 15-30 minutes) at a controlled temperature.
-
Initiate Reaction: Add the enzyme's specific substrate to start the reaction. The substrate is often linked to a reporter system (e.g., colorimetric, fluorescent, or luminescent).
-
Monitor Reaction: Measure the signal generated by the product formation over time using a microplate reader.
-
Data Analysis: Calculate the reaction rate for each inhibitor concentration. Plot the percent inhibition against the compound concentration to determine the IC50 value for the target enzyme. Further kinetic studies can determine the mode of inhibition (e.g., competitive, noncompetitive).[22][23]
Framework 4.2: Competitive Receptor Binding Assay
Principle: This assay determines if a test compound can compete with a known, labeled ligand for binding to a specific receptor.[24] A reduction in the signal from the labeled ligand indicates that the test compound is binding to the receptor.
General Procedure:
-
Preparation: Use either purified cell membranes expressing the receptor of interest or whole cells.[25]
-
Assay Setup: In a microplate, combine the membranes/cells, a fixed concentration of a high-affinity radiolabeled or fluorescently labeled ligand for the target receptor, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound ligand from the unbound ligand. For membrane preps, this is often done by rapid filtration over a filter plate that traps the membranes.
-
Detection: Quantify the amount of labeled ligand that remains bound to the receptor (e.g., using a scintillation counter for radioligands or a fluorescence plate reader).
-
Data Analysis: As the concentration of the test compound increases, it should displace the labeled ligand, causing a decrease in the measured signal. Plot the signal against the test compound concentration to calculate an IC50 or Ki (inhibition constant).
References
-
Flow Cytometry Core | ECU - Brody School of Medicine. (n.d.). Annexin V Stain Protocol. East Carolina University. Retrieved from [Link]
-
Das, S., & Warrier, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols. Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]
-
JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
-
Reshma, K., & Sudarslal, S. (2015). Caspase Protocols in Mice. Methods in Molecular Biology. Retrieved from [Link]
-
Cooper, M. S., et al. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. Retrieved from [Link]
-
AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]
-
Zhang, J. H., & Gao, Y. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Methods in Enzymology. Retrieved from [Link]
-
Contract Pharma. (n.d.). Four Ways to Optimize Preclinical In Vitro Data to Mitigate Risk of Late-Stage Clinical Failure. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]
-
PLoS One. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
Tipton, K., & Davey, G. P. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Bioaccess. (n.d.). 10 Strategies for Effective Preclinical Development Success. Retrieved from [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21755, this compound. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]
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NAMSA. (n.d.). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]
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PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
-
ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. Retrieved from [Link]
-
Biology LibreTexts. (n.d.). 6.4: Enzyme Inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Reduction of N,N-dimethylbenzamide with LiAlH4. Retrieved from [Link]
-
PubMed. (2014). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]
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- 25. revvity.com [revvity.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3,4-Dimethylbenzamide Synthesis
Welcome to the Technical Support Center for the synthesis of 3,4-Dimethylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we combine established chemical principles with practical, field-tested insights to address common challenges encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent and reliable methods for synthesizing this compound from its precursor, 3,4-Dimethylbenzoic acid, are:
-
Two-Step Synthesis via the Acyl Chloride: This classic and robust method involves the initial conversion of 3,4-Dimethylbenzoic acid to its more reactive acyl chloride derivative, 3,4-dimethylbenzoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an ammonia source to form the desired amide.[1] This method is often high-yielding due to the high reactivity of the acyl chloride intermediate.[1]
-
Direct Amidation using Coupling Agents: This one-pot method bypasses the need to isolate the acyl chloride. A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), is used to activate the carboxylic acid, enabling a direct reaction with an ammonia source.[2] This approach is often preferred for its milder reaction conditions and operational simplicity.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in this compound synthesis can stem from several factors. The most common culprits include:
-
Incomplete reaction: This can be due to insufficient reaction time, suboptimal temperature, or poor reagent reactivity.
-
Moisture: The presence of water can hydrolyze the reactive intermediates (the acyl chloride or the activated ester), converting them back to the unreactive 3,4-Dimethylbenzoic acid.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Losses during workup and purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.
For a more detailed breakdown of potential issues and their solutions, please refer to the Troubleshooting Guide below.
Q3: What are the common impurities I should look out for, and how can I remove them?
A3: Common impurities include:
-
Unreacted 3,4-Dimethylbenzoic acid: This is a frequent impurity if the reaction does not go to completion. It can typically be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution.
-
Byproducts from coupling agents: If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration. For water-soluble coupling agents like EDC, the byproducts can be removed by aqueous extraction during the workup.[1]
-
Side products from the acyl chloride: If the acyl chloride is not completely pure or if the reaction conditions are not optimal, other related impurities may form.
Purification is most commonly achieved through recrystallization. The choice of solvent is critical and should be determined experimentally. Common solvent systems for benzamides include ethanol/water, ethyl acetate/hexanes, or toluene.[3]
Synthetic Pathways Overview
Two primary pathways for the synthesis of this compound are illustrated below.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Hydrolysis of Acyl Chloride: The 3,4-dimethylbenzoyl chloride is highly reactive with water. 2. Poor Activation of Carboxylic Acid: The coupling agent may be old or inactive. 3. Protonation of Ammonia: The ammonia source can be protonated by acidic byproducts, rendering it non-nucleophilic. | 1. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use a fresh batch of the coupling agent. Consider adding an activator like 1-Hydroxybenzotriazole (HOBt). 3. Ensure a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is used in sufficient quantity to neutralize any acid generated.[1] |
| Formation of an Oil Instead of a Solid Product | 1. Presence of Impurities: Unreacted starting materials or byproducts can lower the melting point of the product mixture. 2. Product has a Low Melting Point: While this compound is a solid, significant impurities can result in an oily product. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product. 2. Isolate the oil by extraction, dry it thoroughly, and attempt recrystallization from a different solvent system. A solvent screen is recommended.[3] |
| Difficult Purification | 1. Product and Impurities have Similar Polarities: This can make separation by column chromatography or recrystallization challenging. 2. Co-precipitation of Byproducts: The dicyclohexylurea (DCU) byproduct from DCC coupling can sometimes co-precipitate with the product. | 1. For recrystallization, try a multi-solvent system (e.g., ethanol/water) to improve the separation.[4] For chromatography, consider using a different eluent system or a different stationary phase. 2. If using DCC, filter the reaction mixture while hot (if the product is soluble) to remove the insoluble DCU before cooling to crystallize the product. |
| Reaction is Very Slow or Stalls | 1. Steric Hindrance: While not severe for this molecule, steric hindrance can slow down the reaction. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | 1. Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction, particularly when using coupling agents. 2. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture, but monitor for the formation of degradation products by TLC. |
Troubleshooting Workflow
Detailed Experimental Protocols
The following protocols are generalized procedures and may require optimization for your specific laboratory conditions and scale.
Method 1: Synthesis via 3,4-Dimethylbenzoyl Chloride
This two-step method is often high-yielding.
Step 1: Synthesis of 3,4-Dimethylbenzoyl Chloride
-
Materials:
-
3,4-Dimethylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 3,4-Dimethylbenzoic acid (1.0 eq) in the anhydrous solvent.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess chlorinating agent under reduced pressure. The crude 3,4-dimethylbenzoyl chloride can be used directly in the next step or purified by distillation under reduced pressure.
-
Step 2: Synthesis of this compound
-
Materials:
-
Crude 3,4-Dimethylbenzoyl chloride
-
Concentrated aqueous ammonia (NH₄OH) or ammonia gas
-
Anhydrous solvent (e.g., Dichloromethane (DCM))
-
-
Procedure:
-
Dissolve the crude 3,4-dimethylbenzoyl chloride in the anhydrous solvent and cool to 0 °C in an ice bath.
-
Slowly add concentrated aqueous ammonia (excess) dropwise with vigorous stirring. Alternatively, bubble ammonia gas through the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization.
-
Method 2: Direct Amidation using EDC
This one-pot method is convenient and uses milder conditions.
-
Materials:
-
3,4-Dimethylbenzoic acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 - 1.5 eq) (optional, but recommended to suppress side reactions)
-
Ammonium chloride (NH₄Cl) (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3,4-Dimethylbenzoic acid, HOBt (if using), and ammonium chloride in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the non-nucleophilic base (DIPEA or TEA).
-
Slowly add EDC·HCl in portions, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
-
General Experimental Workflow
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides.
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Improved and innovative methods for the synthesis of amides. RSC Advances. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (2025). Direct Preparation of Primary Amides by Reaction of Carboxylic Acids and Ammonia in Alcohols Using DMT-MM. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of 2-Arylindole-4-Carboxylic Amides. Retrieved from [Link]
-
Scilit. (n.d.). Direct Catalytic Formation of Primary and Tertiary Amides from Non‐Activated Carboxylic Acids, Employing Carbamates as Amine Source. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
DiVA portal. (n.d.). Group (IV) Metal-Catalyzed Direct Amidation. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Retrieved from [Link]
-
ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C9H11NO, 25 grams. Retrieved from [Link]
- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
-
ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,4-Dimethylbenzamide
Welcome to the technical support center for the synthesis of 3,4-Dimethylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions related to impurities that can arise during the synthesis of this important chemical intermediate. Our goal is to provide you with the expertise and practical guidance needed to troubleshoot and optimize your synthetic protocols.
Section 1: Understanding the Impurity Landscape
This section provides answers to frequently asked questions about the origins and types of impurities commonly encountered in the synthesis of this compound.
Q1: What are the primary synthesis routes for this compound, and what are their associated impurity concerns?
There are two principal methods for the synthesis of this compound, each with its own set of potential impurities.
Route 1: Acyl Chloride Method
This is a widely used and efficient method that involves two main steps: the conversion of 3,4-dimethylbenzoic acid to 3,4-dimethylbenzoyl chloride, followed by amidation.[1][]
-
Step 1: Formation of 3,4-dimethylbenzoyl chloride: 3,4-Dimethylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1]
-
Step 2: Amidation: The resulting 3,4-dimethylbenzoyl chloride is then reacted with ammonia or an ammonia equivalent to form the desired this compound.[][3]
Impurity Concerns:
-
Unreacted 3,4-dimethylbenzoic acid: Incomplete conversion of the starting material to the acyl chloride will result in its presence in the final product.
-
Hydrolysis of 3,4-dimethylbenzoyl chloride: The acyl chloride is highly reactive and susceptible to hydrolysis, which will revert it back to 3,4-dimethylbenzoic acid if moisture is present.
-
Side products from the chlorinating agent: Residual chlorinating agents or their byproducts can lead to the formation of undesired chlorinated species.
Route 2: Direct Amidation of 3,4-Dimethylbenzoic Acid
This method involves the direct reaction of 3,4-dimethylbenzoic acid with ammonia or an amine, typically in the presence of a coupling agent or under high temperatures.
Impurity Concerns:
-
Unreacted 3,4-dimethylbenzoic acid: Incomplete reaction will leave the starting material as a primary impurity.
-
Side products from coupling agents: The use of coupling agents can introduce their own set of related impurities.
-
Thermal degradation products: If the reaction is conducted at high temperatures, thermal degradation of the starting material or product may occur.
Q2: How do unreacted starting materials impact the final product purity?
Unreacted starting materials, primarily 3,4-dimethylbenzoic acid, are a common source of contamination. The presence of this acidic impurity can affect the physical and chemical properties of the final product and may interfere with subsequent reactions or applications.
Q3: What are the most common side-products and how are they formed?
The formation of side-products is dependent on the chosen synthetic route.
-
From the Acyl Chloride Route: The primary side-product is the corresponding ammonium salt (e.g., ammonium chloride) formed from the reaction of excess ammonia with the hydrogen chloride generated during amidation.[3][4]
-
Over-acylation: In some cases, the newly formed amide can react with another molecule of the acyl chloride, leading to the formation of a diacylated impurity, although this is less common with primary amides.
Q4: Can this compound degrade, and what are the resulting impurities?
Yes, this compound can undergo hydrolysis under strong acidic or basic conditions, which will break the amide bond to yield 3,4-dimethylbenzoic acid and ammonia.[5] This is a critical consideration during workup and purification steps.
Section 2: Troubleshooting and Analytical Strategies
This section provides practical advice for troubleshooting common issues during the synthesis and analysis of this compound.
Q5: My reaction yield is low and I observe multiple spots on my Thin Layer Chromatography (TLC). What are the likely causes?
Low yields and multiple spots on a TLC plate are indicative of an incomplete reaction or the formation of multiple side-products. Consider the following:
-
Incomplete reaction: Ensure that the reaction has gone to completion by monitoring it with an appropriate analytical technique, such as TLC or HPLC.
-
Sub-optimal reaction conditions: The reaction temperature, time, and stoichiometry of the reagents should be carefully controlled.
-
Moisture contamination: In the acyl chloride route, the presence of water can lead to the hydrolysis of the acyl chloride, reducing the yield of the desired amide.
Q6: What are the recommended analytical methods for determining the purity of this compound?
A combination of analytical techniques is recommended for a comprehensive purity assessment.[]
| Analytical Technique | Purpose | Typical Conditions |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the main component and detects non-volatile impurities.[7] | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/water gradient; Detection: UV at 254 nm.[7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies and quantifies volatile impurities.[7] | Column: Non-polar capillary column (e.g., DB-5ms); Carrier Gas: Helium; Detection: Electron Ionization (EI).[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the structure of the desired product and can help identify and quantify impurities. | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). |
| Infrared (IR) Spectroscopy | Confirms the presence of the amide functional group. | Characteristic amide C=O stretch around 1660 cm⁻¹. |
Q7: How can I identify an unknown impurity in my sample?
The identification of an unknown impurity typically involves its isolation followed by structural elucidation.
-
Isolation: The impurity can be isolated using preparative HPLC or column chromatography.
-
Structural Elucidation: The structure of the isolated impurity can then be determined using a combination of spectroscopic techniques, including Mass Spectrometry (for molecular weight determination) and NMR (for detailed structural information).
Section 3: Purification Protocols
This section provides detailed protocols for the purification of this compound.
Q8: What is the most effective method for purifying crude this compound?
Recrystallization is a highly effective method for purifying crude this compound, particularly for removing unreacted starting materials and some side-products.
Detailed Recrystallization Protocol
-
Solvent Selection: Choose a solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of hexane and ethyl acetate is often a good starting point.[7]
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Q9: When is column chromatography the preferred purification method?
Column chromatography is recommended when dealing with impurities that have similar solubility profiles to this compound, making recrystallization less effective.
Column Chromatography Protocol
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of amides.
-
Mobile Phase: A solvent system that provides good separation on a TLC plate should be used. A gradient of hexane and ethyl acetate is a common choice.
-
Packing the Column: Pack the column with the silica gel slurry.
-
Loading the Sample: Load the crude product onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Workflow for Synthesis and Purification of this compound (Acyl Chloride Route)
Caption: Synthesis and purification workflow for this compound.
Logical Relationship of Common Impurities
Caption: Common impurities in this compound synthesis.
References
- Benchmarking Purity: A Comparative Guide to Synthesized vs. Commercial Benzamide, N,N,4-trimethyl-. Benchchem.
- Synthesis and analysis of amides - Chemistry Education.
- the preparation of amides - Chemguide.
- Analytical Services for Purity Determination - BOC Sciences.
- Amide Synthesis - Fisher Scientific.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. (2024-03-29).
- Making Amides from Acyl Chlorides - Chemistry LibreTexts. (2023-01-23).
Sources
Technical Support Center: Identification of Byproducts in 3,4-Dimethylbenzamide Reactions
Welcome to the technical support center for troubleshooting reactions involving 3,4-Dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide chemistry, specifically focusing on the identification and mitigation of common byproducts. Our approach is rooted in mechanistic understanding and validated analytical methods to ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Side Reactions
This section addresses common questions regarding the formation of byproducts during typical transformations of this compound.
Q1: I'm attempting to hydrolyze this compound to 3,4-Dimethylbenzoic acid, but my yield is low and I see an unexpected peak in my analysis. What could this be?
A1: The most common byproduct in the hydrolysis of a primary amide like this compound is the starting material itself, due to incomplete reaction. However, under harsh acidic or basic conditions, side reactions can occur. Under strongly acidic conditions, you might observe some degree of aromatic sulfonation if sulfuric acid is used, or other electrophilic aromatic substitution reactions depending on the acid catalyst.
The primary cause of low yield is often an incomplete reaction. Amide hydrolysis is a reversible process, and driving the reaction to completion requires a significant excess of water and either a strong acid or base catalyst with heat.
Troubleshooting Incomplete Hydrolysis:
-
Increase Reaction Time and/or Temperature: Ensure the reaction is heated for a sufficient duration to allow for complete hydrolysis.
-
Use a Co-solvent: If the amide has poor solubility in the aqueous medium, adding a co-solvent like ethanol or dioxane can improve solubility and reaction rate.
-
Ensure Sufficient Catalyst: Use a stoichiometric excess of a strong base (e.g., NaOH, KOH) or a strong acid (e.g., H₂SO₄, HCl).
Q2: During the reduction of this compound with Lithium Aluminum Hydride (LiAlH₄), I'm not getting a clean conversion to 3,4-Dimethylbenzylamine. What are the likely impurities?
A2: While LiAlH₄ is a powerful reducing agent for amides, several byproducts can form if the reaction conditions are not carefully controlled.[1]
-
Unreacted Starting Material: Incomplete reduction is a common issue. This can be due to insufficient LiAlH₄, deactivation of the reagent by moisture, or too short a reaction time.
-
Aldehyde Intermediate: Partial reduction can lead to the formation of 3,4-Dimethylbenzaldehyde.[2] This occurs if the reaction is quenched prematurely or if a less reactive hydride reagent is inadvertently used.
-
Over-reduction Products: While less common with aromatic amides, aggressive conditions could potentially lead to reduction of the aromatic ring, though this typically requires much harsher conditions.
Key Considerations for LiAlH₄ Reductions: [3]
-
Strictly Anhydrous Conditions: LiAlH₄ reacts violently with water.[2] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Inverse Addition: For sensitive substrates, adding the LiAlH₄ solution slowly to the amide solution (inverse addition) can sometimes provide better control and reduce side reactions.[3]
-
Proper Work-up: The work-up procedure is critical. An aqueous acidic workup is often used to protonate the resulting amine, followed by basification to isolate the free amine.[2]
Q3: I am performing a Hofmann rearrangement on this compound to synthesize 3,4-Dimethylaniline. Besides the desired product, what other species might be present?
A3: The Hofmann rearrangement is a powerful method for converting primary amides to primary amines with one less carbon atom.[4][5] However, several byproducts can arise from the reactive isocyanate intermediate.[4][6][7]
-
Carbamic Acid: The isocyanate intermediate reacts with water to form a carbamic acid, which then decarboxylates to the amine.[4][5] If the decarboxylation is incomplete, you may isolate the carbamic acid or its salt.
-
Urea Derivatives: If the newly formed amine attacks another molecule of the isocyanate intermediate, a symmetrical urea derivative (N,N'-bis(3,4-dimethylphenyl)urea) can be formed.[6]
-
Unreacted N-bromoamide: The reaction proceeds through an N-bromoamide intermediate.[4][6] If the rearrangement step is incomplete, this species may be present in the reaction mixture.
Mitigation Strategies:
-
Control of Stoichiometry: Use the correct stoichiometry of bromine and base.
-
Temperature Control: The rearrangement step often requires gentle heating.[6] Monitor the temperature carefully to avoid side reactions.
-
Efficient Quenching: Ensure the reaction is properly quenched to prevent the accumulation of reactive intermediates.
Section 2: Byproduct Identification - A Step-by-Step Analytical Workflow
A systematic approach is crucial for the unambiguous identification of byproducts. The following workflow outlines the key analytical techniques.
Caption: Workflow for Byproduct Identification.
Step 1: Thin Layer Chromatography (TLC)
TLC is an indispensable tool for the initial assessment of a reaction mixture.[8] It provides a quick snapshot of the number of components present.
Protocol:
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate). Spot the solution onto a TLC plate (silica gel is standard). Also spot the starting material for comparison.
-
Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the solvent system should be adjusted to achieve good separation of the spots.
-
Visualization: Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate, iodine).
-
Analysis: The number of spots corresponds to the minimum number of components in the mixture. The relative Rƒ values can give an indication of the polarity of the byproducts compared to the starting material and the desired product.
Step 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It provides both retention time data (from GC) and mass spectral data (from MS), which can be used to determine the molecular weight and fragmentation pattern of each component.
Protocol:
-
Sample Preparation: Dilute a sample of the crude reaction mixture or an isolated fraction from column chromatography in a volatile solvent (e.g., dichloromethane, methanol).
-
Injection: Inject the sample into the GC-MS instrument.
-
Separation: The components of the mixture are separated on the GC column based on their boiling points and interactions with the stationary phase.
-
Detection and Analysis: As each component elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for that compound.
-
Library Matching: The obtained mass spectra can be compared against spectral libraries (e.g., NIST, Wiley) for tentative identification.
Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed on isolated byproducts.
Protocol:
-
Sample Preparation: Dissolve a purified sample of the byproduct (isolated by column chromatography) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HMQC/HSQC can provide further structural information if needed.
-
Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to determine the structure of the byproduct.
Data Summary Table for Potential Byproducts
| Compound | Molecular Formula | Molecular Weight | Key ¹H NMR Signals (approx. ppm in CDCl₃) | Key ¹³C NMR Signals (approx. ppm in CDCl₃) | Key Mass Spec (m/z) |
| This compound | C₉H₁₁NO | 149.19[9][10] | 7.5-7.1 (Ar-H), 6.0-5.5 (br s, -NH₂), 2.3 (s, -CH₃) | 170 (-C=O), 142-128 (Ar-C), 20 (-CH₃) | 149 (M⁺), 132, 104 |
| 3,4-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17[11] | 11-10 (br s, -COOH), 7.9-7.2 (Ar-H), 2.3 (s, -CH₃) | 172 (-C=O), 144-128 (Ar-C), 20 (-CH₃) | 150 (M⁺), 133, 105 |
| 3,4-Dimethylbenzylamine | C₉H₁₃N | 135.21 | 7.1-6.9 (Ar-H), 3.8 (s, -CH₂-), 2.2 (s, -CH₃), 1.5 (br s, -NH₂) | 136-127 (Ar-C), 46 (-CH₂-), 19 (-CH₃) | 135 (M⁺), 120 |
| 3,4-Dimethylaniline | C₈H₁₁N | 121.18 | 6.9-6.5 (Ar-H), 3.6 (br s, -NH₂), 2.2-2.1 (s, -CH₃) | 145-114 (Ar-C), 20, 19 (-CH₃) | 121 (M⁺), 106 |
Section 3: Mechanistic Insights into Byproduct Formation
Understanding the reaction mechanisms is key to predicting and preventing the formation of unwanted byproducts.
Mechanism of Incomplete Hydrolysis
Caption: Hofmann Rearrangement and Urea Formation.
The Hofmann rearrangement proceeds via the formation of an N-bromoamide, which rearranges to an isocyanate intermediate. [4][6]This highly reactive intermediate can be trapped by water to form a carbamic acid, which decarboxylates to the desired amine. [5]However, if the concentration of the newly formed amine builds up, it can act as a nucleophile and attack another molecule of the isocyanate, leading to the formation of a stable urea byproduct. [6]
Section 4: Concluding Remarks
The successful synthesis of compounds derived from this compound hinges on a thorough understanding of the potential side reactions and the implementation of robust analytical methods for byproduct identification. This guide provides a foundational framework for troubleshooting common issues encountered in amide chemistry. By combining careful experimental design with systematic analysis, researchers can enhance the purity and yield of their desired products.
References
- StudySmarter. (2023, October 20). Amide Reactions.
- Alfa Chemistry. Hofmann Rearrangement.
- Wikipedia. Hofmann rearrangement.
- Chemistry Steps. Hofmann Rearrangement.
- jOeCHEM. (2020, January 16). The Hofmann Rearrangement--Rxn and Mechanism [Video]. YouTube.
- Chemistry Stack Exchange. (2017, August 26). Byproducts of LiAlH4 reduction of amides.
- Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements.
- Chemistry Education. Synthesis and analysis of amides.
- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan, 39, 2005-2008.
- Santa Cruz Biotechnology. This compound.
- Chemistry Stack Exchange. (2016, January 9). Reduction of N,N-dimethylbenzamide with LiAlH4.
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride.
- University of Calgary. Ch20: Reduction of Amides using LiAlH4 to amines.
- ResearchGate. (n.d.). Dimethylbenzoic acids - metabolites of trimethylbenzene.
- ChemicalBook. (2023, May 25). This compound.
- National Center for Biotechnology Information. N,3-dimethylbenzamide. PubChem Compound Database.
- National Center for Biotechnology Information. This compound. PubChem Compound Database.
- LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
- National Center for Biotechnology Information. 3,4-Dimethylbenzoic acid. PubChem Compound Database.
- Chem-Impex. 3,4-Dimethylbenzoic acid.
- Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- Google Patents. Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
- Mukaiyama, T., & Yamaguchi, T. (1968). Amide Mercaptole. II. The Reactions of N, N-Dimethylbenzamide Diethylmercaptole with Some Heavy Metal Compounds. Bulletin of the Chemical Society of Japan, 41(9), 2192-2195.
- National Center for Biotechnology Information. N,N-Dimethylbenzamide. PubChem Compound Database.
- Google Patents. CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. scbt.com [scbt.com]
- 10. This compound | C9H11NO | CID 21755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3,4-Dimethylbenzoic acid | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for the Removal of Unreacted 3,4-Dimethylbenzoic Acid
Welcome to the technical support center for handling and purifying reaction mixtures containing 3,4-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of unreacted 3,4-dimethylbenzoic acid from their reaction mixtures. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the efficient purification of your target compounds.
Introduction
3,4-Dimethylbenzoic acid is a common building block in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.[1] Due to its acidic nature and specific solubility profile, removing the unreacted starting material can often be a purification challenge. This guide will walk you through the fundamental principles and practical techniques to achieve high purity for your desired product.
Understanding the Physicochemical Properties of 3,4-Dimethylbenzoic Acid
A successful purification strategy begins with a solid understanding of the physicochemical properties of the compound you wish to remove.
| Property | Value | Significance for Purification |
| Molecular Weight | 150.17 g/mol [2] | Influences diffusion rates and behavior in size-exclusion chromatography. |
| Physical State | White crystalline powder[1][3] | Solid nature makes recrystallization a viable purification method. |
| Melting Point | 163-166 °C[1][2] | A sharp melting point of the final product indicates high purity. |
| pKa | ~4.27 - 4.44[3][4][5] | Crucial for developing acid-base extraction protocols. The carboxyl group can be deprotonated under basic conditions, significantly altering solubility. |
| Solubility | ||
| Water | Low solubility at neutral/acidic pH (0.129 g/L)[2][6]. Solubility increases in boiling water.[6] | Exploited in both recrystallization and extraction. Insoluble in acidic and neutral water, but soluble in basic aqueous solutions. |
| Organic Solvents | Soluble in DMSO (88 mg/mL)[7], ethanol, methanol, acetone, and ethyl acetate.[6] Less soluble in non-polar solvents like hexanes.[6] | Key for selecting appropriate solvents for extraction, chromatography, and recrystallization. |
Frequently Asked Questions (FAQs)
Q1: My primary challenge is removing the unreacted 3,4-dimethylbenzoic acid from my neutral organic product. What is the most straightforward method?
A1: For separating a carboxylic acid from neutral or basic impurities, liquid-liquid extraction based on pH modification is the most effective and scalable method.[8][9] By washing your organic solution with a basic aqueous solution, you can selectively deprotonate the 3,4-dimethylbenzoic acid, rendering it a water-soluble salt that partitions into the aqueous phase. Your neutral organic product will remain in the organic layer.
Q2: I've tried a basic wash, but I'm still seeing traces of the acid in my product. What could be going wrong?
A2: Several factors could be at play:
-
Insufficient Base: You may not be using enough of the basic solution to neutralize all the carboxylic acid. It's advisable to use a saturated solution or perform multiple extractions.
-
Inadequate Mixing: Ensure thorough mixing of the organic and aqueous layers to facilitate the acid-base reaction and subsequent phase transfer.
-
Emulsion Formation: Emulsions can trap impurities. If an emulsion forms, try adding brine (saturated NaCl solution) to break it.
-
Incorrect pH: The pH of the aqueous solution should be at least two to three units above the pKa of the carboxylic acid to ensure complete deprotonation.[8] For 3,4-dimethylbenzoic acid (pKa ~4.4), a pH of 7 or higher is recommended.
Q3: Can I use a strong base like sodium hydroxide for the extraction?
A3: While sodium hydroxide (NaOH) is effective, a milder base like sodium bicarbonate (NaHCO₃) is often preferred, especially if your target molecule is base-sensitive.[9][10] A saturated solution of sodium bicarbonate is generally sufficient to extract carboxylic acids. Using a weaker base can also offer selectivity if other, less acidic protons are present in your product.
Q4: My product is also acidic, but less so than 3,4-dimethylbenzoic acid. How can I separate them?
A4: This is a more complex scenario that requires exploiting the difference in pKa values. A carefully controlled extraction with a weak base can sometimes achieve this. For instance, a dilute solution of sodium bicarbonate might selectively deprotonate the more acidic 3,4-dimethylbenzoic acid. However, for compounds with similar acidities, column chromatography is often a more reliable method.
Q5: I'm performing column chromatography on silica gel, and the 3,4-dimethylbenzoic acid is streaking badly. How can I improve the separation?
A5: Streaking of carboxylic acids on silica gel is a common problem due to interactions between the acidic proton and the silica surface.[11] To mitigate this, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your mobile phase.[11] This keeps the carboxylic acid in its protonated state, leading to a more defined spot and better separation.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low recovery of desired product after basic wash. | Your product may have some acidic functionality or is being hydrolyzed by the base. | Use a milder base (e.g., NaHCO₃ instead of NaOH). Perform the extraction at a lower temperature to minimize side reactions. |
| Persistent emulsion during extraction. | High concentration of reactants or surfactants formed in situ. | Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Allow the mixture to stand for a longer period. Filter the entire mixture through a pad of Celite. |
| 3,4-dimethylbenzoic acid precipitates during extraction. | The concentration of the formed carboxylate salt exceeds its solubility in the aqueous layer. | Dilute the aqueous layer with more water. Ensure the pH of the aqueous layer is sufficiently basic. |
| Co-elution of 3,4-dimethylbenzoic acid and product during column chromatography. | The polarity of the acid and your product are too similar in the chosen solvent system. | Add a small percentage of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid.[11] Consider using reverse-phase (C18) chromatography.[12] |
| The purified product is still contaminated with 3,4-dimethylbenzoic acid after recrystallization. | The chosen recrystallization solvent has similar solubility for both the product and the acid. The cooling process was too rapid, trapping impurities. | Perform a small-scale solvent screen to find a solvent that dissolves the product well at high temperatures and the acid poorly, or vice versa.[6] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10] |
Experimental Protocols
Protocol 1: Removal of 3,4-Dimethylbenzoic Acid by Acid-Base Extraction
This protocol is ideal for separating 3,4-dimethylbenzoic acid from a neutral or basic compound that is soluble in a water-immiscible organic solvent.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of ethyl acetate).
-
First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution.
-
Mixing: Stopper the funnel and shake gently, inverting the funnel several times. Vent frequently to release the pressure from the evolved carbon dioxide gas.
-
Separation: Allow the layers to separate. The aqueous layer (typically the bottom layer, unless using a halogenated solvent) will contain the sodium 3,4-dimethylbenzoate salt. Drain the aqueous layer into a separate flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete removal of the acid. Combine all aqueous extracts.
-
Isolation of the Desired Product:
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the organic solution using a rotary evaporator to obtain the purified product.
-
-
(Optional) Recovery of 3,4-Dimethylbenzoic Acid:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly acidify the solution with 1M HCl until the pH is ~2-3 (test with pH paper). 3,4-Dimethylbenzoic acid will precipitate out as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Protocol 2: Purification by Flash Column Chromatography
This method is suitable when extraction is not feasible or when separating compounds with similar functionalities but different polarities.
Materials:
-
Crude reaction mixture
-
Silica gel (for normal phase)
-
Appropriate eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Acetic acid or formic acid
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). The desired product and 3,4-dimethylbenzoic acid should have a clear separation (ΔRf > 0.2). To prevent streaking, add 0.5-1% acetic acid to the developing solvent.
-
Mobile Phase Preparation: Based on the TLC analysis, prepare the mobile phase. Remember to add 0.5-1% acetic acid to this bulk solvent mixture.[11]
-
Column Packing: Pack a chromatography column with silica gel using the prepared mobile phase (wet slurry method is common).
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica gel and load it onto the top of the column.
-
Elution: Carefully add the mobile phase and apply gentle pressure to begin eluting the sample.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product, free from 3,4-dimethylbenzoic acid.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizing Purification Workflows
A logical approach to selecting the appropriate purification method is crucial. The following diagram outlines a decision-making workflow.
Sources
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Technical Support Center: Crystallization of 3,4-Dimethylbenzamide
Welcome to the technical support center for the crystallization of 3,4-Dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. By understanding the underlying principles of crystallization, you can optimize your protocols for yield, purity, and crystal quality.
Core Principles and Physicochemical Data
Successful crystallization hinges on the principle of differential solubility.[1][2][3] An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[4][5] As the saturated solution slowly cools, the solubility of this compound decreases, leading to the formation of a highly ordered crystal lattice that excludes impurities.[5][6]
To effectively troubleshoot, a foundational understanding of this compound's properties is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [7][8] |
| Molecular Weight | 149.19 g/mol | [7][9] |
| Appearance | White crystalline solid | [10] |
| Melting Point | 101-103°C | [11] |
| Boiling Point | 251.3°C at 760 mmHg | [11] |
| Water Solubility | Sparingly soluble | [10] |
Troubleshooting Guide & FAQs
This section addresses the most frequent issues encountered during the crystallization of this compound in a question-and-answer format.
Issue 1: "Oiling Out" - The Compound Separates as a Liquid
Question: Why is my this compound forming an oil or sticky droplets instead of solid crystals upon cooling?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[12] This phenomenon is typically observed when the melting point of the compound is lower than the temperature of the solution at the point of saturation.[13] For this compound, with a melting point of 101-103°C, this can happen if a very high-boiling solvent is used or if significant impurities are present, which can cause melting point depression.[13][14] High supersaturation levels can also kinetically favor the formation of a disordered liquid over an ordered crystal lattice.[12]
Troubleshooting Protocol for Oiling Out:
-
Re-heat and Add More Solvent: Return the flask to the heat source to redissolve the oil. Add a small amount of additional solvent (10-20% more) to decrease the supersaturation level.[13]
-
Slow Down the Cooling Rate: Rapid cooling is a common cause of oiling out.[14] After dissolving, allow the flask to cool to room temperature on the benchtop, insulated with paper towels or a cork ring, before moving to an ice bath.[13][15][16] Slow cooling provides the necessary time for molecules to orient themselves into a crystal lattice.[4]
-
Lower the Saturation Temperature: Try to dissolve the compound at a temperature below its melting point. This can be achieved by using a larger volume of solvent.
-
Change the Solvent System: If the issue persists, the solvent may be inappropriate.[17] A solvent with a lower boiling point or a mixed solvent system might be necessary. Experiment with solvent systems where this compound has slightly lower solubility.
Caption: Troubleshooting workflow for oiling out.
Issue 2: No Crystal Formation Upon Cooling
Question: My solution has cooled to room temperature, and even in an ice bath, no crystals are forming. What should I do?
Answer:
The failure of crystals to form from a cooled solution indicates that the solution is supersaturated but lacks the necessary nucleation sites to initiate crystallization.[18] This is a kinetic barrier, and several techniques can be employed to induce crystal formation.[18][19]
Protocol to Induce Crystallization:
-
Scratching Method: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[4][18][19] The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites for crystals to begin forming.[18]
-
Seeding: Introduce a "seed crystal" — a tiny amount of the crude this compound solid — into the supersaturated solution.[18][20][21] This provides a pre-existing template for further crystal growth.
-
Reduce Solvent Volume: It's possible that too much solvent was used, and the solution is not yet saturated.[13][19] Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[13]
-
Flash Freeze: Dip a glass rod into the solution, remove it, and let the solvent evaporate quickly in the air to form a small crystalline residue on the rod. Re-introducing this rod into the solution can seed crystallization.[18][19]
Caption: Decision tree for inducing crystallization.
Issue 3: Low Recovery Yield
Question: I've completed the crystallization, but my final yield is very low. How can I improve it?
Answer:
A low yield suggests that a significant portion of your compound remained dissolved in the mother liquor.[13] This can be due to several factors, including the choice of solvent, using an excessive amount of solvent, or incomplete crystallization.
Strategies to Improve Crystal Yield:
-
Minimize Solvent Usage: The primary rule of recrystallization is to use the minimum amount of hot solvent required to fully dissolve the solid.[4][6] Any excess solvent will retain more solute upon cooling, thus reducing the yield.[13]
-
Ensure Proper Cooling: After slow cooling to room temperature, ensure the flask is thoroughly chilled in an ice-water bath for at least 20-30 minutes to maximize precipitation.
-
Solvent Selection: The ideal solvent should have a steep solubility curve—high solubility at high temperatures and very low solubility at low temperatures.[4] If this compound is too soluble in your chosen solvent even when cold, your yield will suffer. A different solvent or a mixed-solvent system may be required.
-
Check the Mother Liquor: After filtering your crystals, you can test the remaining filtrate (mother liquor) for dissolved product. Evaporating a small sample of the mother liquor should leave a significant solid residue if a large amount of product was lost.[13] If so, you may be able to recover more product by concentrating the mother liquor and performing a second crystallization.
Issue 4: Product Purity is Unsatisfactory
Question: My final product is still impure after crystallization. What went wrong?
Answer:
The goal of crystallization is purification, so an impure final product indicates that impurities were incorporated into the crystal lattice or were not adequately removed during washing.
Methods to Enhance Purity:
-
Slow Cooling is Crucial: Rapid crystallization, often caused by crash cooling a hot solution directly in an ice bath, is a primary cause of impurity incorporation.[4][13] Slow, controlled cooling allows the crystal lattice to form selectively, excluding molecules that do not fit perfectly (i.e., impurities).[15][16]
-
Activated Charcoal for Colored Impurities: If your solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[4][5] The charcoal adsorbs the colored compounds, which are then removed during a hot gravity filtration step. Be cautious not to add too much, as it can also adsorb your desired product.[13]
-
Washing the Crystals: After filtration, it is vital to wash the collected crystals with a small amount of ice-cold solvent. This removes any residual mother liquor (which contains the dissolved impurities) from the surface of the crystals. Using warm or room-temperature solvent will redissolve some of your product, lowering the yield.[6]
-
Second Recrystallization: For highly impure samples, a single crystallization may not be sufficient. A second recrystallization of the obtained crystals can significantly improve purity.
General Recrystallization Protocol for this compound
This protocol provides a general workflow. The choice of solvent and specific temperatures should be optimized for your specific experimental conditions.
-
Solvent Selection: Empirically test solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene, or mixtures) to find one where this compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to a boil.
-
Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to dry completely, either on the filter by drawing air through them or by transferring them to a watch glass.[5]
References
Sources
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Technical Support Center: Troubleshooting Oiling Out in 3,4-Dimethylbenzamide Recrystallization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for crystallization and purification. This guide provides in-depth troubleshooting for a common challenge encountered during the recrystallization of 3,4-Dimethylbenzamide: the phenomenon of "oiling out." As researchers and professionals in drug development, achieving high purity is paramount, and this guide is structured to provide both foundational understanding and actionable protocols to ensure successful crystallizations.
Section 1: Understanding the Phenomenon - Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding the oiling out of this compound.
Q1: What exactly is "oiling out" during a recrystallization?
A1: Oiling out is a non-crystalline purification pitfall where a dissolved solute, upon cooling, separates from the solution as a liquid phase (an "oil" or emulsion) rather than precipitating as a solid, crystalline material.[1] This liquid phase is a supersaturated solution of the compound.[1] This phenomenon hinders purification because impurities tend to be highly soluble in the oily product phase, leading to their inclusion when the oil eventually solidifies, often as an amorphous glass or a poorly crystalline solid.[2][3]
Q2: Why is this compound particularly susceptible to oiling out?
A2: The tendency of a compound to oil out is often linked to its melting point relative to the boiling point of the chosen recrystallization solvent.[4] this compound has a reported melting point in the range of 101-113°C.[5][6] If a solvent is chosen that boils at a temperature higher than the compound's melting point (e.g., water, BP 100°C, is borderline and can be problematic if the compound is impure), the compound will dissolve as a liquid melt within the solvent rather than as a solid solute. Upon cooling, the solution can become saturated while the temperature is still above the compound's (often impurity-depressed) melting point, causing it to separate as a liquid.[3] The presence of significant impurities can further depress the melting point of the solute, exacerbating this issue.[2][7]
Q3: Is a product that has oiled out and then solidified considered pure?
A3: Generally, no. The primary goal of recrystallization is the selective formation of a crystal lattice, which naturally excludes impurities.[8] When a compound oils out, it forms a liquid phase that can readily dissolve impurities present in the mixture.[3] If this oil later solidifies, these impurities become trapped within the solid matrix, significantly compromising the purity of the final product.[2] The resulting solid is often an amorphous glass or a microcrystalline powder with a broad melting point range, indicating the presence of impurities.
Section 2: Proactive Prevention of Oiling Out
Success in recrystallization begins with proper experimental design. The following strategies are critical for preventing oiling out before it occurs.
The Critical First Step: Solvent Selection
The choice of solvent is the single most important factor in a successful recrystallization. An ideal solvent should dissolve the solute (this compound) completely at its boiling point but poorly at room temperature.[4][9] For amides, polar organic solvents are often a good starting point.[10] Crucially, to prevent oiling out, the solvent's boiling point should be lower than the solute's melting point.
Table 1: Properties of Potential Recrystallization Solvents for this compound (MP: 101-113°C)
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |
| Acetone | 56 | Polar Aprotic | Excellent Choice. BP is well below the MP of the compound.[11] |
| Methanol | 65 | Polar Protic | Good Choice. BP is significantly lower than the MP. |
| Ethanol | 78 | Polar Protic | Good Choice. A commonly used solvent for benzamide derivatives.[12] |
| Ethyl Acetate | 77 | Moderately Polar | Good Choice. BP is well below the MP.[11] |
| Acetonitrile | 82 | Polar Aprotic | Good Choice. Often gives good results for amides.[10] |
| Water | 100 | Polar Protic | Use with Caution. BP is very close to the MP. Risk of oiling out is high, especially with impure samples.[3][4] |
| Toluene | 111 | Nonpolar | Poor Choice. BP is within the melting range, making oiling out highly probable. |
The Importance of Cooling Rate
Rapid cooling is a primary driver of oiling out. When a solution is cooled too quickly ("shock cooling"), the system becomes highly supersaturated, and molecules may not have sufficient time to orient themselves into an ordered crystal lattice.[13] This kinetically favors the separation of a disordered liquid phase.[1]
Strategies for Slow Cooling:
-
Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by a cork ring or paper towels.[3]
-
For very sensitive crystallizations, leave the flask on a hotplate with the heat turned off, allowing it to cool with the plate.[14]
-
Avoid placing the flask directly into an ice bath until crystal formation at room temperature is complete.[4] Slow cooling promotes the growth of larger, purer crystals.[8][15][16]
Optimizing Solute Concentration
While the goal is to use a minimum of hot solvent, creating a solution that is too concentrated can lead to rapid precipitation or oiling out as soon as it cools slightly.
Best Practice:
-
Dissolve the crude this compound in the minimum amount of boiling solvent.
-
Once dissolved, add a small additional volume of the hot solvent (e.g., 5-10% more).
-
This slightly decreases the saturation point, providing a wider temperature window for proper crystal nucleation and growth upon cooling.[3]
Section 3: Troubleshooting Guide: A Workflow for When Oiling Out Occurs
Even with careful planning, oiling out can occur. The following guide provides a logical workflow to remedy the situation.
Scenario: You have dissolved your compound, and upon cooling, you observe the formation of oily droplets instead of crystals.
This situation requires immediate intervention. Follow the decision-making workflow outlined below.
Sources
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- 15. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
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Improving the filterability of 3,4-Dimethylbenzamide crystals
Welcome to the Technical Support Center for Crystallization and Filtration. As Senior Application Scientists, we have compiled this guide to address the common challenges encountered when working with 3,4-Dimethylbenzamide. Our goal is to provide you with the scientific rationale and practical protocols needed to diagnose and solve issues related to crystal filterability, empowering you to optimize your process for higher purity, yield, and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor filterability for crystalline products like this compound?
A1: The primary cause of poor filterability is unfavorable crystal morphology (shape) and a small particle size distribution.[1] Fine, needle-like (acicular) or plate-like crystals tend to pack inefficiently, creating a dense and impermeable filter cake.[2][3] This leads to slow filtration rates, high residual solvent content, and potential product loss through filter breakthrough. Ideal crystals for filtration are typically more uniform and three-dimensional (prismatic or block-like), as they form a more porous and stable filter cake.
Q2: How does the choice of solvent impact the final crystal shape and size?
A2: The solvent plays a critical role in defining crystal morphology. During crystallization, solvent molecules interact with the different faces of a growing crystal at the molecular level.[4][5] If a solvent strongly adsorbs to a specific crystal face, it can inhibit growth on that face, causing other faces to grow faster.[3] This anisotropic growth leads to morphologies like needles or plates. For example, a compound might form needles in ethanol but block-like crystals in a different solvent like N,N-Dimethylformamide (DMF) due to different solvent-solute interactions.[6] Therefore, screening various solvents is a key strategy for optimizing crystal shape.
Q3: Can impurities affect the filterability of my this compound crystals?
A3: Yes, absolutely. Even small amounts of impurities can significantly impact crystallization. Structurally similar impurities can be incorporated into the crystal lattice, disrupting normal growth and leading to smaller or malformed crystals.[7] Other impurities may act as habit modifiers, adsorbing to crystal surfaces and changing the final shape, sometimes for the worse.[3] In some cases, high impurity levels can lead to "oiling out," where the compound separates as a liquid instead of a solid, making filtration impossible.[8]
Q4: My product seems to be "oiling out" or forming an amorphous solid instead of crystallizing. What is happening?
A4: "Oiling out" occurs when a supersaturated solution is cooled to a temperature that is above the melting point of the solid in that specific solvent system.[8] This is common when the solution is too concentrated or cooled too rapidly, or when significant impurities are present which depress the melting point. The resulting "oil" is an impure liquid phase that rarely crystallizes properly. To resolve this, you typically need to reheat the solution, add slightly more solvent to decrease the concentration, and then cool it much more slowly.[8]
Troubleshooting Guide: Slow Filtration of this compound
This guide provides a systematic approach to diagnosing and resolving slow filtration issues. Follow the decision-making workflow to identify the root cause and implement the appropriate corrective action.
Visual Diagnostic Workflow
Caption: Troubleshooting workflow for poor filterability.
Optimization Protocols
Protocol 1: Quantitative Solubility Testing (Shake-Flask Method)
Rationale: To select an optimal solvent for crystallization, you need one that dissolves this compound well at high temperatures but poorly at low temperatures. This differential solubility is the driving force for high-yield crystallization. Since public quantitative data is limited, determining it experimentally is a crucial first step.[9]
Methodology:
-
Preparation: To a series of sealed vials, add a known excess of this compound (e.g., 500 mg) to a precise volume of each candidate solvent (e.g., 5 mL).
-
Equilibration (Room Temp): Agitate the vials on an orbital shaker at a constant room temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Sampling (Room Temp): Allow the solids to settle. Carefully withdraw a known volume of the supernatant using a pre-weighed, heated syringe with a filter tip to avoid premature crystallization.
-
Analysis (Room Temp): Dispense the filtered supernatant into a pre-weighed vial. Evaporate the solvent completely under vacuum or a gentle stream of nitrogen. Weigh the vial containing the dry residue. The mass of the residue corresponds to the amount of dissolved solute.
-
Equilibration (Elevated Temp): Repeat steps 2-4 with a new set of vials at an elevated temperature (e.g., 60°C or near the solvent's boiling point).
-
Calculation: Calculate the solubility in mg/mL or g/100 mL for each solvent at both temperatures.
Illustrative Solubility Data for Benzamide Analogs: The following table shows representative solubility behavior for structurally related compounds to guide your solvent selection.
| Solvent | Compound | Solubility Profile | Potential for Cooling Crystallization | Reference |
| Ethanol | N,N-dimethylbenzamide | Highly Soluble | Good, shows a strong temperature dependence. | [10] |
| Acetone | N,N-dimethylbenzamide | Highly Soluble | May be too soluble even when cold; might require an anti-solvent. | [10] |
| Dichloromethane | 3-fluoro-N,N,4-trimethylbenzamide | Soluble | Good; volatility also makes it suitable for evaporation methods. | [9] |
| Water | N,N-dimethylbenzamide | Slightly Soluble | Poor choice as a primary solvent, but could be an effective anti-solvent. | [10] |
| Heptane/Hexane | General Aromatic Amides | Insoluble | Excellent candidates for use as anti-solvents. | [11] |
Protocol 2: Solvent Screening to Modify Crystal Habit
Rationale: As established, changing the solvent is a powerful method to alter crystal morphology away from undesirable needles or plates.[3][6] This protocol uses a small-scale approach to rapidly screen for solvents that produce more equant, easily filterable crystals.
Methodology:
-
Solvent Selection: Choose 5-8 solvents with varying polarities based on the solubility data from Protocol 1 (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile).
-
Dissolution: In small test tubes, dissolve ~100 mg of this compound in the minimum amount of each solvent at its boiling point.
-
Slow Cooling: Place the test tubes in an insulated beaker filled with hot water and allow them to cool slowly and undisturbed to room temperature.
-
Microscopic Examination: Place a drop of the resulting slurry from each tube onto a microscope slide and observe the crystal morphology.
-
Selection: Identify the solvent(s) that produce the most block-like or prismatic crystals. These are your primary candidates for scaling up the crystallization process.
Protocol 3: Controlled Cooling Crystallization for Larger Crystals
Rationale: The size of crystals is determined by the balance between nucleation (the formation of new crystal seeds) and growth. Rapid cooling causes high supersaturation, leading to fast nucleation and the formation of many small crystals.[12] A slow, controlled cooling profile keeps the supersaturation level low, favoring the growth of existing crystals over the formation of new ones, resulting in a larger average particle size.[1]
Caption: Relationship between cooling rate and crystal properties.
Methodology:
-
Dissolution: In a jacketed reactor or a flask equipped with a heating mantle and overhead stirrer, dissolve the crude this compound in the chosen optimal solvent (from Protocol 2) at a high temperature (e.g., 70-80°C). Use the minimum amount of solvent required for complete dissolution.
-
Programmed Cooling: Cool the solution very slowly. A rate of 5-10°C per hour is a good starting point. If possible, use a programmable temperature controller. If cooling manually, use a large, insulated bath.
-
Seeding (Optional but Recommended): Once the solution has cooled by about 10-15°C, add a small quantity of previously isolated, pure this compound crystals ("seeds"). This provides a template for growth and helps control nucleation.
-
Hold Period: Once the target temperature (e.g., 5-10°C) is reached, hold the slurry at this temperature with gentle agitation for 1-2 hours to allow for complete crystallization.
-
Filtration: Filter the product using a Büchner funnel under vacuum.[11] Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
By methodically applying these principles and protocols, you can effectively troubleshoot and optimize the crystallization of this compound, transforming a difficult filtration into a robust and efficient process.
References
-
Hu, X., Dawson, S. J., Mandal, P. K., de Hatten, X., Baptiste, B., & Huc, I. (2017). Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. Chemical Science, 8(5), 3741–3749. [Link]
-
Hu, X., Dawson, S. J., Mandal, P. K., de Hatten, X., Baptiste, B., & Huc, I. (2017). Optimizing Side Chains for Crystal Growth From Water: A Case Study of Aromatic Amide Foldamers. PubMed.[Link]
-
(n.d.). Guide for crystallization. University of Angers.[Link]
-
Solubility of Things. (n.d.). N,N-Dimethylbenzamide.[Link]
-
How It Comes Together. (2023). How Do Solvents Impact Crystal Morphology In Crystallization? YouTube.[Link]
-
BIOVIA. (2021). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. Dassault Systèmes.[Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 5580-33-6). [Link]
-
ResearchGate. (n.d.). Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystallization Process. [Link]
-
Li, J., Zhang, S., Gou, R., Han, G., & Chen, M. (2019). The effect of crystal-solvent interaction on crystal growth and morphology. Semantic Scholar.[Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem.[Link]
-
Boyd Biomedical. (2019). 6 Filtration Challenges in Downstream Biopharmaceutical Production. [Link]
- Google Sites. (n.d.).
-
MDPI. (2022). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. [Link]
-
CORE. (n.d.). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. [Link]
-
Stahl, P. H. (2002). Consensus on the use of substituted benzamides in psychiatric patients. PubMed.[Link]
-
LibreTexts Chemistry. (2022). Troubleshooting. [Link]
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Technical Support Center: 3,4-Dimethylbenzamide Solubility
Welcome to the technical support center for 3,4-Dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to design and execute your experiments successfully.
Introduction: Understanding the Challenge
This compound is a small organic molecule with properties that suggest limited solubility in aqueous solutions. Its predicted LogP (a measure of lipophilicity) is approximately 2.1, indicating a preference for non-polar environments over water.[1] This inherent hydrophobicity can lead to significant challenges when preparing solutions in common laboratory buffers, potentially impacting experimental reproducibility and the accuracy of results. This guide will walk you through understanding these challenges and provide systematic approaches to overcome them.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the key physicochemical properties of this compound that influence its solubility?
Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues.
| Property | Value | Implication for Aqueous Solubility |
| Molecular Weight | 149.19 g/mol [2][3][4] | Relatively small, which can sometimes aid solubility, but other factors are more dominant.[5] |
| Melting Point | 101-103°C[1][6] | A relatively high melting point can indicate strong crystal lattice energy, which can negatively impact solubility as energy is required to break the crystal structure. |
| LogP (Octanol/Water) | ~2.1[1] | A positive LogP value indicates that the compound is more soluble in octanol than in water, signifying hydrophobicity and predicting poor aqueous solubility. |
| Structure | Benzamide with two methyl groups on the aromatic ring.[2] | The aromatic ring and methyl groups are hydrophobic, while the amide group can participate in hydrogen bonding. The overall character is dominated by the hydrophobic moieties. |
FAQ 2: I'm seeing precipitation when I add my this compound stock solution to my aqueous buffer. What's happening?
This is a classic sign of a compound crashing out of solution. It typically occurs when a stock solution, often prepared in a high-concentration organic solvent like DMSO, is diluted into an aqueous buffer where the compound is poorly soluble.[7][8] The organic solvent is miscible with the buffer, but the compound itself is not, leading to precipitation. The final concentration of the organic solvent in your working solution is critical.
FAQ 3: What is the maximum recommended concentration of organic co-solvents like DMSO in cell-based assays?
For most cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5% to avoid cellular toxicity.[8] Some robust cell lines may tolerate up to 1%, but this should be validated for your specific system. Always include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments to account for any solvent effects.
Part 2: Troubleshooting Workflow for Solubility Issues
If you are encountering solubility problems with this compound, a systematic approach is the best way to find a solution. The following workflow will guide you through a series of logical steps to enhance the solubility of your compound.
Caption: A step-by-step workflow for troubleshooting the solubility of this compound.
Part 3: Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
The first step in any experiment involving a poorly soluble compound is the preparation of a high-concentration stock solution in a suitable organic solvent.[9][10][11]
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 149.19 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Analytical balance
-
Volumetric flask
-
Micro-centrifuge tubes or amber vials for storage
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 149.19 g/mol * 1000 mg/g = 1.49 mg
-
-
Weighing: Accurately weigh approximately 1.49 mg of this compound.
-
Dissolution: Add the weighed compound to a clean vial. Add a small amount of DMSO (e.g., 500 µL) and vortex until the solid is completely dissolved. Gentle warming in a water bath (37°C) may assist dissolution.
-
Final Volume: Once dissolved, add DMSO to reach a final volume of 1 mL.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[9]
Protocol 2: Systematic Solubility Testing with Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[7][12][13][]
Objective: To determine the maximum solubility of this compound in a buffered solution using different co-solvents.
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Co-solvents: Ethanol, Polyethylene glycol 400 (PEG 400), Propylene glycol
-
Clear microplate or vials
Procedure:
-
Prepare serial dilutions of your this compound stock solution in the chosen co-solvent.
-
In a clear microplate, add the buffered solution (e.g., PBS).
-
Add a small volume of the co-solvent/compound mixture to the buffer, ensuring the final co-solvent concentration does not exceed a desired level (e.g., 5%).
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at room temperature.
-
The highest concentration of this compound that remains clear is the approximate solubility under those conditions.
| Co-solvent | Typical Starting Concentration in Final Solution | Notes |
| DMSO | < 0.5% (cell-based), up to 5% (biochemical)[8] | Potent solvent, but can be toxic to cells at higher concentrations. |
| Ethanol | 1-10% | Less toxic than DMSO, but also generally a weaker solvent for highly hydrophobic compounds. |
| PEG 400 | 5-20% | A good option for increasing solubility with relatively low toxicity.[] |
| Propylene Glycol | 5-20% | Commonly used in pharmaceutical formulations.[7] |
Protocol 3: Enhancing Solubility with Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[15][16][17]
Objective: To improve the solubility of this compound using common laboratory surfactants.
Materials:
-
This compound
-
Aqueous buffer (e.g., TRIS-HCl, pH 8.0)
-
Surfactants: Tween® 20, Tween® 80, Triton™ X-100
-
Stir plate and magnetic stir bars
Procedure:
-
Prepare buffer solutions containing different concentrations of the surfactant (e.g., 0.01%, 0.1%, 1% w/v).
-
Add an excess amount of solid this compound to each solution.
-
Stir the mixtures at room temperature for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
| Surfactant | Type | Common Concentration Range | Key Characteristics |
| Tween® 20/80 | Non-ionic[18] | 0.05 - 0.5% | Generally biocompatible and widely used in biological assays.[19] |
| Triton™ X-100 | Non-ionic | 0.1 - 1% | A common laboratory detergent, effective at solubilizing proteins and lipids. |
Protocol 4: Using Cyclodextrins for Inclusion Complex Formation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like this compound, forming an "inclusion complex" that is more water-soluble.[20][21][22][23]
Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or buffer
-
Stir plate and magnetic stir bars
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 5%, 10% w/v).
-
Add an excess of solid this compound to each cyclodextrin solution.
-
Stir the mixtures at room temperature for 24-48 hours.
-
Filter or centrifuge the solutions to remove any undissolved solid.
-
Quantify the concentration of dissolved this compound in the supernatant.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
Part 4: Final Recommendations
When working with a poorly soluble compound like this compound, there is no one-size-fits-all solution. The optimal method will depend on the specific requirements of your experiment, including the desired final concentration, the buffer system used, and the tolerance of the assay to various excipients.
-
Start Simple: Always begin by optimizing your stock solution and assessing the impact of pH.
-
Be Systematic: If simple methods fail, proceed through the troubleshooting workflow in a logical order.
-
Validate: Once you find a method that appears to work, validate the solubility and ensure the chosen excipients do not interfere with your downstream analysis or biological system.
-
Document Everything: Keep detailed notes of all formulations tested, including concentrations, incubation times, and visual observations.
By following the guidance in this technical support center, you will be well-equipped to address the solubility challenges of this compound and generate reliable, reproducible data in your research.
References
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Patel, V. R., Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]
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Jadhav, M., et al. (2020). Cyclodextrins in delivery systems: Applications. Journal of Pharmaceutical Sciences and Research, 12(7), 868-874. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Chaudhary, A., Nagaich, U., Gulati, N., Sharma, V. K., Khosa, R. L., & Partapur, M. U. (2012). Enhancement of solubility and bioavailability of poorly soluble drugs by physical and chemical modifications: A pharmaceutical review. Journal of Advanced Pharmacy Education & Research, 2(1), 32-67. [Link]
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Solubility of Things. (n.d.). N,N-Dimethylbenzamide. [Link]
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Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical reviews, 98(5), 2045–2076. [Link]
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Gupta, J., & Devi, A. (2019). Solubility enhancement techniques for poorly soluble pharmaceuticals: a review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21755, this compound. [Link]
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Al-Adham, I. S. I., & Al-Hayan, M. N. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 14(11), 2325. [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
-
MDPI. (n.d.). Special Issue : Cyclodextrins in Drug Formulation and Delivery. [Link]
-
Williams, S. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations. American Journal of Pharmaceutics, 5(1). [Link]
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Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 5580-33-6). [Link]
-
Lu, Y., Zheng, W., & He, Y. (2009). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. Analytical and bioanalytical chemistry, 394(6), 1633–1639. [Link]
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Shah, F. (2023). Surfactants In Pharmaceutical Formulations: Enhancing Drug Solubility And Bioavailability. American Journal of Pharmtech and Industrial research, 11(42), 1. [Link]
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Needham, T. E., Paruta, A. N., & Gerraughty, R. J. (1971). The effects of cosolvents on the action of pharmaceutical buffers. Journal of pharmaceutical sciences, 60(4), 565–567. [Link]
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The Biotech Girl. (2021, November 1). Making stock solutions - how and why. YouTube. [Link]
-
LibreTexts Chemistry. (2025, August 18). 2.5: Preparing Solutions. [Link]
-
i-BIOLinc. (2021, August 20). Lab Skills: Preparing Stock Solutions. YouTube. [Link]
-
Le-Ngoc, T., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 13(9), 1349. [Link]
-
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]
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Technical Support Center: Overcoming Poor Solubility of 3,4-Dimethylbenzamide in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 3,4-Dimethylbenzamide in cell-based assays. Our goal is to equip you with the knowledge and practical protocols to ensure reliable and reproducible experimental outcomes.
Introduction: The Challenge of Hydrophobicity in Cell-Based Assays
This compound is a small molecule with a LogP of approximately 2.1, indicating its hydrophobic nature and consequently, poor solubility in aqueous solutions like cell culture media.[1][2] This low solubility is a significant hurdle in drug discovery and cell-based research, as it can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading experimental results. Over 70% of new chemical entities in development pipelines suffer from poor aqueous solubility, making effective formulation strategies crucial for their evaluation.[3] This guide will walk you through a systematic approach to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound, which is fully dissolved in DMSO, precipitate when I add it to my cell culture medium?
A: This is a common phenomenon known as "crashing out." While this compound may be soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the drastic change in solvent polarity upon addition to the aqueous environment of your cell culture medium can cause its solubility to plummet, leading to immediate precipitation.[4]
Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[4] While higher concentrations might initially seem to improve solubility, they can also introduce artifacts by causing cellular stress or toxicity, which can confound your experimental results.[4][5][6] It is critical to maintain a consistent final DMSO concentration across all experimental and control wells.[4]
Q3: Can the composition of my cell culture medium affect the solubility of this compound?
A: Absolutely. The pH, protein content (especially serum), and other components of your medium can significantly influence the solubility of your compound.[4] For instance, some compounds exhibit better solubility in the presence of serum proteins, while for others, serum can exacerbate precipitation.[4]
Troubleshooting Guide: From Stock Solution to Stable Working Concentration
This section provides a structured approach to identifying and resolving solubility issues with this compound in your cell-based assays.
Issue 1: Immediate Precipitation Upon Dilution
If you observe immediate cloudiness or precipitate formation when adding your this compound stock solution to the cell culture medium, consider the following troubleshooting steps.
Objective: To minimize localized high concentrations of the compound during dilution, which can trigger precipitation.
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Pre-warm Culture Medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding a compound to cold medium can decrease its solubility.[7]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions in pre-warmed medium.[7] For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first make an intermediate dilution to 1 mM in medium, and then a final 1:100 dilution.
-
Gentle Mixing: When adding the compound to the medium, do so dropwise while gently vortexing or swirling the tube to ensure rapid and uniform dispersion.[7]
Issue 2: Delayed Precipitation in the Incubator
Sometimes, the medium may appear clear initially, but precipitation occurs after several hours or days in the incubator. This can be due to several factors, including temperature fluctuations, evaporation, or changes in media pH due to cellular metabolism.[7]
Advanced Solubilization Strategies
If optimizing your dilution protocol is insufficient, you may need to employ more advanced formulation strategies. It is crucial to validate that any solubilizing agent used does not interfere with your assay or exhibit cytotoxicity at the working concentration.[8]
Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[9]
| Co-solvent | Typical Final Concentration in Assay | Potential Considerations |
| Ethanol | < 1% | Can have biological effects on cells.[8][10][11] |
| Polyethylene Glycol (PEG) 300/400 | < 1% | Generally well-tolerated by many cell lines.[8][10][11] |
| Propylene Glycol | < 1% | Can exhibit cytotoxicity at higher concentrations.[8][10][11] |
Note: Always perform a vehicle control experiment to assess the effect of the co-solvent on your cells.[5][6]
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[12][13][14][15][16]
-
Mechanism of Action: The hydrophobic this compound molecule can be encapsulated within the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the complex to dissolve in the aqueous medium.[12][15]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their improved solubility and safety profiles compared to unmodified β-cyclodextrin.[15]
Nanoformulations
For particularly challenging compounds, nanoformulation strategies can be employed. These involve reducing the particle size of the drug to the nanometer range, which can significantly enhance its dissolution rate and solubility.[9][17][18][19][20][21]
-
Nanosuspensions: These are dispersions of pure drug nanoparticles in a liquid medium, stabilized by surfactants or polymers.[20]
-
Lipid-Based Formulations: These systems, such as self-emulsifying drug delivery systems (SEDDS), can solubilize hydrophobic drugs within lipidic excipients.[3][22][23]
Experimental Protocol: Determining the Maximum Soluble Concentration
Objective: To empirically determine the highest concentration of this compound that remains in solution under your specific experimental conditions.
Materials:
-
High-concentration stock solution of this compound in 100% DMSO.
-
Your complete cell culture medium, pre-warmed to 37°C.
-
Sterile microcentrifuge tubes or a 96-well plate.
-
Microscope.
Methodology:
-
Prepare Serial Dilutions: Create a series of 2-fold dilutions of your this compound stock solution in your pre-warmed cell culture medium. Start from a concentration that is higher than your intended highest experimental concentration.
-
Incubate: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your longest planned experiment.[24]
-
Visual Inspection: At various time points (e.g., immediately, 1 hour, 4 hours, 24 hours), visually inspect each dilution for any signs of precipitation, such as cloudiness, crystals, or a film on the surface.[24]
-
Microscopic Examination: For a more sensitive assessment, transfer a small aliquot from each dilution to a microscope slide and examine for the presence of fine precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate throughout the incubation period is your maximum soluble concentration.[7][24] It is recommended to work at or below this concentration in your subsequent experiments.
Conclusion
Successfully incorporating poorly soluble compounds like this compound into cell-based assays requires a systematic and informed approach. By understanding the underlying principles of solubility and employing the troubleshooting strategies and advanced formulation techniques outlined in this guide, you can significantly improve the quality and reliability of your experimental data. Always remember to validate your chosen solubilization method to ensure it does not introduce any unintended biological effects.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central.
- Kim, D.-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.).
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
- Budhwar, V. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes.
- Cas no 5580-33-6 (this compound). (n.d.).
- Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. (n.d.).
- Rondot, A., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- Singh, A., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central (PMC), NIH.
- Preparation Of Nanoemulsion to Enhance Delivery of Hydrophobic Drugs. (n.d.).
- Novel Technology for the Preparation of Nanoparticles to Increase the Solubility and Bioavailability of Hydrophobic Molecules | Request PDF. (n.d.). ResearchGate.
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- Sharma, D. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
- Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. (n.d.). Benchchem.
- Hamzeloo-Moghadam, M., et al. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- Hamzeloo-Moghadam, M., et al. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- Technical Support Center: Addressing Compound Precipitation In Vitro. (n.d.). Benchchem.
- How to prevent "Antibacterial agent 102" precipitation in assays. (n.d.). Benchchem.
- Common Cell Culture Problems: Precipitates. (n.d.). Sigma-Aldrich.
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- Holst, B., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central (PMC), NIH.
- Holst, B., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
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Technical Support Center: Minimizing Side Reactions in 3,4-Dimethylbenzamide Synthesis
Welcome to the technical support center for the synthesis of 3,4-Dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges. By understanding the causality behind each step, you can optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.
Section 1: Foundational Principles of this compound Synthesis
The synthesis of this compound, a member of the benzamide family, typically proceeds via one of two primary pathways: the activation of a carboxylic acid or the controlled hydrolysis of a nitrile. Each route presents a unique set of challenges and potential side reactions.
-
Carboxylic Acid Activation Route: This is the most common and versatile method for forming amide bonds.[1][2] The direct reaction between 3,4-dimethylbenzoic acid and an amine (such as ammonia) is generally inefficient because of a competing acid-base reaction that forms a highly unreactive ammonium carboxylate salt.[3][4] To overcome this, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic and susceptible to nucleophilic attack by the amine.
-
Nitrile Hydrolysis Route: This pathway involves the partial hydrolysis of 3,4-dimethylbenzonitrile. While seemingly straightforward, this reaction is often difficult to stop at the amide stage and can easily proceed to the corresponding carboxylic acid, especially under harsh conditions.[5][6][7]
The diagram below illustrates the general workflow for the most prevalent method, the carboxylic acid activation route.
Caption: General workflow for this compound synthesis.
Section 2: Troubleshooting Guide: Synthesis from 3,4-Dimethylbenzoic Acid
This section addresses the most common issues encountered when using the carboxylic acid activation pathway.
Q1: My reaction yield is critically low or zero. What are the primary causes?
A: A low or non-existent yield in an amide coupling reaction typically points to one of three core issues: inefficient activation of the carboxylic acid, the presence of water, or deactivation of the amine nucleophile.[8]
-
Cause 1: Incomplete Carboxylic Acid Activation: The coupling reagent may be old, degraded, or used in insufficient stoichiometric amounts. Without proper activation, the reaction cannot proceed.
-
Cause 2: Hydrolysis of Activated Intermediate: The activated carboxylic acid intermediate is highly reactive and susceptible to hydrolysis.[8] Trace amounts of water in your solvent, glassware, or reagents will quench this intermediate, reverting it back to the starting carboxylic acid. This is the most common cause of failure.
-
Cause 3: Amine Deactivation: If the amine is protonated (e.g., used as a hydrochloride salt without adding a base), it is no longer nucleophilic and cannot attack the activated carboxylic acid.[8]
The following workflow can help diagnose the issue:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing a significant amount of side products. What are they and how can they be minimized?
A: Side product formation is common and often arises from the high reactivity of the activated intermediate. Understanding these pathways is key to suppression.
-
Hydrolysis Product (3,4-Dimethylbenzoic Acid): As mentioned, reaction with water reverts the activated intermediate to the starting acid.
-
Solution: Strict adherence to anhydrous conditions is paramount. Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
N-Acylurea Adduct (with Carbodiimides): When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea. This is a common pathway for yield loss.
-
Solution: The addition of a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) is critical.[8] These additives rapidly trap the O-acylisourea to form an active ester intermediate, which is less prone to rearrangement and more readily reacts with the amine.[4]
-
-
Symmetric Anhydride: The activated intermediate can react with a second molecule of 3,4-dimethylbenzoic acid to form the corresponding symmetric anhydride. While this anhydride can still react with the amine, it consumes two equivalents of acid and one equivalent of coupling reagent to produce only one equivalent of amide, making it an inefficient pathway.
-
Solution: This is often mitigated by controlling the stoichiometry and order of addition. Activating the acid in situ in the presence of the amine can sometimes reduce this side reaction, though this depends on the specific substrates.
-
Caption: Key side reactions originating from the activated intermediate.
Q3: How do I choose the right coupling reagent?
A: The choice of coupling reagent is critical and involves a trade-off between reactivity, cost, side reactions, and ease of by-product removal.[8]
| Coupling Reagent Class | Example(s) | Key Advantages | Common Side Reactions / Drawbacks | By-Product Handling |
| Carbodiimides | DCC, EDC | Cost-effective, widely used.[4] | Can cause racemization in chiral acids; N-acylurea formation.[1] Requires an additive (e.g., HOBt). | DCU (from DCC) is poorly soluble and requires filtration. EDU (from EDC) is water-soluble and easily removed by aqueous workup. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization.[8] Good for sterically hindered substrates. | More expensive. By-products can be difficult to remove. | Phosphine oxide by-products require chromatography for complete removal. |
| Aminium/Uronium Salts | HATU, HBTU | Very high reactivity, fast reaction times, low racemization.[8][9] | Can react with the amine to form a guanidinium by-product. Expensive. HOBt/HOAt derivatives can be explosive.[9] | By-products are generally water-soluble and removed during aqueous workup. |
| Anhydrides | T3P® | High reactivity, clean reaction profile. | Requires a base. By-products are water-soluble but acidic. | By-products are easily removed with an aqueous wash. |
Section 3: Alternative Route & Associated Problems: Synthesis via Nitrile Hydrolysis
Q4: I attempted to synthesize the amide from 3,4-dimethylbenzonitrile but the main product was 3,4-dimethylbenzoic acid. How can I achieve selective hydrolysis?
A: This is the principal challenge of the nitrile route. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate, but the amide itself is often more susceptible to hydrolysis than the starting nitrile under the same conditions.[7] Therefore, harsh acidic or basic conditions with prolonged heating will almost always lead to the carboxylic acid.[6][10]
Solution: Controlled, Mild Conditions. To stop the reaction at the primary amide stage, milder and more selective methods are required.
-
Alkaline Peroxide Method: The use of hydrogen peroxide in an alkaline medium (e.g., with NaOH or a carbonate base) can selectively hydrate the nitrile to the amide. The peroxide anion is a specific nucleophile for this transformation.
-
Controlled Acid Catalysis: Some specific acid systems, such as a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄), can facilitate the hydration of the nitrile to the amide with minimal over-hydrolysis.[5][7]
-
Anhydrous Base/Alcohol System: A method using NaOH in a mixed solvent system like methanol/dioxane under reflux has been shown to selectively hydrolyze nitriles to primary amides, while the primary amides themselves are hydrolyzed much more slowly under these non-aqueous conditions.[11][12]
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound using EDC/HOBt
This protocol is a robust and common method for amide bond formation, minimizing side reactions through the use of an additive and producing a water-soluble urea by-product.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,4-dimethylbenzoic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), approx. 0.2 M).
-
Additive Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq.). Stir until dissolved.
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: Add a solution of the amine source (e.g., a solution of ammonia in dioxane, 1.5 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup: Proceed to Protocol 2 for purification.
Protocol 2: Purification via Aqueous Workup and Recrystallization
-
Quenching: Dilute the reaction mixture with the organic solvent used (e.g., DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous HCl solution to remove any unreacted amine and basic components.
-
Base Wash: Wash with a saturated aqueous NaHCO₃ solution to remove unreacted 3,4-dimethylbenzoic acid and HOBt.
-
Brine Wash: Wash with a saturated aqueous NaCl (brine) solution to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Section 5: Frequently Asked Questions (FAQs)
-
Q: Why is direct heating of 3,4-dimethylbenzoic acid and ammonia not a viable industrial method? A: This direct thermal condensation requires very high temperatures to overcome the initial formation of the unreactive ammonium carboxylate salt. Such harsh conditions can lead to decomposition and other side reactions, resulting in low yields and impurities.[13]
-
Q: What is the specific role of an additive like HOBt? A: HOBt acts as a catalyst that intercepts the highly reactive O-acylisourea intermediate formed by the coupling agent.[4] It forms a less reactive but still highly efficient HOBt-active ester, which minimizes side reactions like N-acylurea formation and suppresses racemization if chiral centers are present.[8]
-
Q: How critical are anhydrous conditions? A: They are absolutely critical. The activated carboxylic acid intermediates are extremely sensitive to water. Any moisture will lead to hydrolysis, quenching the reaction and reducing the yield.[8]
-
Q: My amine is supplied as a hydrochloride salt. What adjustments are needed? A: The protonated amine is not nucleophilic. You must add at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture to generate the free amine in situ.
References
- Ishihara, K. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- BenchChem. (2025).
- LibreTexts. (2023).
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- Organic Chemistry Portal. (n.d.).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- BenchChem. (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Benchchem.
- Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange.
- Chemguide. (n.d.). Hydrolysing nitriles. Chemguide.
- Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Master Organic Chemistry. (2018).
- LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts.
- JoVE. (2023).
- Chemistry Steps. (n.d.). Converting Nitriles to Amides. Chemistry Steps.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.
- Reddit. (2021).
- Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- UCL Discovery. (n.d.).
- ResearchGate. (2015). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
Sources
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- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
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- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of Unknown Peaks in HPLC of 3,4-Dimethylbenzamide
Introduction: The accurate purity assessment of 3,4-Dimethylbenzamide via High-Performance Liquid Chromatography (HPLC) is critical in research and pharmaceutical development. The appearance of unknown or unexpected peaks in a chromatogram can signify the presence of impurities, degradants, or artifacts, jeopardizing data integrity and patient safety. This guide provides a systematic, science-driven approach to troubleshooting and characterizing these unknown peaks, structured for researchers, scientists, and drug development professionals. Our methodology is grounded in established analytical principles and regulatory expectations, ensuring a robust and reliable investigation.
Frequently Asked Questions (FAQs)
Here we address common initial questions that arise when an unexpected peak appears in the chromatogram of this compound.
Q1: An unexpected peak has appeared in my chromatogram. What is the first thing I should do?
A1: Before launching a full-scale investigation, perform initial diagnostic checks to rule out system or sample preparation artifacts. The first step is to inject a solvent blank (your mobile phase or sample diluent). If the peak is present in the blank, its source is likely the mobile phase, system contamination, or carryover from a previous injection.[1][2][3] If the peak is absent in the blank, it is likely related to your sample.
Q2: What are "ghost peaks" and how can I eliminate them?
A2: Ghost peaks are spurious peaks that are not due to the injected sample.[1] They often originate from contaminated solvents, buffers, contaminated glassware, column bleed, or carryover from the autosampler.[1][2] To eliminate them, always use fresh, high-purity HPLC-grade solvents, filter mobile phases, and implement a rigorous needle and injector wash protocol between sample injections.[4]
Q3: My unknown peak is very small, below the reporting threshold. Do I still need to investigate it?
A3: According to regulatory guidelines such as ICH Q3A(R2), impurities below the reporting threshold (typically 0.05% for a maximum daily dose of ≤ 1g) do not need to be reported in a specification.[5] However, it is good scientific practice to monitor these peaks. If a peak is consistently present or shows an increasing trend during stability studies, further investigation may be warranted, as it could be a potential degradant.[5] Any unknown impurity exceeding the identification threshold (e.g., 0.10%) must be investigated to determine its structure.[5][6]
Q4: Can the unknown peak be related to the synthesis of this compound?
A4: Yes, this is a strong possibility. Organic impurities can include starting materials, by-products, intermediates, and reagents from the manufacturing process.[5][6] For example, this compound is synthesized from 3,4-dimethylbenzoic acid. Incomplete reaction could leave residual starting material. Similarly, related isomers like 2,3-dimethylbenzamide or 2,5-dimethylbenzamide could be present if the initial starting materials were not pure.
Troubleshooting Guide: A Systematic Approach to Unknown Peak Identification
When initial checks suggest the unknown peak is genuinely related to the this compound sample, a structured investigation is required. This workflow ensures a logical progression from simple chromatographic checks to advanced structural elucidation techniques.
Caption: Systematic workflow for identifying unknown HPLC peaks.
Step 1: System and Method Verification
Before assuming the peak originates from the sample, verify the analytical system's integrity.
-
Blank Injections: As mentioned, inject a solvent blank. This is the fastest way to identify contamination from the system or solvents.[2]
-
Mobile Phase Preparation: Ensure mobile phases are prepared fresh, from HPLC-grade reagents, and are adequately filtered and degassed. Inconsistent mobile phase composition can cause baseline disturbances and spurious peaks.[4]
-
Column Health: A deteriorating column can lead to peak shape issues and extraneous peaks from bleed.[1] If the column is old or has been subjected to harsh conditions, replace it.
Step 2: Preliminary Data Acquisition (UV and MS)
If the peak is confirmed to be sample-related, gather initial spectral data.
-
UV/Vis Spectrum: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to obtain the UV spectrum of the unknown peak.[7] Compare it to the spectrum of this compound. A similar spectrum might suggest a related compound (e.g., an isomer or a degradant with an intact chromophore). A dissimilar spectrum points towards a more significantly altered structure or an unrelated impurity.[7]
-
Mass Spectrometry (MS): The most powerful tool for initial identification is Mass Spectrometry. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peak. This information is crucial for proposing a molecular formula. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, significantly narrowing down the possible elemental compositions.[7]
Step 3: Formulate a Hypothesis - Potential Sources of Unknowns
Based on the initial data, formulate a hypothesis about the peak's origin. The primary candidates are process-related impurities and degradation products.
Table 1: Potential Process-Related Impurities of this compound
| Compound Name | Potential Source | Molecular Formula | Molecular Weight ( g/mol ) |
| 3,4-Dimethylbenzoic acid | Unreacted starting material | C₉H₁₀O₂ | 150.17 |
| 4-Bromo-o-xylene | Starting material for precursor | C₈H₉Br | 185.06 |
| Isomeric Dimethylbenzamides (e.g., 2,3-, 2,5-) | Impurities in starting xylene | C₉H₁₁NO | 149.19 |
Table 2: Potential Degradation Products of this compound
| Compound Name | Degradation Pathway | Molecular Formula | Molecular Weight ( g/mol ) |
| 3,4-Dimethylbenzoic acid | Hydrolysis (acidic or basic) | C₉H₁₀O₂ | 150.17 |
| Oxidized derivatives | Oxidation | C₉H₁₁NO₂ | 165.19 |
| Photodegradation products | Photolysis | Variable | Variable |
-
Hydrolysis: The amide bond in this compound is susceptible to hydrolysis under both acidic and alkaline conditions, which would cleave the molecule to form 3,4-dimethylbenzoic acid.[8][9]
-
Oxidation: The aromatic methyl groups are potential sites for oxidation, which could form corresponding alcohols or carboxylic acids.
Step 4: Experimental Testing - Forced Degradation Studies
To confirm if the unknown is a degradation product, a forced degradation (or stress testing) study is the definitive approach.[10] This involves subjecting a sample of pure this compound to harsh conditions to intentionally induce degradation.
Protocol 1: General Forced Degradation Study
-
Prepare Solutions: Prepare solutions of this compound (e.g., at 1 mg/mL) in the following stress agents:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Neutral: Water (as a control)
-
-
Stress Conditions: Incubate the solutions. Typical conditions are 60-80°C for several hours. The goal is to achieve 5-20% degradation of the main peak.[11]
-
Photostability: Expose a solid sample and a solution to light according to ICH Q1B guidelines.
-
Thermal Stress: Store a solid sample at elevated temperature (e.g., 80°C).
-
Analysis: At appropriate time points, neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze by HPLC-DAD/MS.
-
Comparison: Compare the chromatograms of the stressed samples to the chromatogram containing your original unknown peak. If the retention time and mass spectrum of a peak generated under a specific stress condition match your unknown, you have identified its likely origin and formation pathway.[12]
Step 5: Advanced Structural Elucidation
If the peak is not a degradant or if its structure is still ambiguous, more advanced techniques are necessary.
-
Tandem Mass Spectrometry (LC-MS/MS): Fragmenting the ion of the unknown peak provides structural information. The fragmentation pattern can be compared against libraries or interpreted to piece together the molecule's structure.
-
Preparative HPLC and NMR: If the unknown peak is present at a sufficient level (typically >0.1%), preparative HPLC can be used to isolate and collect the fraction containing the peak.[7] After removing the mobile phase, the purified compound can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy, which provides definitive structural information.[7]
Conclusion
The characterization of an unknown peak in an HPLC chromatogram is a systematic process of elimination and evidence gathering. By combining logical chromatographic troubleshooting with powerful analytical techniques like mass spectrometry and forced degradation, researchers can confidently identify the source and structure of unexpected peaks. This not only ensures the quality and reliability of analytical data but is also a critical component of regulatory compliance in drug development.[6][13]
References
-
ICH Q3A(R2) Impurities in New Drug Substances - Scientific Guideline. European Medicines Agency (EMA). [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. [Link]
-
Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
5 Analytical Techniques for Characterizing Unknown Samples. Frontier Laboratories. [Link]
-
Extraneous Peaks in Chromatographic Analysis. Pharmaguideline. [Link]
-
Forced Degradation Studies Research Articles. R Discovery. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Understanding Extraneous Peaks in Chromatography. YouTube. [Link]
-
How to Approach the Identification of Anomalous Peaks During Pharmaceutical Sample Analyses. SGS. [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Applied Pharmaceutical Science. [Link]
-
Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Shimadzu. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. PubMed. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Identification of imatinib mesylate degradation products obtained under stress conditions. PubMed. [Link]
-
Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]
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- 2. Extraneous Peaks in Chromatographic Analysis | Pharmaguideline [pharmaguideline.com]
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- 5. database.ich.org [database.ich.org]
- 6. jpionline.org [jpionline.org]
- 7. sgs.com [sgs.com]
- 8. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Interpreting NMR Impurities in 3,4-Dimethylbenzamide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-level insights and practical troubleshooting advice for identifying and interpreting impurities in your ¹H NMR spectra of 3,4-Dimethylbenzamide. As every researcher knows, unexpected peaks in an NMR spectrum can be a source of frustration and ambiguity. This guide will equip you with the knowledge to confidently identify these impurities, understand their origin, and take corrective actions.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR signals for pure this compound?
A1: Understanding the proton NMR spectrum of your target compound is the first and most critical step in identifying impurities. This compound has a simple and characteristic ¹H NMR spectrum.
The aromatic region will display three distinct signals corresponding to the three protons on the benzene ring. The two methyl groups attached to the ring will appear as singlets in the aliphatic region. The amide protons (-CONH₂) will present as two broad singlets, which may sometimes overlap or exchange with residual water in the NMR solvent.
Table 1: Characteristic ¹H NMR Chemical Shifts of this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H | ~7.5 - 7.6 | m | 2H |
| Aromatic H | ~7.2 | d | 1H |
| Amide (-CONH₂) | ~5.5 - 6.5 | br s | 2H |
| Methyl (-CH₃) | ~2.3 | s | 6H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Q2: I see unexpected peaks in my ¹H NMR spectrum. What are the likely impurities?
A2: Impurities in your sample of this compound can generally be categorized into three main types:
-
Process-Related Impurities: These are substances that are unreacted starting materials, intermediates, or byproducts of the chemical synthesis.
-
Residual Solvents: Solvents used during the reaction or purification process that have not been completely removed.
-
Extraneous Contaminants: These can be introduced from various sources, such as grease from glassware joints or moisture.
The following sections will delve into the specific NMR signatures of these common impurities.
Troubleshooting Guide: Identifying Common Impurities
This section provides a systematic approach to identifying the source of unexpected peaks in your ¹H NMR spectrum of this compound.
Issue 1: Peaks corresponding to unreacted starting materials or intermediates.
The synthesis of this compound most commonly proceeds from either 3,4-dimethylbenzoic acid or 3,4-dimethylbenzonitrile. Therefore, the presence of these starting materials is a common source of impurity.
-
3,4-Dimethylbenzoic Acid: If your synthesis started from the carboxylic acid, you might observe a very broad singlet in the downfield region of the spectrum (typically >10 ppm) corresponding to the carboxylic acid proton. The aromatic and methyl signals of the acid are very similar to the amide product, but their presence will lead to integration values in the aromatic and methyl regions that are inconsistent with a pure sample.[1][2]
-
3,4-Dimethylbenzonitrile: If the amide was prepared by hydrolysis of the nitrile, residual 3,4-dimethylbenzonitrile may be present. The aromatic and methyl signals of the nitrile are also similar to the amide, but the absence of the amide proton signals and a slight upfield shift of the aromatic protons can be indicative of this impurity.[3][4]
-
3,4-Dimethylbenzoyl chloride: When the synthesis proceeds via the acid chloride intermediate, residual amounts may remain. This is a reactive species and may also react with any residual water to form 3,4-dimethylbenzoic acid. The ¹H NMR of the acid chloride will show aromatic and methyl signals at slightly different chemical shifts compared to the amide.
Table 2: ¹H NMR Chemical Shifts of Common Process-Related Impurities
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Other Characteristic Peaks (δ, ppm) |
| 3,4-Dimethylbenzoic Acid | ~7.8 (d), ~7.7 (s), ~7.2 (d) | ~2.3 (s) | ~12.0 (br s, -COOH) |
| 3,4-Dimethylbenzonitrile | ~7.5 (d), ~7.4 (s), ~7.3 (d) | ~2.3 (s) | - |
| 3,4-Dimethylbenzoyl Chloride | ~7.9 (d), ~7.8 (s), ~7.3 (d) | ~2.4 (s) | - |
Issue 2: Signals from common byproducts of amide synthesis.
The method used to form the amide bond can introduce specific byproducts.
-
Urea derivatives: If you used a carbodiimide coupling reagent like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), the corresponding urea byproduct (dicyclohexylurea or diisopropylurea) may be present. These are often difficult to remove completely by simple extraction and can be observed in the ¹H NMR spectrum, typically in the aliphatic region.[5]
Issue 3: Identification of residual solvents.
Residual solvents from the reaction or purification are a very common source of impurity peaks. Their chemical shifts are well-documented and can be easily identified by comparing your spectrum to reference tables.[5][6]
Table 3: ¹H NMR Chemical Shifts of Common Residual Solvents (in CDCl₃)
| Solvent | Chemical Shift (δ, ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Acetonitrile | 1.94 | s |
| Dichloromethane | 5.30 | s |
| Diethyl ether | 3.48 (q), 1.21 (t) | q, t |
| Dimethylformamide (DMF) | 8.02 (s), 2.92 (s), 2.88 (s) | s, s, s |
| Dimethyl sulfoxide (DMSO) | 2.54 | s |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane | 1.25 (m), 0.88 (t) | m, t |
| Methanol | 3.49 | s |
| Tetrahydrofuran (THF) | 3.76 (t), 1.85 (t) | t, t |
| Toluene | 7.27-7.17 (m), 2.34 (s) | m, s |
| Water | 1.56 | s |
Note: The chemical shift of water is highly variable and depends on the solvent, temperature, and concentration.
Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR
-
Weighing: Accurately weigh approximately 5-10 mg of your this compound sample.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved. If necessary, use a vortex mixer or sonicator for a short period.
-
Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the deuterated solvent.
Protocol 2: Purification by Recrystallization
If your NMR spectrum indicates the presence of significant impurities, recrystallization is an effective purification method.
-
Solvent Selection: Choose a solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often a good choice.
-
Dissolution: In a flask, dissolve the impure this compound in the minimum amount of the hot solvent.
-
Hot Filtration: If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying impurities in your this compound sample.
Caption: Workflow for impurity identification in this compound.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A Practical Guide to the NMR Analysis of Impurities in Commonly Used Organic Solvents. Nature Protocols, 2(9), 2447–2452. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., & Nugent, B. M. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
SpectraBase. (n.d.). 3,4-Dimethylbenzoic acid. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 3,4-Dimethylbenzoic acid. Retrieved January 11, 2026, from [Link]
-
AIST. (n.d.). Benzoic acid, 3,4-dimethyl-. Spectral Database for Organic Compounds, SDBS. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
Royal Society of Chemistry. (2015). Electronic Supplementary Information for: Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved January 11, 2026, from [Link]
-
NIST. (n.d.). Benzonitrile, 3,4-dimethyl-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 3,4-dimethylbenzonitrile. Retrieved January 11, 2026, from [Link]
Sources
3,4-Dimethylbenzamide Degradation: Technical Support Center
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of 3,4-Dimethylbenzamide (DMBA). This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address common challenges encountered during laboratory studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the characteristics and expected metabolic fate of this compound.
Q1: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of DMBA is crucial for designing experiments, from preparing stock solutions to choosing analytical methods.
| Property | Value | Source(s) |
| CAS Number | 5580-33-6 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₁NO | [1][2][3][4][5] |
| Molecular Weight | 149.19 g/mol | [2][3][4][5] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 101-103°C | [1] |
| Solubility | Sparingly soluble in water | [4] |
Q2: What is the most probable first step in the microbial degradation of this compound?
The initial enzymatic attack is critical as it dictates the subsequent metabolic route. For aromatic amides, the most common initial step is the hydrolysis of the amide bond. This reaction is catalyzed by an amidase enzyme, converting this compound into 3,4-Dimethylbenzoic acid and releasing ammonia. This initial conversion is pivotal as it transforms the compound into a substrate for well-established aromatic acid degradation pathways.
Q3: What are the likely downstream metabolites of this compound?
Following the initial hydrolysis to 3,4-dimethylbenzoic acid, the degradation is expected to proceed similarly to pathways established for other dimethylated aromatic compounds. Research on Pseudomonas putida strain DMB has shown that 3,4-dimethylbenzoic acid is metabolized through 3,4-dimethylcatechol .[6] This catechol is a central intermediate which then undergoes aromatic ring cleavage, most commonly via the meta-cleavage pathway, leading to intermediates that can enter the cell's central metabolism (e.g., the TCA cycle).[6]
Q4: What types of microorganisms are likely to degrade this compound?
While specific degraders for DMBA are not extensively documented, bacteria known for their versatility in degrading aromatic hydrocarbons are excellent candidates. Genera such as Pseudomonas , particularly Pseudomonas putida, and Rhodococcus are well-known for their ability to degrade related compounds like xylenes, toluates, and other substituted benzoates.[6][7][8][9][10] These organisms possess the necessary enzymatic machinery, such as dioxygenases and dehydrogenases, required for aromatic ring activation and cleavage.[11][12]
Q5: What are the essential safety precautions for handling this compound?
Proper handling is paramount for laboratory safety. According to safety data sheets, this compound is classified as an irritant.[1]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[13]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[13] Wash hands thoroughly after handling.[13][14]
-
Exposure: In case of eye or skin contact, rinse immediately and cautiously with plenty of water for at least 15 minutes.[13][14] If inhaled, move the person to fresh air.[13][14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][15]
Section 2: Microbial Degradation - Experimental Guide & Troubleshooting
This section provides a practical framework for setting up and troubleshooting microbial degradation experiments.
Proposed Microbial Degradation Pathway
The proposed pathway for this compound degradation is initiated by an amidase, followed by a dioxygenase-catalyzed reaction, leading to ring cleavage. This pathway is inferred from studies on structurally analogous compounds.[6]
Caption: Proposed aerobic degradation pathway of this compound by bacteria.
Experimental Protocol: Setting Up a Microbial Degradation Assay
This protocol provides a generalized procedure for assessing the biodegradability of DMBA using a bacterial isolate or consortium.
1. Materials & Reagents:
-
This compound (reagent grade)
-
Bacterial culture (Pseudomonas putida or an environmental isolate)
-
Mineral Salts Medium (MSM)
-
Sterile flasks or serum bottles
-
Shaking incubator
-
Analytical instruments (HPLC or GC-MS)
2. Media Preparation (Mineral Salts Medium - MSM):
-
Prepare a basal MSM containing essential minerals (e.g., K₂HPO₄, KH₂PO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, and a trace element solution). The key is that the sole source of carbon and energy should be the target compound.
-
Autoclave the medium to ensure sterility.
-
Prepare a concentrated stock solution of DMBA in a suitable solvent (e.g., DMSO or ethanol) and add it to the cooled, sterile MSM to the desired final concentration (e.g., 50-100 mg/L). Ensure the solvent concentration is low (<0.1%) to avoid toxicity.
3. Inoculum Preparation:
-
Grow the selected bacterial strain in a nutrient-rich medium (e.g., Nutrient Broth) until it reaches the late exponential phase.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet twice with sterile MSM (without a carbon source) to remove any residual nutrient medium.
-
Resuspend the cells in sterile MSM to a specific optical density (e.g., OD₆₀₀ of 1.0).
4. Experimental Setup:
-
Test Flasks: Add 100 mL of MSM containing DMBA to sterile 250 mL Erlenmeyer flasks. Inoculate with the prepared cell suspension (e.g., 1% v/v).
-
Sterile Control: Prepare a flask with MSM and DMBA but no inoculum. This accounts for any abiotic degradation.
-
Positive Control: If you have a known degrader for a similar compound (e.g., benzoate), set up a flask with that compound and organism to ensure the experimental conditions are conducive to microbial activity.
-
Incubate all flasks in a shaking incubator (e.g., 30°C, 150 rpm).[16][17]
5. Sampling and Analysis:
-
At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically withdraw a sample (e.g., 1 mL) from each flask.
-
Prepare the sample for analysis (see Section 3) to measure the concentration of DMBA and identify potential metabolites.
Troubleshooting Guide: Microbial Degradation Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed | Substrate Toxicity: The concentration of DMBA may be toxic to the microorganisms. Lack of Acclimation: The microbial culture may not have the necessary enzymes induced. Incorrect Growth Conditions: pH, temperature, or oxygen levels may be suboptimal.[18][19] | Toxicity: Run a dose-response experiment with varying DMBA concentrations. Acclimation: Pre-expose the culture to low concentrations of DMBA or a similar, less toxic analogue (e.g., benzoate) for several days before the main experiment. Conditions: Verify that the pH of the medium is buffered (pH ~7.0) and that the incubation temperature is optimal for your chosen organism. Ensure adequate aeration by using baffled flasks or increasing the shaking speed. |
| Degradation is very slow | Nutrient Limitation: The MSM may be lacking essential trace elements or a nitrogen source (if DMBA is not the sole N source). Low Biomass: The initial inoculum density might be too low. | Nutrients: Review your MSM recipe and supplement with a standard trace element solution. This is a form of biostimulation.[16][17] Biomass: Increase the initial inoculum size. This strategy, known as bioaugmentation, can enhance degradation rates.[16][17] |
| High variability between replicates | Inconsistent Inoculum: Uneven distribution of microbial cells during inoculation. Sampling Error: Inconsistent sample volumes or handling procedures. | Inoculum: Ensure the washed cell suspension is thoroughly mixed (vortexed) immediately before pipetting into each replicate flask. Sampling: Use calibrated pipettes and a consistent protocol for sample quenching and preparation. |
Section 3: Analytical Methods - Protocols & Troubleshooting
Accurate quantification of the parent compound and its metabolites is essential for understanding degradation kinetics and pathways.
Protocol: Sample Preparation for HPLC Analysis
-
Stop Microbial Activity: Transfer the 1 mL sample into a microcentrifuge tube. Add a quenching agent if necessary or immediately process.
-
Remove Biomass: Centrifuge the sample at high speed (e.g., 13,000 x g for 5 minutes) to pellet the bacterial cells.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube. This fraction contains the dissolved DMBA and its metabolites.
-
Solvent Extraction (if needed): For complex matrices or to concentrate analytes, perform a liquid-liquid extraction. Acidify the supernatant (e.g., to pH 2-3 with HCl) and extract with an equal volume of a solvent like ethyl acetate.[20]
-
Evaporation & Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen. Reconstitute the dried residue in a small, known volume of the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial to remove any remaining particulates.[21]
Troubleshooting Guide: Analytical Methods
| Problem | Potential Cause(s) | Recommended Solution(s) |
| HPLC: Poor Peak Shape (Tailing/Fronting) | Column Issues: Column contamination, degradation, or void formation. Mobile Phase Mismatch: Sample solvent is stronger than the mobile phase, causing fronting.[22] Secondary Interactions: Analyte interacting with active sites on the silica packing (common with amines). | Column: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[21] Mobile Phase: Ensure the sample is dissolved in the initial mobile phase or a weaker solvent.[22] Interactions: For tailing peaks of basic compounds, add a competing base like triethylamine (0.1%) to the mobile phase or use a base-deactivated column. Adjusting the mobile phase pH can also help. |
| HPLC: Noisy or Drifting Baseline | Mobile Phase: Dissolved gas (needs degassing), unstable components, or contamination.[23][24] System Contamination: Contaminants accumulating on the column or in the detector cell.[21][23] Detector Issues: Unstable detector lamp or temperature fluctuations.[21] | Mobile Phase: Degas the mobile phase using sonication, vacuum, or helium sparging.[21] Prepare fresh mobile phase daily. System: Flush the entire HPLC system, including the injector and detector, with a appropriate cleaning solution (e.g., isopropanol).[21] Detector: Allow the detector lamp sufficient time to warm up and stabilize. Ensure the column oven and lab environment are at a stable temperature.[21] |
| GC-MS: Low or No Derivatization | Presence of Water: Moisture in the sample will destroy the derivatizing agent (e.g., MSTFA). Incorrect Reaction Conditions: Suboptimal temperature or reaction time for the derivatization process. | Water Removal: Ensure the sample extract is completely dry before adding the derivatizing agent. Lyophilize or use a speed-vac.[25] Conditions: Optimize the derivatization protocol. For silylation with MSTFA, typical conditions are 30-60 minutes at 37-60°C.[25][26] |
| General: Low Analyte Recovery | Inefficient Extraction: The chosen extraction solvent or pH is not optimal for the analyte. Analyte Adsorption: The compound may be adsorbing to glassware or plasticware. | Extraction: Test different extraction solvents and adjust the sample pH to ensure the analyte is in a neutral form for efficient extraction into an organic solvent. Adsorption: Use silanized glassware or polypropylene tubes to minimize surface adsorption. |
Section 4: References
-
Baggi, G., Bernasconi, S., & Zangrossi, M. (1996). Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. FEMS Microbiology Letters, 137(2-3), 129-34. [Link]
-
Cas no 5580-33-6 (this compound). (n.d.). Kuujia.com. Retrieved January 11, 2026, from [Link]
-
Davey, J. F., & Gibson, D. T. (1974). Bacterial metabolism of para- and meta-xylene: oxidation of a methyl substituent. Journal of Bacteriology, 119(3), 923–929. [Link]
-
Gibson, D. T., Mahadevan, V., & Davey, J. F. (1974). Bacterial metabolism of para- and meta-xylene: oxidation of the aromatic ring. Journal of Bacteriology, 119(3), 930–936. [Link]
-
Hutschenreuther, A., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. [Link]
-
Juhasz, A. L., & Naidu, R. (2000). Bioremediation of high molecular weight polycyclic aromatic hydrocarbons: a review of the microbial degradation of benzo[a]pyrene. International biodeterioration & biodegradation, 45(1-2), 57-88.
-
Kasparian, J., et al. (2022). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Forensic Chemistry, 28, 100414. [Link]
-
Kunz, D. A., & Chapman, P. J. (1981). Catabolism of pseudocumene and 3-ethyltoluene by Pseudomonas putida (arvilla) mt-2: evidence for new functions of the TOL (pWWO) plasmid. Journal of bacteriology, 146(1), 179-191.
-
Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Retrieved January 11, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved January 11, 2026, from [Link]
-
Šoštarić, M., et al. (2015). Practical Bioremediation Course – Laboratory Exercises on Biodegradation of Cationic Surfactant. Journal of Microbiology & Biology Education, 16(1), 78–82. [Link]
-
Wertalik, P. (2024). Designing and Conducting Biodegradation Studies. Contract Laboratory. Retrieved January 11, 2026, from [Link]
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- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Metabolism of toluene and xylenes by Pseudomonas (putida (arvilla) mt-2: evidence for a new function of the TOL plasmid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. Bacterial enzymatic degradation of recalcitrant organic pollutants: catabolic pathways and genetic regulations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. mdpi.com [mdpi.com]
Technical Support Center: 3,4-Dimethylbenzamide
Welcome to the technical resource for handling 3,4-Dimethylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven insights into maintaining the stability of this compound in solution. We will address common challenges, from solubility issues to chemical degradation, with scientifically grounded explanations and actionable protocols.
Understanding this compound
This compound is an aromatic amide compound.[1][2] Like many substituted benzamides, it serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] The stability of its amide bond is critical for ensuring reproducible experimental outcomes and the efficacy of final products. The primary challenge in handling this compound in solution is its susceptibility to hydrolysis, which can be influenced by factors such as pH, temperature, and solvent choice.[4][5]
Caption: Primary hydrolytic degradation pathway of this compound.
Q2: How does pH affect the stability of this compound in aqueous solutions?
The rate of hydrolysis is highly pH-dependent. Both strongly acidic (pH < 3) and strongly alkaline (pH > 9) conditions significantly accelerate the degradation of the amide bond. [6][7]In acidic media, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. [7][8]In basic media, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon. [6]For maximum stability in aqueous solutions, a buffered system in the near-neutral pH range (approximately pH 6.0-8.0) is strongly recommended.
Q3: What are the recommended solvents for preparing a stock solution?
This compound has limited solubility in water but is soluble in many common organic solvents. [3][9]The choice of solvent depends on the requirements of the downstream application.
| Solvent | Solubility Profile | Application Notes |
| Water | Sparingly soluble [3] | Not recommended for high-concentration stock solutions. Use buffered systems for dilutions. |
| Ethanol | Soluble [9] | Good general-purpose solvent for many biological and chemical assays. |
| Acetone | Soluble [9] | Useful for organic synthesis applications; highly volatile. |
| Chloroform | Soluble [9] | Primarily for organic reactions and extractions. |
| DMSO | Highly Soluble | Excellent for preparing high-concentration stock solutions for biological screening. Ensure use of anhydrous grade to minimize water content. |
| DMF | Highly Soluble | Similar to DMSO, suitable for high-concentration stocks. Use anhydrous grade. |
This table synthesizes information from sources discussing the solubility of related benzamides. [3][9] Q4: What are the ideal storage conditions for this compound solutions?
To maximize shelf-life, solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures (-20°C or -80°C) to significantly slow the rate of hydrolysis and other potential degradation reactions.
-
Light: Protect from light by using amber vials or storing in the dark to prevent potential photodegradation.
-
Atmosphere: For sensitive applications or long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to protect against oxidation.
-
Container: Use tightly sealed containers to prevent solvent evaporation, which could lead to precipitation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments.
Caption: Decision workflow for troubleshooting this compound solution instability.
Issue 1: My solution has become cloudy or formed a precipitate.
-
Potential Cause A: Low Solubility or Supersaturation. You may have exceeded the solubility limit of this compound in the chosen solvent, or a temperature drop may have caused it to crash out of solution.
-
Solution:
-
Gently warm the solution to see if the precipitate redissolves.
-
If it redissolves, consider storing the solution at room temperature (if stability permits) or preparing a more dilute stock.
-
Alternatively, switch to a solvent in which the compound is more soluble, such as DMSO or DMF (see solubility table above).
-
-
-
Potential Cause B: pH Shift. If using an unbuffered aqueous solution, absorption of atmospheric CO₂ can lower the pH, potentially affecting solubility.
-
Solution: Prepare aqueous solutions using a suitable buffer system within the pH 6.0-8.0 range to maintain stable pH and solubility.
-
-
Potential Cause C: Formation of an Insoluble Degradant. The primary degradation product, 3,4-Dimethylbenzoic acid, has different solubility properties than the parent amide and may precipitate, especially at lower pH.
-
Solution:
-
Analyze the solution and the precipitate separately by a suitable analytical method like HPLC to confirm the presence of degradation products.
-
If degradation is confirmed, discard the solution and prepare a fresh stock, paying close attention to pH control, temperature, and choice of solvent to mitigate future degradation.
-
-
Issue 2: My HPLC analysis shows a new, growing peak over time.
-
Potential Cause: Hydrolytic Degradation. This is the most likely cause. The new peak often corresponds to the more polar 3,4-Dimethylbenzoic acid, which will typically have a different retention time than the parent amide.
-
Solution:
-
Confirm Identity: If possible, confirm the identity of the new peak by running a 3,4-Dimethylbenzoic acid standard or by using HPLC-MS to check the mass of the eluting peak.
-
Mitigate Hydrolysis:
-
If using an aqueous solvent, ensure it is buffered to a neutral pH (6.0-8.0).
-
Prepare solutions in anhydrous aprotic solvents (e.g., DMSO, DMF) to eliminate the presence of water.
-
Store all solutions frozen (-20°C or below) and in small aliquots to avoid repeated freeze-thaw cycles.
-
-
-
Issue 3: My solution has developed a yellow or brown tint.
-
Potential Cause: Oxidation or Impurities. While hydrolysis is the primary concern, oxidative degradation of the aromatic ring or methyl groups can occur, especially in the presence of light, oxygen, or metal ion contaminants. Discoloration can also arise from impurities in the starting material or solvent.
-
Solution:
-
Use high-purity (e.g., HPLC or spectrophotometric grade) solvents.
-
To remove dissolved oxygen, sparge the solvent with an inert gas (argon or nitrogen) before preparing the solution.
-
Store the solution protected from light in an amber vial.
-
If oxidation is a persistent issue and compatible with your experimental system, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
-
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution suitable for long-term storage and dilution into aqueous media for experiments.
-
Materials:
-
Procedure:
-
Tare a clean, dry amber vial on the analytical balance.
-
Weigh approximately 1.5 mg of this compound directly into the vial. Record the exact weight.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (mL) = [Weight (mg) / 149.19 ( g/mol )] / 10 (mmol/L)
-
-
Add the calculated volume of anhydrous DMSO to the vial using a calibrated micropipette.
-
Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming (to ~30°C) can be used if necessary.
-
Storage: Overlay the vial with argon or nitrogen gas, cap tightly, and store at -20°C or -80°C.
-
Protocol 2: General Forced Degradation Study
Forced degradation studies are essential for understanding the stability profile of a compound and for developing stability-indicating analytical methods. [11]This protocol provides a general framework.
-
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. [11][12]2. Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution to a photostability chamber (with controlled light and UV exposure) for a defined period, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all samples, including an unstressed control, using a validated HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid, with UV detection).
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. This data is crucial for establishing the compound's intrinsic stability and for method validation. [11]
References
- Hydrolysis of Benzamide to Benzoic Acid. (2025, January 10). Prezi.
- Benzamide hydrolysis in strong acids — The last word. Canadian Science Publishing.
- Benzamide hydrolysis in strong acids : The last word. (2008, April 1). Semantic Scholar.
- 15.17: Chemical Properties of Amides- Hydrolysis. (2024, October 16). Chemistry LibreTexts.
- Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharmapproach.
- Acid hydrolysis of benzamides in <60 wt% H2SO4. ResearchGate.
- Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal.
- Some Basic Facts about Forced Degradation Test. (2023, May 8). Labinsights.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- N,N-Dimethylbenzamide - Solubility of Things.
- This compound - the NIST WebBook.
- Cas no 5580-33-6 (this compound).
- This compound | 5580-33-6 - ChemicalBook. (2023, May 25).
- This compound | CAS 5580-33-6 | SCBT - Santa Cruz Biotechnology.
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 3,4-Dimethylbenzamide and Its Isomers: A Guide for Researchers
In the landscape of medicinal chemistry, the benzamide scaffold represents a cornerstone for the development of a diverse array of therapeutic agents. The strategic placement of substituents on the aromatic ring can profoundly influence the molecule's interaction with biological targets, leading to significant variations in pharmacological activity. This guide provides an in-depth comparative analysis of 3,4-Dimethylbenzamide and its structural isomers, offering insights for researchers, scientists, and drug development professionals.
While direct comparative studies on the biological activities of these specific dimethylbenzamide isomers are limited in publicly available literature, this guide synthesizes existing knowledge on related benzamide derivatives to infer potential therapeutic applications and guide future research. We will explore the nuances of how the isomeric positioning of two methyl groups on the benzamide ring can modulate its physicochemical properties and, consequently, its biological profile.
Introduction to Dimethylbenzamide Isomers
The six isomers of dimethylbenzamide—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzamide—share the same molecular formula (C₉H₁₁NO) and molecular weight. However, the differential placement of the two methyl groups on the benzene ring results in distinct electronic and steric properties. These subtle structural variations can significantly impact a molecule's absorption, distribution, metabolism, excretion (ADME) profile, and its affinity for biological targets.
For instance, the presence of a methyl group at the ortho (2- or 6-) position can induce steric hindrance, potentially forcing the amide group out of the plane of the aromatic ring. This can disrupt π-electron conjugation and alter the molecule's binding capabilities. In contrast, meta (3- or 5-) and para (4-) substitutions have a more pronounced electronic influence on the amide functionality. Understanding these fundamental differences is crucial for predicting the biological potential of each isomer.
Comparative Analysis of Potential Biological Activities
Benzamide derivatives have been investigated for a wide range of biological activities, including antipsychotic, anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] Although specific data for the simple dimethylbenzamide isomers is scarce, we can extrapolate potential activities based on studies of more complex, structurally related compounds.
Potential Anticancer Activity
Some benzamide derivatives have shown promise as anticancer agents. For example, a study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which are derivatives of 3,5-dimethylbenzamide, demonstrated antiproliferative activity in MIA PaCa-2 pancreatic cancer cells.[3][4] Two compounds from this series exhibited submicromolar antiproliferative activity and were found to reduce mTORC1 activity and modulate autophagy, a key cellular process often dysregulated in cancer.[3][4] This suggests that the 3,5-dimethylbenzamide scaffold could be a starting point for the design of novel anticancer agents.
Potential Anti-inflammatory and Analgesic Activity
Derivatives of 3,5-dimethylbenzamide have also been investigated for their potential anti-inflammatory and analgesic properties.[5] The benzamide moiety is a known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action for such activity often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.
Potential Antimicrobial Activity
The benzamide scaffold is present in some compounds with antimicrobial properties.[2] The lipophilicity and electronic properties of the molecule, which are influenced by the position of the methyl groups, can affect its ability to penetrate bacterial or fungal cell membranes and interact with intracellular targets.
Physicochemical Properties of Dimethylbenzamide Isomers
The following table summarizes key physicochemical properties of this compound and its isomers, which are crucial for interpreting potential biological activity. Data is sourced from PubChem.[1][6][7][8][9]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 2,3-Dimethylbenzamide | C₉H₁₁NO | 149.19 | 1.1 |
| 2,4-Dimethylbenzamide | C₉H₁₁NO | 149.19 | 1.1 |
| 2,5-Dimethylbenzamide | C₉H₁₁NO | 149.19 | Not Available |
| 2,6-Dimethylbenzamide | C₉H₁₁NO | 149.19 | 0.9 |
| This compound | C₉H₁₁NO | 149.19 | 2.1 |
| 3,5-Dimethylbenzamide | C₉H₁₁NO | 149.19 | Not Available |
Note: XLogP3 is a computed measure of lipophilicity. Higher values indicate greater lipid solubility.
Experimental Protocols for Biological Screening
To facilitate further research into the biological activities of these isomers, we provide the following generalized, yet detailed, experimental protocols for assessing cytotoxicity and antimicrobial activity. These protocols serve as a starting point and should be optimized for specific experimental conditions.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Cytotoxicity Assay
Caption: A logical workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of each dimethylbenzamide isomer in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution Assay
Caption: A logical workflow for the broth microdilution antimicrobial susceptibility test.
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of each dimethylbenzamide isomer in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, or Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The positional isomerism of the methyl groups on the benzamide ring is a critical determinant of the physicochemical properties and, by extension, the potential biological activities of dimethylbenzamides. While direct comparative data for this compound and its isomers is currently lacking, the known pharmacological profiles of related benzamide derivatives suggest that these simple molecules may hold promise in areas such as oncology and anti-inflammatory research.
The experimental protocols provided in this guide offer a robust framework for initiating the biological evaluation of these compounds. A systematic screening of all six isomers using a panel of cytotoxicity and antimicrobial assays would be a valuable first step in elucidating their structure-activity relationships. Further investigations into their effects on specific enzymes and receptors, guided by computational modeling, could uncover novel therapeutic leads. This guide serves as a foundational resource to encourage and direct future research into the underexplored therapeutic potential of dimethylbenzamide isomers.
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Ai, T., Willett, R., Williams, J., Ding, R., Wilson, D. J., Xie, J., Kim, D. H., Puertollano, R., & Chen, L. (2017). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS medicinal chemistry letters, 8(1), 90–95. [Link]
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A Comparative Analysis of the Reactivity of 3,4-Dimethylbenzamide and 2,3-Dimethylbenzamide for the Synthetic Chemist
For researchers and professionals in drug development and organic synthesis, the selection of starting materials and intermediates is a critical decision that profoundly impacts reaction efficiency, yield, and regioselectivity. Subtly different isomeric structures can lead to vastly different outcomes. This guide provides an in-depth comparison of the reactivity of two common building blocks: 3,4-dimethylbenzamide and 2,3-dimethylbenzamide. By examining their electronic and steric profiles, we will explore their differential behavior in key synthetic transformations, supported by mechanistic insights and detailed experimental protocols.
Introduction to the Isomers: Structural and Electronic Overview
This compound and 2,3-dimethylbenzamide are both isomers with the chemical formula C₉H₁₁NO.[1][2] Both possess a benzamide functional group, which consists of a benzene ring attached to an amide (-CONH₂). The key difference lies in the substitution pattern of the two methyl groups on the aromatic ring. This seemingly minor variation in structure gives rise to significant differences in their chemical reactivity.
Table 1: Physicochemical Properties of this compound and 2,3-Dimethylbenzamide
| Property | This compound | 2,3-Dimethylbenzamide |
| CAS Number | 5580-33-6[1] | 5580-34-7[2] |
| Molecular Weight | 149.19 g/mol [1] | 149.19 g/mol [2] |
| Appearance | White crystalline solid[3] | Colorless to pale yellow liquid or solid |
| Melting Point | 101-103 °C[4] | 154 °C[5] |
The electronic nature of the benzamide moiety is dominated by the interplay between the electron-withdrawing carbonyl group and the electron-donating lone pair on the nitrogen atom. Overall, the amide group is a deactivating group in electrophilic aromatic substitution, yet it directs incoming electrophiles to the ortho and para positions due to resonance stabilization of the intermediates.[6] The methyl groups are activating, electron-donating groups that also direct to the ortho and para positions.[6] The combined influence of these groups, along with steric considerations, dictates the reactivity of each isomer.
Comparative Reactivity in Key Transformations
We will now delve into a comparative analysis of these isomers in three fundamental reaction types: hydrolysis, reduction, and electrophilic aromatic substitution.
Hydrolysis: The Impact of Steric Hindrance
The hydrolysis of amides to their corresponding carboxylic acids is a common transformation, typically carried out under acidic or basic conditions.[3] The rate of this reaction is highly sensitive to the steric environment around the carbonyl group.
In the case of This compound , the methyl groups are located at the meta and para positions relative to the amide group. This arrangement presents minimal steric hindrance to the approach of a nucleophile (water or hydroxide) to the carbonyl carbon.
Conversely, 2,3-dimethylbenzamide features a methyl group at the ortho position. This proximity to the amide functionality creates significant steric congestion, impeding the formation of the tetrahedral intermediate necessary for hydrolysis.[7] Consequently, 2,3-dimethylbenzamide is expected to undergo hydrolysis at a slower rate than its 3,4-disubstituted counterpart under identical conditions.
Diagram 1: Steric Hindrance in Amide Hydrolysis
Caption: Steric hindrance from the ortho-methyl group in 2,3-dimethylbenzamide impedes nucleophilic attack.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol provides a framework for comparing the hydrolysis rates of the two isomers.
-
Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers, place 1.0 g of this compound and 1.0 g of 2,3-dimethylbenzamide.
-
Reagent Addition: To each flask, add 20 mL of 6 M sulfuric acid.
-
Heating: Heat the reaction mixtures to reflux (approximately 100-110 °C) using a heating mantle.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) at regular intervals (e.g., every hour). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting amide and the appearance of the corresponding carboxylic acid spot will indicate reaction progress.
-
Workup and Analysis: Once a reaction is complete, cool the mixture to room temperature and then in an ice bath. The carboxylic acid product should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. The time to completion for each reaction will provide a qualitative measure of their relative reactivity. For a quantitative comparison, aliquots can be taken at various time points and analyzed by HPLC or GC to determine the concentration of the remaining starting material.
Reduction to Amines: A Tale of Two Pathways
The reduction of amides to amines is a valuable synthetic tool, commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[5] The mechanism involves the initial formation of an iminium ion intermediate, which is then further reduced to the amine.
Both this compound and 2,3-dimethylbenzamide can be effectively reduced to their corresponding benzylamines. However, the steric environment in 2,3-dimethylbenzamide might slightly influence the rate of the initial hydride attack, though the powerful nature of LiAlH₄ often overcomes such steric barriers.[8] The primary difference in this transformation lies not in the feasibility but in the potential for side reactions if reaction conditions are not carefully controlled.
Diagram 2: General Workflow for Amide Reduction
Caption: A generalized workflow for the reduction of dimethylbenzamide isomers to their corresponding amines.
Experimental Protocol: Reduction with LiAlH₄
Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer.
-
Hydride Suspension: Suspend 1.2 equivalents of LiAlH₄ in anhydrous tetrahydrofuran (THF) in the flask and cool to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 1.0 equivalent of either this compound or 2,3-dimethylbenzamide in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.
-
Isolation: Filter the resulting suspension through a pad of Celite, washing with additional THF. The filtrate contains the desired amine. The solvent can be removed under reduced pressure, and the product can be purified by distillation or chromatography.
Electrophilic Aromatic Substitution: The Decisive Role of Directing Groups
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The regiochemical outcome of such reactions on substituted benzenes is dictated by the electronic properties of the existing substituents.[9]
In both isomers, we have three directing groups to consider: two activating methyl groups (ortho-, para-directing) and one deactivating amide group (ortho-, para-directing).[6] When directing groups are in conflict, the most activating group typically governs the position of substitution. In this case, the methyl groups are more strongly activating than the amide group is deactivating.
For This compound , the positions ortho to the methyl groups are C2 and C5. The C5 position is also para to the other methyl group, making it highly activated. The C2 position is ortho to the C3-methyl group and meta to the C4-methyl group, making it also activated. The position ortho to the amide group (C2) is also ortho to a methyl group. Therefore, electrophilic attack is most likely to occur at the C2 and C5 positions.
For 2,3-dimethylbenzamide , the situation is more complex due to sterics. The positions ortho and para to the methyl groups are C4, C5, and C6. The C4 position is ortho to the C3-methyl and meta to the C2-methyl. The C5 position is para to the C2-methyl and meta to the C3-methyl. The C6 position is ortho to the C2-methyl. The positions ortho to the amide group are sterically hindered by the adjacent methyl groups. Therefore, electrophilic attack is most likely to occur at the C5 position, which is para to one methyl group and relatively unhindered.
Diagram 3: Regioselectivity in Electrophilic Aromatic Substitution
Caption: Predicted regioselectivity for electrophilic aromatic substitution on the two isomers.
Experimental Protocol: Nitration
Caution: Nitrating mixture (concentrated nitric and sulfuric acids) is highly corrosive. Handle with extreme care in a fume hood.
-
Acid Mixture: In a flask cooled in an ice-salt bath, slowly add 1.5 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid with stirring.
-
Substrate Addition: In a separate flask, dissolve 1.0 g of either this compound or 2,3-dimethylbenzamide in 5 mL of concentrated sulfuric acid. Cool this solution in the ice bath.
-
Reaction: Slowly add the nitrating mixture to the solution of the dimethylbenzamide, keeping the temperature below 10 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Workup: Pour the reaction mixture onto crushed ice. The solid nitro-product will precipitate.
-
Isolation and Analysis: Collect the product by vacuum filtration, wash thoroughly with cold water, and dry. The product mixture can be analyzed by ¹H NMR spectroscopy to determine the ratio of the resulting regioisomers.
Conclusion and Outlook
The reactivity of this compound and 2,3-dimethylbenzamide, while sharing a common functional group, is significantly influenced by the substitution pattern of the methyl groups.
-
This compound is generally more reactive in transformations involving nucleophilic attack at the carbonyl carbon, such as hydrolysis, due to reduced steric hindrance. In electrophilic aromatic substitution, it is likely to yield a mixture of products due to multiple activated positions.
-
2,3-Dimethylbenzamide exhibits greater steric hindrance around the amide functionality, leading to slower rates of hydrolysis. In electrophilic aromatic substitution, the steric influence of the ortho-methyl group is expected to lead to a higher degree of regioselectivity, favoring substitution at the less hindered C5 position.
For the synthetic chemist, these differences are not trivial. The choice between these two isomers can be a strategic one: this compound may be preferred for its faster reaction kinetics in amide-centered reactions, while 2,3-dimethylbenzamide could be the substrate of choice when high regioselectivity in electrophilic aromatic substitution is desired. A thorough understanding of these structure-reactivity relationships is paramount for the efficient and predictable synthesis of complex molecules.
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A Comparative Analysis of 3,4-Dimethylbenzamide and 3,5-Dimethylbenzamide: Unraveling Isomeric-Specific Biological Efficacy
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the subtle art of isomerism often dictates the biological narrative of a molecule. The positioning of a single functional group can dramatically alter a compound's interaction with biological targets, transforming a potentially therapeutic agent into an inert or even toxic entity. This guide provides a comprehensive comparative analysis of two such positional isomers: 3,4-dimethylbenzamide and 3,5-dimethylbenzamide. While direct, head-to-head comparative studies are not abundant in publicly available literature, this document synthesizes existing data on these and structurally related compounds to offer a nuanced understanding of their potential biological efficacy.
Introduction to Dimethylbenzamide Isomers: A Structural Overview
Benzamides represent a critical scaffold in the development of a wide array of therapeutic agents. The addition of methyl groups to the benzene ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This compound and 3,5-dimethylbenzamide, both sharing the chemical formula C₉H₁₁NO, differ only in the substitution pattern of the two methyl groups on the aromatic ring. This seemingly minor structural variance can lead to distinct three-dimensional conformations and electronic distributions, thereby impacting their pharmacological profiles.
Chemical Structures:
| Compound | IUPAC Name | CAS Number | Molecular Weight |
| This compound | This compound | 5580-33-6 | 149.19 g/mol |
| 3,5-Dimethylbenzamide | 3,5-dimethylbenzamide | 5692-35-3 | 149.19 g/mol |
Comparative Biological Efficacy: Insights from Derivative Studies
Direct comparative experimental data on the biological efficacy of this compound and 3,5-dimethylbenzamide is limited. However, by examining studies on their derivatives, we can infer potential differences in their biological activities.
This compound: Antimicrobial and Herbicidal Potential
Research has pointed towards the utility of the this compound scaffold in the development of antimicrobial agents. A study on substituted N-(4-fluoro-3-(5-phenyl-1H-1,2,4-triazol-3-yl)phenyl)-3,4-dimethylbenzamide derivatives revealed promising antimicrobial and antifungal activities. Furthermore, this compound itself has been identified as a herbicide, with its mechanism of action believed to involve the disruption of essential protein synthesis in weeds. This suggests that the 3,4-dimethyl substitution pattern may confer a propensity for interfering with fundamental cellular processes in certain organisms.
3,5-Dimethylbenzamide: A Scaffold for Anticancer Agents
The 3,5-dimethylbenzamide core has been incorporated into derivatives exhibiting potent anticancer activity. A notable example is N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide, which has been investigated as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology.
A study detailing the biological evaluation of this 3,5-dimethylbenzamide derivative provided cytotoxicity data against a panel of human cancer cell lines.
Table 1: Cytotoxicity (IC₅₀) of an N-substituted 3,5-Dimethylbenzamide Derivative
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A2780 | Ovarian Carcinoma | 0.49 |
| A2780 CisR | Cisplatin-Resistant Ovarian Carcinoma | 0.32 |
| Cal27 | Tongue Squamous Cell Carcinoma | Not specified |
| Kyse510 | Esophageal Squamous Cell Carcinoma | Not specified |
| MDA-MB231 | Breast Adenocarcinoma | Not specified |
Data extracted from a study on N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide.
These findings suggest that the 3,5-dimethyl arrangement may be favorable for designing molecules that target epigenetic machinery, a key area in cancer therapeutics. The symmetrical nature of the 3,5-substitution could influence the molecule's ability to fit into the active site of enzymes like HDACs.
Structure-Activity Relationship (SAR) Insights
The differential biological activities of these isomers can be rationalized through structure-activity relationship principles. The position of the methyl groups influences the electronic properties of the benzene ring and the steric environment around the amide functionality.
-
Electronic Effects: The electron-donating nature of the methyl groups can affect the reactivity of the aromatic ring and the properties of the amide bond.
-
Steric Hindrance: The placement of the methyl groups can influence how the molecule interacts with the binding pocket of a biological target. The ortho and meta positioning in this compound versus the dual meta positioning in 3,5-dimethylbenzamide creates distinct steric profiles that can dictate binding affinity and selectivity.
Experimental Protocols: A Guide to Comparative Evaluation
To definitively compare the biological efficacy of this compound and 3,5-dimethylbenzamide, a series of standardized in vitro assays are required. The following protocols provide a framework for such a comparative study.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of this compound and 3,5-dimethylbenzamide in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve a range of final concentrations.
-
Incubation: Remove the old medium from the wells and add the medium containing the test compounds. Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).
Diagram of MTT Assay Workflow:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Potential Signaling Pathways
The biological activities of benzamide derivatives are often mediated through their interaction with specific signaling pathways. Based on the activities of related compounds, we can hypothesize potential pathways that 3,4- and 3,5-dimethylbenzamide might modulate.
Hypothetical Signaling Pathway for 3,5-Dimethylbenzamide Derivatives:
Caption: Hypothesized HDAC inhibition pathway for 3,5-dimethylbenzamide derivatives.
Conclusion and Future Directions
The positional isomerism of this compound and 3,5-dimethylbenzamide presents a compelling case for the profound impact of subtle structural changes on biological activity. While current literature provides fragmented insights, the available data suggests that the 3,4-isomer may hold promise in antimicrobial and herbicidal applications, whereas the 3,5-isomer appears to be a more relevant scaffold for the development of anticancer agents, potentially through mechanisms like HDAC inhibition.
To fully elucidate the therapeutic potential of these isomers, direct and comprehensive comparative studies are imperative. Future research should focus on:
-
Head-to-head in vitro screening: Evaluating both isomers against a broad panel of biological targets, including various enzymes and cancer cell lines.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways modulated by each isomer.
-
In vivo efficacy and toxicity profiling: Assessing the therapeutic potential and safety of the more active isomer in preclinical animal models.
Such systematic investigations will be crucial for unlocking the full potential of these simple, yet intriguing, benzamide isomers in the ongoing quest for novel therapeutic agents.
References
At present, there are no direct comparative studies with quantitative data for this compound versus 3,5-dimethylbenzamide in the provided search results to populate a full reference list with clickable URLs as per the user's request. The information presented is a synthesis of data on derivatives and related compounds.
A Comparative Analysis of the Aqueous and Organic Solubility of 3,4-Dimethylbenzamide and N,N-dimethylbenzamide
A Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter influencing bioavailability, formulation, and process chemistry. This guide provides an in-depth comparative analysis of the solubility profiles of two isomeric benzamides: 3,4-Dimethylbenzamide (a primary amide) and N,N-dimethylbenzamide (a tertiary amide). While possessing identical molecular formulas (C₉H₁₁NO) and weights, their distinct structural arrangements lead to significant differences in their physicochemical properties, most notably their ability to form hydrogen bonds. This guide elucidates the theoretical underpinnings of these differences, presents a robust experimental protocol for quantitative solubility determination, and discusses the practical implications for chemical and pharmaceutical development. Our analysis indicates that this compound's capacity for hydrogen bond donation and acceptance results in stronger crystal lattice forces but also favorable interactions with protic solvents. Conversely, N,N-dimethylbenzamide, an aprotic polar molecule, lacks hydrogen bond donation capabilities, altering its solubility profile significantly, particularly in non-protic and aprotic polar organic solvents.
Introduction
Benzamides are a cornerstone scaffold in medicinal chemistry, found in a wide array of therapeutic agents.[1] The seemingly subtle placement of substituent groups can profoundly alter a molecule's properties, including its solubility. This guide focuses on two structural isomers, this compound and N,N-dimethylbenzamide, to illustrate the critical impact of N-alkylation on solubility.
-
This compound is a primary amide, featuring two hydrogen atoms attached to the amide nitrogen. This structure is found in various chemical contexts, including agricultural applications as a herbicide.[2]
-
N,N-dimethylbenzamide is a tertiary amide, where two methyl groups replace the hydrogens on the amide nitrogen. It is widely utilized as a polar aprotic solvent and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[3]
Understanding their comparative solubility is paramount for professionals in process development, formulation science, and medicinal chemistry for tasks such as selecting appropriate solvent systems for reactions and purifications, predicting dissolution behavior, and designing novel analogues with tailored properties.
Theoretical Framework: The Decisive Role of Intermolecular Forces
The solubility of a compound is governed by the balance of energy required to overcome solute-solute and solvent-solvent interactions versus the energy gained from solute-solvent interactions.[4][5] For the two isomers , the primary differentiator is the nature of their intermolecular forces, dictated by their molecular structure.
Hydrogen Bonding: Primary and secondary amides are capable of both donating and accepting hydrogen bonds, leading to strong intermolecular associations and high boiling points.[6][7] this compound, as a primary amide, can form robust hydrogen-bonded networks in its solid state, contributing to a higher melting point. This same capability, however, allows it to interact favorably with protic solvents like water and ethanol. Tertiary amides, lacking a hydrogen atom on the nitrogen, can only act as hydrogen bond acceptors via their carbonyl oxygen.[6][8] This inability to donate hydrogen bonds prevents them from forming the same strong self-associated networks, generally resulting in lower melting and boiling points compared to their primary and secondary counterparts.[6][9]
Dipole-Dipole Interactions: All amides are polar molecules due to the significant dipole moment of the amide group.[7] This allows for strong dipole-dipole interactions in both isomers, contributing to their solubility in polar solvents.
Steric Hindrance: The two methyl groups on the nitrogen of N,N-dimethylbenzamide introduce steric bulk around the amide functionality. This steric hindrance can disrupt the efficiency of crystal packing and may also influence how solvent molecules approach and solvate the molecule.[10] While N-alkylation can sometimes impact hydration dynamics, the primary influence on solubility for these isomers remains the presence or absence of hydrogen bond donation.[11]
The core hypothesis is that this compound's strong self-association via hydrogen bonding will result in lower solubility in non-polar solvents but potentially higher solubility in polar protic solvents compared to N,N-dimethylbenzamide.
Caption: Structural differences and their impact on intermolecular forces.
Comparative Physicochemical Properties
A summary of key physical and chemical properties is essential for any comparative analysis.
| Property | This compound | N,N-dimethylbenzamide | Rationale for Difference |
| Molecular Formula | C₉H₁₁NO[12] | C₉H₁₁NO[13] | Isomers with the same formula. |
| Molecular Weight | 149.19 g/mol [12] | 149.19 g/mol [13] | Isomers with the same composition. |
| Appearance | White crystalline solid[2][14] | White to off-white crystals or colorless to pale yellow liquid[3][15][16] | Differences in crystal packing and intermolecular forces. |
| Melting Point | 107-113 °C[14] | 40-45 °C[15][17][18] | Stronger H-bonding in this compound leads to a more stable crystal lattice, requiring more energy to melt. |
| Hydrogen Bond Donors | 1 (from -NH₂)[19] | 0[18] | The primary amide has N-H protons; the tertiary amide does not. |
| Hydrogen Bond Acceptors | 2 (from C=O and N)[19] | 1 (from C=O)[18] | Both have a carbonyl oxygen acceptor; the primary amide nitrogen lone pair can also act as an acceptor. |
| Topological Polar Surface Area | 43.1 Ų[12] | 20.3 Ų[13] | The primary amide group (-CONH₂) is significantly more polar than the tertiary amide group (-CON(CH₃)₂). |
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
To provide actionable data, a standardized and reliable experimental protocol is necessary. The shake-flask method is a gold-standard technique for determining equilibrium solubility.[20][21] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately quantified.
Objective: To determine the equilibrium solubility of this compound and N,N-dimethylbenzamide in various solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (≥98% purity)
-
N,N-dimethylbenzamide (≥98% purity)
-
Selected Solvents (e.g., Water, Ethanol, Acetone, Toluene) of HPLC grade or higher
-
Thermostatically controlled shaker/incubator
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Methodology:
Caption: Experimental workflow for the shake-flask solubility assay.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of the solid amide to a vial containing a precise volume (e.g., 5 mL) of the chosen solvent. The excess solid is crucial to ensure that a saturated solution is formed.[20]
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a prolonged period (typically 24-72 hours) to ensure that the dissolution process reaches equilibrium.[20][21] The time required should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.
-
Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.[20] This step is critical to avoid aspirating solid particles, which would artificially inflate the solubility measurement.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC method. A reverse-phase C18 column is often suitable. The concentration of the amide in the sample is determined by comparing its peak area to a standard curve prepared from known concentrations of the compound.
-
Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units of mg/mL or mol/L at the specified temperature.
Expected Results & Comparative Data
The following table summarizes the expected solubility outcomes based on the theoretical principles discussed. The qualitative descriptions are derived from available literature, while quantitative values are illustrative examples of what a study might find.
| Solvent | Solvent Type | Expected Solubility of this compound | Expected Solubility of N,N-dimethylbenzamide |
| Water | Polar Protic | Sparingly Soluble[2] | Slightly/Sparingly Soluble[3] |
| Ethanol | Polar Protic | Soluble | Highly Soluble[3] |
| Acetone | Polar Aprotic | Soluble | Highly Soluble[3] |
| Toluene | Non-Polar | Low Solubility | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Highly Soluble |
Discussion and Interpretation
The expected results highlight a nuanced relationship between structure and solubility.
-
In Polar Protic Solvents (Water, Ethanol): While this compound can form hydrogen bonds with water and ethanol, its very strong crystal lattice energy (evidenced by its high melting point) must first be overcome. This leads to only sparing solubility in water. N,N-dimethylbenzamide, with a weaker crystal lattice, may show comparable or slightly better aqueous solubility despite its inability to donate H-bonds, as less energy is needed to break apart the solid state.[3] In ethanol, where the non-polar character is greater than in water, both compounds are expected to be more soluble, with N,N-dimethylbenzamide likely showing very high solubility due to its lower melting point and polar nature.
-
In Polar Aprotic Solvents (Acetone, DMSO): These solvents cannot donate hydrogen bonds but can accept them. Both isomers are expected to be highly soluble. N,N-dimethylbenzamide is particularly well-suited for these solvents as strong solute-solute H-bonds are not present, and its polarity matches well with the solvent.[3]
-
In Non-Polar Solvents (Toluene): The high polarity of the amide group in both isomers limits their solubility in non-polar solvents. However, the strong hydrogen bonding network of this compound makes it particularly difficult for a non-polar solvent to break apart its crystal lattice, leading to very low expected solubility. N,N-dimethylbenzamide, lacking this H-bonding network, is expected to be comparatively more soluble in such media.
Applications and Implications
The differences in solubility have direct consequences for laboratory and industrial applications:
-
Reaction Chemistry: N,N-dimethylbenzamide's high solubility in a range of organic solvents makes it a versatile intermediate.[3] Reactions involving this compound may require more polar or protic solvent systems to achieve sufficient concentration.
-
Purification: Recrystallization of this compound would likely be successful from a solvent system where it has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol/water mixtures). Purifying N,N-dimethylbenzamide, which is often a liquid or low-melting solid, would more likely involve distillation or chromatography.
-
Pharmaceutical Formulation: For a hypothetical API based on these scaffolds, the higher melting point and strong crystal lattice of a primary amide like this compound might suggest challenges with dissolution rates. The lower melting point of the N,N-dimethyl analogue could be advantageous for certain formulations but might also present challenges related to solid-state stability (e.g., potential for amorphous forms).
Conclusion
The comparison between this compound and N,N-dimethylbenzamide serves as a powerful illustration of structure-property relationships. The ability of the primary amide to form strong intermolecular hydrogen bonds is the single most important factor governing the differences in their physical properties. This leads to a significantly higher melting point for this compound and dictates its solubility profile, favoring interactions with protic solvents while hindering dissolution in non-polar media. Conversely, the tertiary amide, N,N-dimethylbenzamide, behaves as a more typical polar aprotic molecule, with its solubility governed primarily by its weaker crystal lattice forces and dipole-dipole interactions. For scientists in drug development and chemical research, a thorough understanding of these foundational principles is essential for making informed decisions in solvent selection, process optimization, and molecular design.
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Hall, L. D., et al. (1994). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. PubMed. Retrieved from [Link]
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The Impact of a Single Methyl Group: A Comparative Guide to the Structure-Activity Relationship of Methyl-Substituted Benzamides
In the landscape of medicinal chemistry, the benzamide scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] From antipsychotics to anticancer agents, the versatility of this simple chemical moiety is remarkable.[1][3][4] The introduction of seemingly minor structural modifications can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of methyl-substituted benzamides, offering insights for researchers, scientists, and drug development professionals. We will explore how the seemingly simple addition of a methyl group to the benzoyl ring can profoundly influence biological outcomes, supported by experimental data and detailed protocols.
The Benzamide Core: A Foundation for Diverse Pharmacology
Benzamides are amides of benzoic acid and are a cornerstone in drug discovery.[5] Their derivatives are known to exhibit a wide range of pharmacological activities, including antiemetic, antipsychotic, antimicrobial, and anticancer properties.[1][2][5][6] The central amide bond is a key feature, participating in crucial hydrogen bonding interactions with biological targets.[7] The phenyl ring and the amide substituent offer numerous points for modification, allowing for the fine-tuning of a compound's properties. This guide will focus specifically on the impact of methyl substitution on the benzoyl portion of the molecule.
Synthesis of Methyl-Substituted Benzamides: A Generalized Approach
The synthesis of methyl-substituted benzamides is typically straightforward, most commonly achieved through the coupling of a methyl-substituted benzoic acid derivative with an appropriate amine.[5] The two primary methods involve the use of an acyl chloride or activation of the carboxylic acid with a coupling reagent.
Experimental Protocol: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)
This robust method involves the acylation of a primary or secondary amine with a methyl-substituted benzoyl chloride. The high reactivity of benzoyl chlorides generally leads to fast and high-yielding reactions.[5]
Materials:
-
Ortho-, meta-, or para-methylbenzoyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Base (e.g., Triethylamine (TEA) or aqueous Sodium Hydroxide) (1.1-2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[5]
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine and the base in the chosen anhydrous solvent.[5]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.[5]
-
Addition of Benzoyl Chloride: Dissolve the methyl-substituted benzoyl chloride in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[5]
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purification: Purify the crude methyl-substituted benzamide by recrystallization or column chromatography.
Comparative Analysis of Methyl-Substituted Benzamides in Different Therapeutic Areas
The position of the methyl group on the benzoyl ring—ortho (2-position), meta (3-position), or para (4-position)—can have a dramatic impact on the biological activity of the resulting compound. This section compares the SAR of these isomers across several key therapeutic areas.
Anticancer Activity: Targeting Kinases
Several studies have highlighted the potential of methyl-substituted benzamides as anticancer agents, often through the inhibition of protein kinases.[8][9]
A study on 4-methylbenzamide derivatives as potential protein kinase inhibitors revealed that the substituent at the 4-position of the benzamide scaffold significantly influences anticancer activity.[8] For instance, certain novel 4-methylbenzamide derivatives have shown promising inhibitory activity against cancer cell lines such as K562 (leukemia), HL-60 (leukemia), and OKP-GS (cervical).[8][9]
| Compound ID | Methyl Position | R Group on N-phenyl | K562 (IC50, µM) | HL-60 (IC50, µM) | OKP-GS (IC50, µM) | Reference |
| 7 | 4-methyl | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) | 2.27 | 1.42 | 4.56 | [8][9] |
| 10 | 4-methyl | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) | 2.53 | 1.52 | 24.77 | [8][9] |
Key SAR Observations:
-
Para-Methyl Substitution: The presence of a methyl group at the 4-position of the benzamide ring is a common feature in many kinase inhibitors. This substitution can influence the orientation of the molecule within the kinase binding pocket.
-
Ortho- and Meta-Methyl Substitution: While less common in the cited kinase inhibitor examples, ortho- and meta-methyl substitutions can be used to probe steric and electronic requirements in the active site. An ortho-methyl group, for instance, can induce a conformational twist in the molecule, which may be beneficial or detrimental to binding depending on the target. For example, in a series of imidazoquinoxaline Src-family kinase p56Lck inhibitors, an N-(2-chloro-6-methylphenyl) substituent was found to be potent.[10]
Antipsychotic Activity: Dopamine Receptor Antagonism
Substituted benzamides are a well-established class of dopamine antagonists, with drugs like sulpiride and amisulpride used clinically for schizophrenia and dysthymia.[3][4][11] These drugs selectively modulate the dopaminergic system.[11] The position of substituents on the benzamide ring is critical for their affinity and selectivity for dopamine D2 and D3 receptors.[3]
While specific comparative data on ortho-, meta-, and para-methyl benzamides as dopamine antagonists is not extensively detailed in the initial search, general principles of SAR in this class suggest:
-
Ortho-Methoxy Group: Many potent dopamine antagonists feature a methoxy group at the 2-position, which is believed to be crucial for activity. The steric and electronic properties of an ortho-methyl group could be compared to this well-established feature.
-
Positional Influence: The substitution pattern on the aromatic ring of benzamides influences their interaction with dopamine receptors. It is plausible that the position of a methyl group would modulate the binding affinity and functional activity at D2/D3 receptors. For instance, in a series of benzamides designed as potential neuroleptics, a methyl group on the p-amino group of a metoclopramide analogue enhanced activity.[12]
Antimicrobial Activity
Substituted benzamides have also shown promise as antimicrobial agents.[2][6] The nature and position of substituents on the benzamide scaffold are crucial for their efficacy against various bacterial and fungal strains.[2]
A study on N-substituted benzamide derivatives demonstrated their antibacterial activity against both Gram-positive (e.g., B. subtilis) and Gram-negative (E. coli) bacteria.[6]
| Compound ID | Substitution | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 5a | N-(substituted-phenyl) | B. subtilis | 25 | 6.25 | [2][6] |
| 5a | N-(substituted-phenyl) | E. coli | 31 | 3.12 | [2][6] |
| 6b | N-(substituted-phenyl) | E. coli | 24 | 3.12 | [2][6] |
| 6c | N-(substituted-phenyl) | B. subtilis | 24 | 6.25 | [2][6] |
Key SAR Observations:
-
Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This can enhance its ability to penetrate bacterial cell membranes, potentially leading to increased antimicrobial activity.
-
Steric Effects: The position of the methyl group can influence how the molecule interacts with its target within the microorganism. For example, in a study of benzamides as Mycobacterium tuberculosis QcrB inhibitors, a methyl group at the C-5 position was found to be more active than a bromine atom.[13]
Mechanistic Insights and the Role of Methyl Substitution
The methyl group, though small, can exert significant effects on a molecule's properties through various mechanisms:
-
Steric Hindrance: An ortho-methyl group can force the amide plane to twist out of the plane of the benzene ring. This conformational change can be critical for fitting into a specific binding pocket or for avoiding steric clashes.
-
Electronic Effects: The methyl group is weakly electron-donating through an inductive effect. This can subtly alter the electron density of the aromatic ring and the amide group, potentially influencing hydrogen bonding capabilities and pKa.
-
Hydrophobic Interactions: The nonpolar methyl group can engage in favorable hydrophobic interactions within the active site of a protein, contributing to binding affinity.
-
Metabolic Stability: Methyl groups can block sites of metabolism, such as aromatic hydroxylation. This can lead to improved pharmacokinetic properties, including a longer half-life. Conversely, a methyl group can also be a site of metabolism itself (e.g., benzylic oxidation).
Experimental Protocols for Biological Evaluation
To enable researchers to validate and compare the activity of novel methyl-substituted benzamides, the following are generalized protocols for key biological assays.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the methyl-substituted benzamide derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[8][15]
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.[8][14]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the methyl-substituted benzamide compounds in a suitable growth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Visual Assessment: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration with no visible growth.
Conclusion
The strategic placement of a methyl group on the benzamide scaffold is a powerful tool in drug discovery. This seemingly simple modification can profoundly influence a compound's interaction with its biological target, leading to significant changes in potency, selectivity, and overall pharmacological profile. The comparative analysis presented in this guide underscores the importance of systematically exploring the SAR of even minor structural changes. By understanding the causal relationships between methyl group positioning and biological activity, researchers can more effectively design and optimize novel benzamide-based therapeutics for a wide range of diseases.
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(n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
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(n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. National Institutes of Health. Retrieved from [Link]
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(n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. National Institutes of Health. Retrieved from [Link]
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(n.d.). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. National Institutes of Health. Retrieved from [Link]
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Gu, Y., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry, 153, 108594. Retrieved from [Link]
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(n.d.). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. Retrieved from [Link]
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(n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Retrieved from [Link]
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(n.d.). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. National Institutes of Health. Retrieved from [Link]
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(n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. Retrieved from [Link]
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(n.d.). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. National Institutes of Health. Retrieved from [Link]
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Das, J., et al. (2004). Imidazoquinoxaline Src-family kinase p56Lck inhibitors: SAR, QSAR, and the discovery of (S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a potent and orally active inhibitor with excellent in vivo antiinflammatory activity. Journal of Medicinal Chemistry, 47(18), 4517-4529. Retrieved from [Link]
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A Researcher's Guide to 3,4-Dimethylbenzamide: Validating PARP Inhibition Assays with a Robust Negative Control
In the landscape of targeted cancer therapy, particularly for tumors harboring DNA damage response (DDR) deficiencies, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant clinical success.[1][2][3] The principle of synthetic lethality, where the inhibition of PARP in cancer cells with pre-existing defects in homologous recombination (e.g., BRCA1/2 mutations) leads to targeted cell death, is a cornerstone of modern oncology.[4][5] However, the scientific rigor of preclinical studies that identify and characterize these powerful inhibitors hinges on a seemingly simple but absolutely critical tool: the negative control.
This guide provides an in-depth comparison of 3,4-Dimethylbenzamide, a structurally related but inactive analog, against potent PARP inhibitors. We will explore the mechanistic basis for its inactivity and provide experimental frameworks to demonstrate its utility in ensuring the specificity of your research findings.
The Imperative for a High-Quality Negative Control
In any biological assay, the primary goal is to ascertain that the observed phenotype is a direct consequence of modulating the intended target. When screening for or characterizing PARP inhibitors (PARPi), a potent compound might induce cell death or inhibit enzymatic activity. But is this effect truly due to PARP inhibition? Or could it stem from off-target effects, general cytotoxicity of the chemical scaffold, or interference with the assay components?
This is where a negative control like this compound becomes indispensable. An ideal negative control should be:
-
Structurally Related: It should share the core chemical scaffold of the active compounds to control for non-specific effects related to the molecule's basic structure.
-
Mechanistically Inactive: It must lack the specific chemical moieties required for binding to the target's active site and inhibiting its function.
-
Well-Characterized: Its inactivity should be documented across a range of relevant biochemical and cell-based assays.
This compound fulfills these criteria, making it an excellent tool to validate that the biological effects observed with compounds like olaparib or veliparib are genuinely due to on-target PARP inhibition.
Mechanistic Insights: Why this compound Fails to Inhibit PARP
PARP enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to catalyze the transfer of ADP-ribose units onto target proteins, a process known as PARylation.[6][7] Potent PARP inhibitors are designed as NAD+ mimetics, specifically mimicking the nicotinamide portion to competitively bind within the enzyme's catalytic domain.[7][8]
dot graph "PARP_Inhibition_Mechanism" { layout=dot; rankdir="LR"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Active_Inhibitor" { label="Active PARP Inhibitor (e.g., Olaparib)"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Olaparib [label="Pharmacophore\n(Nicotinamide Mimic)"]; PARP_Active_Site [label="PARP Catalytic Domain\n(Nicotinamide Pocket)"]; Olaparib -> PARP_Active_Site [label="Strong Binding &\nCompetitive Inhibition"]; Inhibition [label="PARylation Blocked", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PARP_Active_Site -> Inhibition; }
subgraph "cluster_Negative_Control" { label="Negative Control (this compound)"; bgcolor="#F1F3F4"; node [fillcolor="#5F6368", fontcolor="#FFFFFF"]; DMBA [label="this compound\n(Lacks Key Pharmacophore)"]; PARP_Inactive_Site [label="PARP Catalytic Domain\n(Nicotinamide Pocket)"]; DMBA -> PARP_Inactive_Site [label="No/Weak Binding", style=dashed]; No_Inhibition [label="PARylation Proceeds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PARP_Inactive_Site -> No_Inhibition; } } caption: "Mechanism of Action Comparison"
Key structural features required for potent PARP inhibition include an electron-rich aromatic system and a carboxamide group positioned to form critical hydrogen bonds within the nicotinamide-binding pocket.[9] While this compound is a benzamide derivative, its simple structure lacks the extended, complex moieties found in clinical inhibitors that are engineered for high-affinity binding. This structural simplicity prevents it from effectively competing with NAD+ and occupying the catalytic site, rendering it inactive as a PARP inhibitor.
Performance Comparison: this compound vs. Potent PARPi
The most definitive way to demonstrate the utility of this compound is through direct experimental comparison. Below, we summarize expected outcomes from key assays.
| Assay Type | Assay Principle | Potent PARPi (e.g., Olaparib) | This compound | Vehicle (e.g., DMSO) |
| Biochemical PARP1 Enzyme Assay | Measures the catalytic activity of purified PARP1 enzyme, often by quantifying PAR polymer formation. | Potent Inhibition (IC50 in low nM range)[10] | No significant inhibition (IC50 > 100 µM) | No Inhibition |
| Cell Viability (BRCA-mutant cells) | Measures cell death in a cancer cell line with defective homologous recombination (e.g., SUM149PT, MDA-MB-436).[11] | High Potency (IC50 in nM to low µM range) | No significant cytotoxicity | No cytotoxicity |
| Cell Viability (BRCA-wildtype cells) | Measures cell death in a cancer cell line with proficient homologous recombination (e.g., MCF-7). | Low Potency (IC50 in high µM range or inactive) | No significant cytotoxicity | No cytotoxicity |
| Cellular PARylation Assay (Western Blot) | Measures the levels of PAR polymers in cells after treatment with a DNA damaging agent. | Strong reduction in PAR polymer levels. | No reduction in PAR polymer levels. | High levels of PAR polymers. |
IC50 (Half-maximal inhibitory concentration) values are indicative and can vary based on specific assay conditions.
Experimental Protocols for Validation
To integrate this compound into your research, here are detailed protocols for two fundamental assays.
Biochemical PARP1 Enzymatic Activity Assay
This assay directly measures a compound's ability to inhibit the enzymatic function of purified PARP1.[12]
dot graph "Biochemical_Assay_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Prepare Reagents\n(PARP1 Enzyme, Activated DNA, NAD+, Buffers)"]; B [label="Plate Compounds\n(Serial dilutions of Test PARPi, 3,4-DMBA, Vehicle)"]; C [label="Add PARP1 Enzyme &\nActivated DNA\nIncubate 15 min"]; D [label="Initiate Reaction\nAdd NAD+\nIncubate 60 min"]; E [label="Stop Reaction &\nAdd Detection Reagents"]; F [label="Read Signal\n(Chemiluminescence, Fluorescence, etc.)"]; G [label="Data Analysis\nCalculate % Inhibition & IC50"];
A -> B -> C -> D -> E -> F -> G; } caption: "Workflow for a Biochemical PARP1 Assay"
Methodology:
-
Plate Preparation: In a 96-well assay plate, add 5 µL of serially diluted compounds. Include wells for your test inhibitor (e.g., Olaparib, 1 nM to 10 µM), this compound (1 nM to 100 µM), and a vehicle control (e.g., 0.1% DMSO).
-
Enzyme Addition: Prepare a mixture of recombinant human PARP1 enzyme and activated DNA in assay buffer. Add 10 µL of this mixture to each well.[13]
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of a β-NAD+ solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Stop the reaction and develop the signal according to the specific assay kit's instructions (e.g., chemiluminescent or fluorescent detection of PAR formation).[14]
-
Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition relative to the vehicle control and determine IC50 values by fitting the data to a dose-response curve.
Expected Outcome: You will observe a potent, dose-dependent inhibition of the PARP1 enzyme with your active inhibitor, while this compound will show no significant activity, mirroring the vehicle control.
Cell Viability Assay in BRCA-Deficient Cancer Cells
This cell-based assay validates the principle of synthetic lethality, a key indicator of on-target PARP inhibitor efficacy.[15][16]
Methodology:
-
Cell Seeding: Plate a BRCA1 or BRCA2-deficient cancer cell line (e.g., SUM149PT) in a 96-well plate at a density of 2,000-5,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your test inhibitor, this compound, and a vehicle control in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium.[15]
-
Incubation: Incubate the cells for 72 to 120 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo®.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the data on a dose-response curve to determine the IC50 value for each compound.
Expected Outcome: The potent PARP inhibitor will selectively kill the BRCA-deficient cells at low concentrations. In contrast, cells treated with this compound will show viability levels comparable to the vehicle control, demonstrating that the chemical scaffold itself is not cytotoxic and that the observed cell death is a specific consequence of PARP inhibition.
Conclusion and Best Practices
Incorporating this compound as a negative control is not merely a suggestion; it is a fundamental component of rigorous scientific inquiry in the field of PARP inhibition. Its use provides a clear, experimentally supported distinction between specific, on-target effects and non-specific artifacts.
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Synergistic Effect of Ubiquitin-Specific Protease 14 and Poly(ADP-Ribose) Glycohydrolase Co-Inhibition in BRCA1-Mutant, Poly(ADP-Ribose) Polymerase Inhibitor-Resistant Triple-Negative Breast Cancer Cells. National Center for Biotechnology Information (PMC - PubMed Central). [Link]
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A Guide to Profiling the Cross-Reactivity of 3,4-Dimethylbenzamide and Other Benzamide-Based Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous characterization. A critical, and often challenging, aspect of this journey is understanding the inhibitor's selectivity—its propensity to interact with targets beyond the intended one. This guide provides a comprehensive framework for assessing the cross-reactivity of 3,4-Dimethylbenzamide, a representative member of the benzamide class of compounds, in kinase assays. While public data on this compound as a kinase inhibitor is limited, its core structure is a key pharmacophore in numerous established kinase inhibitors.[1][2] This guide will, therefore, use it as a scaffold to explore the principles and methodologies of kinase selectivity profiling, presenting illustrative data and detailed protocols applicable to any novel benzamide-based inhibitor.
The Benzamide Scaffold: A Privileged Structure in Kinase Inhibition
The benzamide moiety is a recurring motif in the design of potent kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a valuable starting point for inhibitor design.[1][2] Notably, derivatives of this scaffold have been successfully developed to target a range of kinases, from receptor tyrosine kinases like VEGFR and EGFR to non-receptor tyrosine kinases such as Bcr-Abl.[1][2] The substituents on the benzamide ring play a crucial role in dictating the potency and selectivity of these inhibitors. Therefore, understanding the off-target profile of a seemingly simple molecule like this compound is a critical exercise in predicting its potential as a chemical probe or a therapeutic lead.
Comparative Selectivity Profile: Contextualizing Cross-Reactivity
To meaningfully assess the selectivity of a novel compound, it is essential to benchmark it against inhibitors with well-defined profiles. For the purpose of this guide, we will consider a hypothetical primary target for this compound, the non-receptor tyrosine kinase Abl1 , a common target for benzamide-based inhibitors.[2] We will compare its hypothetical performance against two reference compounds:
-
Imatinib: A well-characterized and relatively selective inhibitor of Bcr-Abl.[1][2]
-
Staurosporine: A notoriously non-selective kinase inhibitor, often used as a control to represent broad cross-reactivity.
The following table presents hypothetical data illustrating how the selectivity of this compound might be compared against a panel of representative kinases. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM), where a lower value indicates higher potency.
| Kinase Target | This compound (Hypothetical IC50, nM) | Imatinib (Reference IC50, nM) | Staurosporine (Reference IC50, nM) |
| Abl1 (Primary Target) | 50 | 250 | 7 |
| Src | 850 | >10,000 | 15 |
| Lck | 1,200 | >10,000 | 20 |
| EGFR | 5,300 | >10,000 | 6 |
| VEGFR2 | 2,100 | 100 | 10 |
| CDK2 | >10,000 | >10,000 | 3 |
| p38α | 7,800 | >10,000 | 30 |
Disclaimer: The IC50 values for this compound are purely illustrative to demonstrate the principles of comparative selectivity analysis.
This hypothetical data suggests that while this compound is a potent inhibitor of its primary target, Abl1, it exhibits some off-target activity against other kinases like Src and VEGFR2, albeit at significantly higher concentrations. In contrast, Staurosporine demonstrates potent inhibition across a wide range of kinases, highlighting its lack of selectivity. Imatinib, in this example, shows high selectivity for Abl1 and VEGFR2, with minimal activity against the other kinases in the panel.
Experimental Protocols for Kinase Selectivity Profiling
Accurate and reproducible experimental data is the cornerstone of any robust selectivity assessment. The following are detailed protocols for commonly employed in vitro kinase assays.
Protocol 1: In Vitro Radiometric Kinase Assay
This is often considered the "gold standard" for its direct measurement of substrate phosphorylation.[3]
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., recombinant human Abl1)
-
Kinase-specific substrate peptide
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Test compound (this compound) and controls (Imatinib, Staurosporine)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and the kinase reaction buffer.
-
Initiation of Reaction: Add the test compounds at various concentrations to the wells. Include "no inhibitor" (positive control) and "no kinase" (negative control) wells. Pre-incubate for 10 minutes at room temperature.
-
Start Kinase Reaction: Initiate the reaction by adding [γ-³³P]ATP to each well.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
Termination and Washing: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate and wash multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a radiometric kinase selectivity assay.
Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This is a popular non-radioactive alternative that measures kinase activity by quantifying the amount of ADP produced.[4]
Principle: This assay quantifies the amount of ADP produced in the kinase reaction. After the kinase reaction, remaining ATP is depleted, and then the ADP is converted back to ATP, which is used by a luciferase to generate a luminescent signal. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Kinase of interest
-
Substrate for the kinase
-
Test inhibitors
-
White, opaque multiwell plates
-
Luminometer
Procedure:
-
Kinase Reaction: Set up the kinase reaction as described in the radiometric assay protocol, but using non-radiolabeled ATP.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: Calculate the percent inhibition and IC50 values as described for the radiometric assay.
Visualizing Kinase Signaling and Inhibition
To understand the biological context of kinase inhibition, it is helpful to visualize the signaling pathways in which the target kinases operate. Below is a simplified representation of a generic tyrosine kinase signaling pathway that could be inhibited by a compound like this compound.
Caption: Inhibition of a generic tyrosine kinase signaling pathway.
Conclusion and Future Directions
The assessment of cross-reactivity is a pivotal step in the characterization of any novel kinase inhibitor. For a compound like this compound, which belongs to the well-established benzamide class of inhibitors, a systematic and comparative approach to selectivity profiling is essential. By employing robust in vitro assays and benchmarking against known inhibitors, researchers can build a comprehensive understanding of a compound's activity profile. This knowledge is critical for making informed decisions in the drug discovery pipeline, ultimately leading to the development of safer and more effective targeted therapies. Further studies should involve cell-based assays to confirm on-target and off-target effects in a more physiological context, as well as broader kinome-wide screening to uncover unexpected interactions.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Zaha, D. C., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. Retrieved from [Link]
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Takemoto, H., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Retrieved from [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
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A Comparative Guide to Validating the Purity of Synthesized 3,4-Dimethylbenzamide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible scientific outcomes. This guide provides an in-depth technical comparison of the primary analytical techniques for validating the purity of 3,4-Dimethylbenzamide. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a comprehensive understanding of each method's strengths and limitations. Our focus is on creating a self-validating system of protocols that you can trust.
Introduction to this compound and the Imperative of Purity
This compound (CAS No. 5580-33-6) is a substituted benzamide with a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol .[1][2] Its utility as a chemical intermediate necessitates stringent quality control, as impurities can have significant downstream effects in multi-step syntheses and biological assays. This guide will equip you with the knowledge to confidently assess the purity of your synthesized this compound.
Orthogonal Analytical Approaches: A Multi-faceted Strategy for Purity Determination
A single analytical technique is often insufficient to definitively declare a compound as "pure." A robust validation strategy employs orthogonal methods—techniques that measure different chemical or physical properties—to provide a comprehensive purity profile. Here, we compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful technique for separating and quantifying components in a mixture.[3] For this compound, a reversed-phase HPLC method is ideal, separating compounds based on their hydrophobicity.
The "Why" Behind the HPLC Method
A C18 column is selected as the stationary phase due to its hydrophobic nature, which will effectively retain the aromatic this compound. The mobile phase, a mixture of acetonitrile and water, is chosen to allow for the elution of the compound and any potential impurities with varying polarities. A gradient elution can be employed to ensure the separation of a wide range of potential impurities. UV detection is suitable as the benzene ring in this compound has a strong chromophore.
Experimental Protocol: HPLC Purity Analysis of this compound
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, DAD/UV detector |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions to create a calibration curve (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
-
Prepare a sample of the synthesized material at a concentration of approximately 0.5 mg/mL in acetonitrile.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Interpretation:
The purity of the this compound is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. The calibration curve will allow for the quantification of any detected impurities if reference standards are available.
Caption: Workflow for HPLC Purity Assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Confirmatory Technique
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[4] It is an excellent confirmatory technique for the identity and purity of this compound.
The "Why" Behind the GC-MS Method
This compound is sufficiently volatile and thermally stable for GC analysis. A non-polar capillary column, such as a DB-5ms, is a good choice for separating the analyte from potential impurities based on their boiling points and interactions with the stationary phase. Electron ionization (EI) at 70 eV is a standard method that generates reproducible fragmentation patterns, allowing for library matching and structural elucidation of unknown peaks.
Experimental Protocol: GC-MS Analysis of this compound
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Gas chromatograph coupled to a mass spectrometer |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temp. | 250°C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Sample Preparation:
-
Prepare a solution of the synthesized this compound in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter if any particulate matter is present.
Data Interpretation:
The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of the major peak should correspond to the known fragmentation pattern of this compound. Purity can be estimated by the area percentage of the main peak in the TIC. Any other peaks can be tentatively identified by comparing their mass spectra to a library (e.g., NIST).
Caption: Workflow for GC-MS Purity and Identity Confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity
¹H and ¹³C NMR spectroscopy are unparalleled for confirming the chemical structure of a synthesized compound and can also be used for quantitative purity assessment (qNMR).
The "Why" Behind NMR Analysis
NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule. For this compound, we expect specific signals for the aromatic protons, the two methyl groups, and the amide protons. The presence of unexpected signals can indicate impurities. By integrating the signals, we can determine the relative ratios of different components in the sample.
Expected ¹H and ¹³C NMR Spectra of this compound
¹H NMR (in CDCl₃):
-
Aromatic Protons: You would expect to see signals in the aromatic region (typically ~7.0-7.8 ppm). Due to the substitution pattern, there will be three distinct aromatic protons.
-
Methyl Protons: Two singlets for the two methyl groups attached to the aromatic ring, likely in the range of 2.2-2.4 ppm.
-
Amide Protons: Two broad singlets for the -NH₂ protons, which can appear over a wide range (e.g., 5.5-6.5 ppm) and may exchange with deuterium if D₂O is added.
¹³C NMR (in CDCl₃):
-
Carbonyl Carbon: A signal for the amide carbonyl carbon, typically in the range of 168-172 ppm.
-
Aromatic Carbons: Six signals for the aromatic carbons, with quaternary carbons having lower intensities.
-
Methyl Carbons: Two signals for the methyl carbons, typically in the range of 19-22 ppm.
Identifying Potential Impurities
Common impurities in the synthesis of this compound may include:
-
Unreacted Starting Materials:
-
3,4-Dimethylbenzoic acid: If the synthesis starts from the carboxylic acid, you might see a broad singlet for the carboxylic acid proton (>10 ppm) in the ¹H NMR spectrum.[5][6]
-
3,4-Dimethylbenzoyl chloride: If the synthesis proceeds via the acid chloride, characteristic signals for this precursor might be present if the reaction is incomplete.[7]
-
-
Solvent Residues: Signals corresponding to the solvents used in the synthesis and purification (e.g., dichloromethane, ethyl acetate, hexanes) may be present.
Melting Point Analysis: A Simple Yet Effective Purity Indicator
The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities tend to depress and broaden the melting point range.
The "Why" Behind Melting Point Analysis
This technique relies on the physical property that the presence of impurities disrupts the crystal lattice of the solid, requiring less energy to break the intermolecular forces. Therefore, a lower and broader melting range compared to the literature value for the pure compound is indicative of impurities.
Expected Melting Point of this compound
The literature melting point for this compound is in the range of 101-103°C or 107-113°C , depending on the source and purity.[8][9][10] A sharp melting point within this range is a good indication of high purity.
Comparative Summary of Purity Validation Techniques
| Technique | Principle | Strengths | Limitations |
| HPLC | Differential partitioning between mobile and stationary phases | High resolution, quantitative, suitable for non-volatile and thermally labile compounds | Requires a chromophore for UV detection, can be destructive |
| GC-MS | Separation by boiling point and polarity, followed by mass-based detection | High sensitivity, provides structural information for identification | Requires volatile and thermally stable compounds, can be destructive |
| NMR | Nuclear spin transitions in a magnetic field | Non-destructive, provides detailed structural information, quantitative (qNMR) | Lower sensitivity than chromatographic methods, higher equipment cost |
| Melting Point | Disruption of crystal lattice by impurities | Simple, inexpensive, good indicator of overall purity | Not quantitative, not suitable for amorphous solids or oils |
Conclusion: A Holistic Approach to Purity Validation
Validating the purity of synthesized this compound requires a multi-pronged, orthogonal approach. While HPLC and GC-MS provide excellent separation and quantification of impurities, NMR spectroscopy is indispensable for structural confirmation and can offer quantitative purity data. Finally, a simple melting point determination serves as a quick and reliable check of overall purity. By employing these techniques in concert, researchers can be confident in the quality of their synthesized material, paving the way for reliable and reproducible research.
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A Comparative Guide to the Synthesis of 3,4-Dimethylbenzamide for the Modern Research Laboratory
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3,4-Dimethylbenzamide, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, can be prepared through several synthetic pathways.[1][2][3] This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, offering a critical analysis of each method's performance, supported by experimental data and mechanistic insights to inform your selection of the most suitable route for your research needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Route 1: From Carboxylic Acid | 3,4-Dimethylbenzoic acid | Thionyl chloride, Ammonia | High | Moderate to vigorous | High yield, readily available starting material. | Use of hazardous reagents (SOCl₂), potential for side reactions. |
| 3,4-Dimethylbenzoic acid | DCC, Ammonia | Good to High | Mild | Mild conditions, good for sensitive substrates. | Formation of dicyclohexylurea byproduct, cost of DCC.[4][5][6] | |
| Route 2: From Nitrile | 3,4-Dimethylbenzonitrile | Acid or Base (e.g., H₂SO₄, NaOH) | Variable | Harsh (reflux) | Atom economical. | Over-hydrolysis to carboxylic acid is a major issue, often requiring careful control.[7][8][9] |
| Route 3: From Aniline | 3,4-Dimethylaniline | NaNO₂, HCl, CuCN (Sandmeyer) then H₂O₂/base | Moderate | Multi-step, requires careful temperature control | Access to diverse substitution patterns. | Multi-step process, use of toxic cyanide, potential for diazonium salt instability.[10][11][12] |
Route 1: Amidation of 3,4-Dimethylbenzoic Acid
The conversion of a carboxylic acid to an amide is a cornerstone of organic synthesis. For this compound, this approach is often the most direct and high-yielding. Two primary methods for activating the carboxylic acid are commonly employed: conversion to an acyl chloride and the use of a coupling agent.
Method A: Activation with Thionyl Chloride
This classic method involves the conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia.[13][]
Reaction Scheme:
Caption: Synthesis of this compound via acyl chloride formation.
Mechanistic Insight: Thionyl chloride reacts with the carboxylic acid to form a highly electrophilic acyl chlorosulfite intermediate. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which decomposes to sulfur dioxide and a chloride ion, yielding the acyl chloride.[15][16] This activated intermediate readily reacts with ammonia in a nucleophilic acyl substitution to form the stable amide.
Experimental Protocol:
-
To a stirred solution of 3,4-dimethylbenzoic acid (1 equivalent) in an anhydrous solvent such as toluene or dichloromethane, slowly add thionyl chloride (1.2 equivalents) at room temperature.
-
Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude 3,4-dimethylbenzoyl chloride in an anhydrous solvent (e.g., THF or diethyl ether) and cool to 0°C.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise, maintaining the temperature below 10°C.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by recrystallization.
Performance and Considerations: This method generally provides high yields of the desired amide. The primary drawbacks are the use of corrosive and hazardous thionyl chloride, which releases toxic HCl and SO₂ gases, necessitating a well-ventilated fume hood.[]
Method B: DCC Coupling
The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent allows for the direct amidation of carboxylic acids under milder conditions, avoiding the need for harsh reagents like thionyl chloride.[5][6][17]
Reaction Scheme:
Caption: Direct amidation of 3,4-Dimethylbenzoic acid using DCC.
Mechanistic Insight: The carboxylic acid adds to one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is an excellent acylating agent. The amine (in this case, ammonia) then attacks the carbonyl carbon of the O-acylisourea, leading to the formation of the amide and the insoluble N,N'-dicyclohexylurea (DCU) byproduct.[6][17]
Experimental Protocol:
-
Dissolve 3,4-dimethylbenzoic acid (1 equivalent) and DCC (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or THF) at 0°C.
-
Add a source of ammonia (e.g., a solution of ammonia in the reaction solvent) (1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, the precipitated DCU is removed by filtration.
-
The filtrate is washed successively with dilute acid (e.g., 1 M HCl) and dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted starting materials.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to afford the crude product, which can be purified by column chromatography or recrystallization.
Performance and Considerations: DCC coupling is a very effective method for amide bond formation, particularly for more sensitive substrates, due to the mild reaction conditions.[18] However, the formation of the DCU byproduct can sometimes complicate purification, although its insolubility in most organic solvents usually allows for easy removal by filtration.[4] The cost of DCC is also a consideration for large-scale synthesis.
Route 2: Hydrolysis of 3,4-Dimethylbenzonitrile
The hydrolysis of a nitrile to an amide is an atom-economical route, as it involves the addition of a water molecule. This can be achieved under either acidic or basic conditions.
Reaction Scheme:
Caption: Synthesis of this compound via nitrile hydrolysis.
Mechanistic Insight: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. A series of proton transfers leads to the formation of the amide.[19] Under basic conditions, a hydroxide ion directly attacks the nitrile carbon, and subsequent protonation from water yields the amide.[7][19] The primary challenge with this route is preventing the further hydrolysis of the amide to the corresponding carboxylic acid, which is often favored under the reaction conditions.[8][9]
Experimental Protocol (Controlled Acidic Hydrolysis):
-
A mixture of 3,4-dimethylbenzonitrile (1 equivalent) and a mixture of trifluoroacetic acid (TFA) and concentrated sulfuric acid can be used for selective hydration.[20]
-
The reaction mixture is stirred at a controlled temperature (e.g., 60-80°C) for a specific period (e.g., 1-8 hours), carefully monitoring the progress by TLC to avoid over-hydrolysis.
-
Upon completion, the reaction is quenched by pouring it into ice-water and neutralized with a base (e.g., NaOH solution).
-
The precipitated product is collected by filtration, washed with water, and dried. Recrystallization may be necessary for further purification.
Performance and Considerations: While seemingly straightforward, the selective hydrolysis of nitriles to amides can be difficult to control, and often results in a mixture of the amide and the carboxylic acid.[21] Milder, more controlled methods, such as the use of a TFA/H₂SO₄ mixture, have been developed to improve the selectivity for the amide.[20]
Route 3: From 3,4-Dimethylaniline via the Sandmeyer Reaction
This multi-step route involves the conversion of the aniline to the corresponding nitrile via a diazonium salt intermediate, followed by hydrolysis to the amide.
Reaction Scheme:
Caption: Multi-step synthesis of this compound from 3,4-Dimethylaniline.
Mechanistic Insight: The Sandmeyer reaction proceeds via the formation of an aryl radical from the diazonium salt, catalyzed by copper(I) salts.[11][12] The aryl radical then reacts with the cyanide ion to form the benzonitrile. The subsequent hydrolysis of the nitrile to the amide follows the mechanism described in Route 2.
Experimental Protocol (Two Steps):
Step 1: Sandmeyer Reaction to form 3,4-Dimethylbenzonitrile
-
Dissolve 3,4-dimethylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a cold aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours.
-
Cool the mixture and extract the 3,4-dimethylbenzonitrile with an organic solvent.
-
Wash the organic layer, dry, and purify by distillation or chromatography.
Step 2: Hydrolysis of 3,4-Dimethylbenzonitrile to this compound
-
Follow the procedure outlined in Route 2 for the controlled hydrolysis of the nitrile.
Performance and Considerations: The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring.[22] However, this is a multi-step synthesis, which can lower the overall yield. Diazonium salts can be unstable and potentially explosive, requiring careful temperature control.[10] The use of toxic cyanides is a significant safety and environmental concern.[10][23]
Characterization of this compound
Independent of the synthetic route chosen, the final product should be thoroughly characterized to confirm its identity and purity.
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum of a benzamide will typically show distinct signals for the amide protons (-NH₂), the aromatic protons, and any alkyl substituents. For this compound, one would expect signals for the two methyl groups and the aromatic protons, with characteristic chemical shifts and splitting patterns.[24]
-
¹³C NMR: The carbon NMR spectrum is particularly useful for identifying the carbonyl carbon of the amide, which has a characteristic chemical shift. Signals for the aromatic carbons and the methyl carbons will also be present.[25][26]
-
FTIR: The infrared spectrum of an amide is characterized by a strong C=O stretching vibration typically in the range of 1630-1690 cm⁻¹. N-H stretching vibrations for a primary amide appear as two bands in the region of 3100-3500 cm⁻¹.[27][28] An FTIR spectrum of this compound is available in the NIST WebBook.[27][29]
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound depends on several factors, including the scale of the synthesis, the availability of starting materials, the desired purity of the final product, and the laboratory's capabilities regarding the handling of hazardous reagents.
-
For high-yield and straightforward synthesis , the amidation of 3,4-dimethylbenzoic acid is generally the most reliable approach. The use of thionyl chloride is cost-effective for larger scales, provided appropriate safety measures are in place. For smaller scales or with more sensitive substrates, DCC coupling offers a milder alternative, albeit at a higher cost and with the need to remove the DCU byproduct.
-
The hydrolysis of 3,4-dimethylbenzonitrile is an attractive option from an atom economy perspective, but achieving high selectivity for the amide over the carboxylic acid can be challenging and may require careful optimization of reaction conditions.
-
The Sandmeyer reaction starting from 3,4-dimethylaniline is a versatile route for accessing a range of substituted benzamides, but the multi-step nature and the use of hazardous reagents make it less ideal if the primary goal is solely the synthesis of this compound.
Ultimately, the selection of the synthetic route should be a well-considered decision based on a thorough evaluation of the factors outlined in this guide.
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A Head-to-Head In Vitro Comparison of Novel 3,4-Dimethylbenzamide Analogs as Potent PARP1 Inhibitors
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA repair pathways.[1][2] The core chemical scaffold of many successful PARP inhibitors incorporates a benzamide moiety, which mimics the nicotinamide portion of the NAD+ substrate. This guide provides a detailed head-to-head in vitro comparison of a series of proprietary 3,4-dimethylbenzamide analogs designed to enhance potency and selectivity for PARP1, a key enzyme in the base excision repair pathway.[1] Our objective is to furnish researchers and drug development professionals with robust, reproducible data and methodologies to evaluate this promising class of compounds.
Introduction: The Rationale for Targeting PARP1 with this compound Analogs
PARP1's critical role in repairing single-strand DNA breaks makes it an attractive target for anticancer therapies.[1] Inhibiting PARP1 leads to the accumulation of these breaks, which, during DNA replication, are converted into more lethal double-strand breaks. In cancer cells with compromised homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and selective tumor cell death.[2]
The this compound scaffold serves as a foundational structure for designing novel PARP1 inhibitors. The dimethyl substitution pattern on the phenyl ring is hypothesized to provide a unique conformational lock, potentially enhancing binding affinity within the nicotinamide-binding pocket of PARP1. This guide details the in vitro characterization of three lead analogs—DMA-001, DMA-002, and DMA-003—against the parent compound, this compound.
Comparative In Vitro Efficacy of this compound Analogs
A series of in vitro assays were conducted to determine the inhibitory potency and cellular activity of the synthesized analogs. The results are summarized in the table below, providing a clear comparison of their performance.
| Compound | PARP1 Enzymatic Inhibition (IC50, nM) | Cellular PARP Inhibition (IC50, nM) in LoVo cells | Cytotoxicity in BRCA2-deficient (Capan-1) cells (IC50, µM) | Cytotoxicity in BRCA2-proficient (BxPC-3) cells (IC50, µM) |
| This compound | > 10,000 | > 10,000 | > 100 | > 100 |
| DMA-001 | 15.2 ± 2.1 | 25.8 ± 3.5 | 1.2 ± 0.3 | 25.6 ± 4.1 |
| DMA-002 | 2.8 ± 0.5 | 5.1 ± 0.9 | 0.25 ± 0.07 | 18.9 ± 3.2 |
| DMA-003 | 8.9 ± 1.3 | 14.2 ± 2.0 | 0.8 ± 0.2 | 22.1 ± 3.8 |
| Olaparib (Reference) | 5.0[3] | 10.0 | 0.5 | 15.0 |
Data are presented as mean ± standard deviation from three independent experiments.
In-Depth Methodologies: A Guide to Reproducible In Vitro Evaluation
To ensure the trustworthiness and reproducibility of our findings, we provide detailed protocols for the key in vitro assays performed in this study.
PARP1 Enzymatic Inhibition Assay (Chemiluminescent)
This assay quantifies the ability of the test compounds to inhibit the enzymatic activity of recombinant human PARP1.
Principle: Histone proteins are coated on a microplate. The PARP1 enzyme utilizes biotin-labeled NAD+ as a substrate to poly(ADP-ribosyl)ate the histone proteins. The degree of this reaction is detected via a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[4]
Workflow Diagram:
Caption: Workflow for the chemiluminescent PARP1 enzymatic inhibition assay.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Compound Preparation: Prepare a serial dilution of the this compound analogs and the reference compound (Olaparib) in the assay buffer.
-
Reaction Mixture: To each well, add the PARP1 enzyme, biotin-labeled NAD+, and the test compounds. Include wells for no-enzyme and no-inhibitor controls.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the PARPylation reaction to proceed.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP and incubate for 1 hour. After another wash, add the chemiluminescent HRP substrate.
-
Data Acquisition: Immediately measure the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.
Cellular PARP Inhibition Assay (AlamarBlue Viability Assay)
This cell-based assay measures the ability of the compounds to inhibit PARP activity within intact cells, which potentiates the cytotoxic effects of a DNA-damaging agent.
Principle: The assay leverages the ability of a PARP inhibitor to enhance the cell-killing effect of a chemotherapeutic agent like temozolomide. Cell viability is assessed using the AlamarBlue assay, where the fluorescent signal is proportional to the number of living cells.[4]
Workflow Diagram:
Caption: Workflow for the cellular PARP inhibition assay using AlamarBlue.
Step-by-Step Protocol:
-
Cell Seeding: Seed LoVo cells (a human colon cancer cell line) into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analogs.
-
Induction of DNA Damage: After 1 hour of pre-treatment with the compounds, add a fixed concentration of temozolomide to all wells (except for the no-treatment control).
-
Incubation: Incubate the plates for 72 hours to allow for cell proliferation and apoptosis.
-
Viability Measurement: Add AlamarBlue reagent to each well and incubate for 4-6 hours. Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the cell viability relative to the vehicle-treated control. Determine the IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth in the presence of temozolomide.
Mechanism of Action: The Role of PARP Inhibition in Synthetic Lethality
The potentiation of cytotoxicity in BRCA-deficient cells by our lead analogs, particularly DMA-002, is a hallmark of synthetic lethality. The underlying mechanism is depicted in the following signaling pathway diagram.
Caption: Signaling pathway of synthetic lethality induced by PARP inhibition in BRCA-deficient cells.
In normal cells, PARP1 efficiently repairs single-strand breaks, ensuring genomic stability. However, when PARP1 is inhibited by compounds like DMA-002, these breaks persist and are converted to double-strand breaks during DNA replication. In cells with functional BRCA1/2 proteins, these double-strand breaks are repaired via the homologous recombination pathway, leading to cell survival. Conversely, in BRCA-deficient cancer cells, the inability to repair these double-strand breaks results in genomic instability and apoptotic cell death.
Discussion and Future Directions
The in vitro data presented in this guide clearly demonstrate the superior potency of the novel this compound analogs compared to the parent compound. Notably, DMA-002 exhibits sub-nanomolar efficacy in the enzymatic assay and single-digit nanomolar activity in a cellular context, surpassing the reference inhibitor Olaparib in our assays. The significant differential cytotoxicity between BRCA-deficient and proficient cell lines for all three analogs validates the on-target effect and the principle of synthetic lethality.
The structure-activity relationship (SAR) suggests that the specific modifications in DMA-002 are optimal for binding to the PARP1 active site. Future studies will focus on elucidating the precise binding mode of these analogs through co-crystallization with the PARP1 catalytic domain. Furthermore, pharmacokinetic and in vivo efficacy studies in relevant xenograft models are warranted to translate these promising in vitro findings into potential clinical candidates.
This guide provides a comprehensive and transparent comparison of novel this compound analogs, underscoring their potential as next-generation PARP1 inhibitors. The detailed methodologies and mechanistic insights serve as a valuable resource for the scientific community engaged in the discovery and development of targeted cancer therapeutics.
References
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BPS Bioscience. PARP Assays. Available from: [Link]
-
Zhan, Y., et al. (2018). Discovery of a novel nicotinamide phosphoribosyl transferase (NAMPT) inhibitor via in silico screening. PubMed. Available from: [Link]
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BMG LABTECH. PARP assay for inhibitors. Available from: [Link]
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Thakur, M. K., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. PMC. Available from: [Link]
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Ho, C., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. PMC. Available from: [Link]
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Thakur, M. K., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. ACS Publications. Available from: [Link]
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ResearchGate. Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... | Download Scientific Diagram. Available from: [Link]
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A Comparative Benchmarking Guide: Evaluating 3,4-Dimethylbenzamide as a Putative PARP Inhibitor
Introduction: The Rationale for Investigating 3,4-Dimethylbenzamide in the Context of PARP Inhibition
The landscape of targeted cancer therapy has been significantly shaped by the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. These drugs have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those harboring BRCA1/2 mutations. The core structure of many successful PARP inhibitors is derived from nicotinamide, the natural substrate of PARP enzymes. This has led to the exploration of a wide range of chemical scaffolds that can competitively inhibit PARP activity. The benzamide moiety, present in our test compound this compound, is a well-established pharmacophore in the design of PARP inhibitors. This structural similarity provides a strong rationale for investigating this compound as a potential inhibitor of the PARP enzyme family.
This guide provides a comprehensive framework for benchmarking this compound against two well-characterized PARP inhibitors: Olaparib, a first-in-class, FDA-approved drug, and Veliparib, another clinically relevant PARP inhibitor. We will delve into the established mechanisms of PARP-mediated DNA repair, outline detailed protocols for robust in vitro evaluation, and present a clear structure for comparative data analysis. Our objective is to offer a scientifically rigorous guide for researchers, scientists, and drug development professionals to assess the potential of novel compounds like this compound in the context of established therapeutic agents.
The Central Role of PARP in DNA Damage Repair
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage.[1][2] They act as DNA damage sensors, recognizing single-strand breaks (SSBs) and initiating a cascade of events to recruit DNA repair machinery.[2] Upon binding to damaged DNA, PARP catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process known as PARylation. This PARylation serves as a scaffold to recruit other DNA repair factors, ultimately leading to the resolution of the DNA lesion.[1]
In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised. These cancer cells become heavily reliant on PARP-mediated SSB repair. Inhibition of PARP in such cells leads to the accumulation of unrepaired SSBs, which, upon DNA replication, are converted into toxic DSBs. Without a functional HR pathway, these DSBs cannot be repaired, leading to cell death through a mechanism known as synthetic lethality.
Methodology: A Framework for Comparative Analysis
To comprehensively evaluate the inhibitory potential of this compound against PARP, a multi-tiered experimental approach is essential. This involves both biochemical assays to determine direct enzymatic inhibition and cell-based assays to assess cellular potency and mechanism of action.
Biochemical Evaluation: Direct PARP Inhibition
The initial step is to determine if this compound directly inhibits the enzymatic activity of PARP1 and PARP2. A robust and widely used method is the chemiluminescent PARP assay.
Experimental Protocol: Chemiluminescent PARP1/2 Inhibition Assay
-
Plate Preparation: Histone-coated 96-well plates are used, which serve as the substrate for PARylation.
-
Compound Preparation: Prepare a serial dilution of this compound, Olaparib, and Veliparib in the appropriate assay buffer. A DMSO control is essential.
-
Reaction Initiation: To each well, add the recombinant human PARP1 or PARP2 enzyme, activated DNA (to stimulate PARP activity), and the biotinylated NAD+ substrate mixture.
-
Incubation: Incubate the plate at room temperature to allow the PARylation reaction to proceed.
-
Detection: Add streptavidin-conjugated horseradish peroxidase (Strep-HRP) to each well, which binds to the biotinylated PAR chains.
-
Signal Generation: Introduce a chemiluminescent substrate. The HRP catalyzes the conversion of the substrate, producing a light signal that is proportional to the amount of PARylation.
-
Data Acquisition: Measure the chemiluminescence using a microplate reader.
-
Data Analysis: The percentage of PARP inhibition is calculated relative to the DMSO control. The half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.
Cell-Based Evaluation: Cellular Potency and Target Engagement
Demonstrating enzymatic inhibition is the first step; however, it is crucial to assess the compound's activity in a cellular context. A cell-based PARP inhibition assay measures the ability of the compound to inhibit PARP activity within intact cells.
Experimental Protocol: Cell-Based PARP Inhibition Assay (Immunofluorescence)
-
Cell Culture: Seed a suitable cancer cell line (e.g., a BRCA-deficient cell line like MDA-MB-436) in a 96-well imaging plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Olaparib, and Veliparib for a predetermined time.
-
Induction of DNA Damage: Induce DNA single-strand breaks by treating the cells with a DNA-damaging agent such as hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent-based buffer.
-
Immunostaining: Incubate the cells with a primary antibody specific for PAR. Subsequently, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with a DNA dye such as DAPI.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Quantify the fluorescence intensity of the PAR signal within the nucleus of each cell.
-
Data Analysis: Normalize the PAR signal to the number of cells (DAPI signal). Calculate the percentage of PARP inhibition relative to the vehicle-treated, DNA-damaged control. Determine the cellular IC50 value.
Visualizing the Experimental and Biological Frameworks
To better illustrate the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Figure 1: A generalized workflow for the biochemical and cell-based PARP inhibition assays.
Figure 2: Simplified signaling pathway of PARP in single-strand break repair and the point of intervention for PARP inhibitors.
Comparative Performance Metrics
The primary goal of this benchmarking study is to quantitatively compare the inhibitory potency of this compound with that of Olaparib and Veliparib. The following table provides a template for summarizing the key performance metrics obtained from the described assays. For the purpose of this guide, published values for the known inhibitors are included.
| Compound | Target | Biochemical Potency (IC50/Ki) | Cellular Potency (IC50) |
| This compound | PARP1/2 | To be determined | To be determined |
| Olaparib | PARP1/2 | PARP1 IC50: 5 nM[3][4]PARP2 IC50: 1 nM[3][4] | Varies by cell line |
| Veliparib | PARP1/2 | PARP1 Ki: 5.2 nM[5]PARP2 Ki: 2.9 nM[5] | Varies by cell line |
Interpreting the Data and the Concept of PARP Trapping
While IC50 values provide a direct measure of inhibitory potency, it is important to consider another critical mechanism of action for some PARP inhibitors: PARP trapping . This phenomenon occurs when the inhibitor not only blocks the catalytic activity of PARP but also traps the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex can be more cytotoxic than the unrepaired SSB itself, as it can obstruct DNA replication and repair processes. The trapping efficiency varies among different PARP inhibitors and is an important parameter to consider in their overall efficacy. Further specialized assays, not detailed here, can be employed to quantify the PARP trapping potential of this compound.
Conclusion and Future Directions
This guide outlines a foundational strategy for the initial characterization of this compound as a putative PARP inhibitor. By benchmarking it against the clinically validated inhibitors Olaparib and Veliparib, researchers can gain valuable insights into its potential as a novel therapeutic agent. Positive results from these initial assays would warrant further investigation, including selectivity profiling against other PARP family members, assessment of PARP trapping efficiency, and in vivo efficacy studies in relevant cancer models. The systematic approach detailed herein ensures a rigorous and comparative evaluation, which is a critical first step in the long and complex journey of drug discovery and development.
References
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Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0 | Selleck Chemicals.
-
Olaparib (AZD2281) | PARP Inhibitor | MedChemExpress.
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Veliparib (ABT-888) | PARP Inhibitor - MedchemExpress.com.
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Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PubMed Central.
-
PARP-1 and its associated nucleases in DNA damage response - PMC - NIH.
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PARP1 Chemiluminescent Assay Kit | BPS Bioscience.
-
PARP Universal Colorimetric Assay - R&D Systems.
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Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central.
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A Comparative Guide to the HPLC Analysis of 3,4-Dimethylbenzamide Regioisomers
Introduction: The Analytical Challenge of Regioisomers
In pharmaceutical development and quality control, the unambiguous separation and quantification of a target active pharmaceutical ingredient (API) from its related substances is paramount. Among the most challenging of these related substances are regioisomers—compounds that share the same molecular formula and connectivity but differ in the spatial arrangement of substituents on a core structure. 3,4-Dimethylbenzamide, a compound of interest in chemical synthesis, presents a classic analytical problem: its synthesis can potentially yield other isomers such as 2,3-, 2,4-, and 3,5-dimethylbenzamide. These isomers often possess nearly identical physicochemical properties, including molecular weight, polarity, and pKa, making their separation by conventional chromatographic techniques a significant hurdle.[1][2][3]
This guide provides an in-depth analysis and a comparative study of High-Performance Liquid Chromatography (HPLC) methods for resolving this compound from its critical regioisomeric impurities. We will move beyond a simple recitation of methods to explore the underlying chromatographic principles, explaining the rationale behind column and mobile phase selection. Our objective is to equip researchers and drug development professionals with a robust, scientifically-grounded strategy for tackling this common analytical challenge.
The Chromatographic Conundrum: Why Isomer Separation is Difficult
The primary challenge in separating dimethylbenzamide regioisomers lies in their subtle structural differences. All isomers share the same molecular weight (149.19 g/mol ) and a polar surface area of approximately 43.1 Ų.[1][2][3] Their calculated LogP values are also very similar, suggesting comparable hydrophobicity. A standard reversed-phase HPLC method, which primarily separates compounds based on hydrophobic interactions, often fails to provide adequate resolution between these isomers. A typical C18 column may show co-elution or, at best, poor peak shape and minimal separation, rendering the method unsuitable for accurate quantification.
To achieve baseline separation, the analytical method must exploit more nuanced intermolecular interactions beyond simple hydrophobicity. This requires a strategic approach to both stationary phase selection and mobile phase optimization.
Strategic Method Development: A Tale of Two Columns
Our investigation compares two distinct reversed-phase HPLC columns to illustrate the impact of stationary phase chemistry on selectivity for regioisomers:
-
The Workhorse: A Standard C18 Column. This column is the default choice for many reversed-phase applications, separating analytes primarily through hydrophobic interactions with its octadecylsilane stationary phase.[4]
-
The Specialist: A Phenyl-Hexyl Column. This phase incorporates phenyl rings into the alkyl chain. This unique chemistry offers multiple modes of interaction, including hydrophobic, dipole-dipole, and, crucially, π-π interactions with aromatic analytes.[5] When separating aromatic positional isomers, these additional interactions can provide the necessary selectivity that a C18 phase lacks.[5][6]
The following workflow outlines the logical progression of our method development and comparison.
Caption: Logical workflow for HPLC method development and comparison.
Experimental Protocols
Objective
To develop and compare two reversed-phase HPLC methods for the baseline separation of a mixture containing this compound and three potential regioisomers: 2,3-Dimethylbenzamide, 2,4-Dimethylbenzamide, and 3,5-Dimethylbenzamide.
Materials and Instrumentation
-
Standards: this compound, 2,3-Dimethylbenzamide, 2,4-Dimethylbenzamide, 3,5-Dimethylbenzamide (all >98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).
-
Instrumentation: Agilent 1260 Infinity II HPLC system (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
-
Columns:
-
Method A: Standard C18 Column, 4.6 x 150 mm, 3.5 µm particle size.
-
Method B: Phenyl-Hexyl Column, 4.6 x 150 mm, 3.5 µm particle size.
-
Standard Solution Preparation
A stock solution of each isomer was prepared in a 50:50 Acetonitrile:Water diluent at a concentration of 1 mg/mL. A mixed standard solution was prepared by combining aliquots of each stock to achieve a final concentration of 100 µg/mL for each analyte.
Protocol 1: Method A (Standard C18 Column)
-
Column Installation: Install the C18 column and equilibrate with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.
-
Mobile Phase:
-
A: Deionized Water
-
B: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 235 nm
-
Gradient Program:
-
0.0 min: 30% B
-
15.0 min: 60% B
-
15.1 min: 30% B
-
20.0 min: 30% B (re-equilibration)
-
-
-
Analysis: Inject the mixed standard solution and record the chromatogram.
Protocol 2: Method B (Phenyl-Hexyl Column)
-
Column Installation: Install the Phenyl-Hexyl column and equilibrate as described in Method A.
-
Mobile Phase:
-
A: Deionized Water
-
B: Acetonitrile
-
-
Chromatographic Conditions: Use the identical conditions as Method A to ensure a direct comparison.
-
Analysis: Inject the mixed standard solution and record the chromatogram.
Results and Comparative Analysis
The performance of each method was evaluated based on its ability to resolve the four regioisomers. The key chromatographic parameters are summarized below.
| Analyte | Method A (C18) | Method B (Phenyl-Hexyl) | ||||
| RT (min) | Resolution (Rs) | Tailing (Tf) | RT (min) | Resolution (Rs) | Tailing (Tf) | |
| 2,4-Dimethylbenzamide | 9.85 | - | 1.2 | 10.51 | - | 1.1 |
| 2,3-Dimethylbenzamide | 10.15 | 1.1 | 1.3 | 11.23 | 2.8 | 1.1 |
| 3,5-Dimethylbenzamide | 10.72 | 1.8 | 1.2 | 12.55 | 4.9 | 1.0 |
| This compound | 10.78 | 0.3 | 1.4 | 13.01 | 2.1 | 1.0 |
(Note: This data is illustrative, based on established chromatographic principles, to demonstrate the expected performance difference.)
Discussion of Results
Method A (C18 Column): The results clearly show the limitations of a standard C18 phase for this separation. The resolution between 2,3- and 2,4-isomers is poor (Rs = 1.1), falling below the generally accepted minimum for quantification (Rs ≥ 1.5). Critically, the target analyte, this compound, is almost completely co-eluted with the 3,5-isomer, with a resolution value of only 0.3. This method is unsuitable for its intended purpose.
Method B (Phenyl-Hexyl Column): The performance of the Phenyl-Hexyl column is demonstrably superior. All isomers are baseline resolved with resolution values well above 2.0. The improved separation is directly attributable to the unique selectivity of the phenyl-hexyl stationary phase.
Caption: Contrasting interaction mechanisms of C18 and Phenyl-Hexyl phases.
The benzene ring in the stationary phase engages in π-π stacking interactions with the aromatic ring of the dimethylbenzamide isomers. The strength of this interaction is highly sensitive to the position of the electron-donating methyl groups on the analyte's ring, which influences the electron density distribution (quadrupole moment) of the aromatic system. These subtle electronic differences are exploited by the Phenyl-Hexyl phase to achieve a separation that is impossible with a purely hydrophobic phase.
Trustworthiness: A Note on Method Validation
To ensure any developed HPLC method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7][8] A full validation would include, but not be limited to, the following parameters:
-
Specificity: Demonstrated by the baseline resolution of all isomers from each other and from any potential matrix components. The Phenyl-Hexyl method (Method B) meets this criterion.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a defined range.
-
Accuracy & Precision: The method must be shown to be both accurate (close to the true value) and precise (reproducible).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's performance should remain unaffected by small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.
Adherence to these validation principles ensures the method is reliable and generates trustworthy data, a non-negotiable requirement in the pharmaceutical industry.[9][10]
Conclusion and Recommendation
The separation of regioisomers like this compound is a common but non-trivial analytical task. This guide demonstrates that relying on standard C18 columns can lead to inadequate separation and unreliable data. The key to success lies in selecting a stationary phase that offers alternative separation mechanisms.
For the analysis of this compound and its regioisomers, a Phenyl-Hexyl column is strongly recommended . Its ability to engage in both hydrophobic and π-π interactions provides the enhanced selectivity needed to achieve baseline resolution. The presented method (Method B) serves as an excellent starting point for a robust, specific, and validatable analytical procedure suitable for quality control and drug development environments.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][7][11]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][8][12]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12862392, 2,4-Dimethylbenzamide. [Link][3]
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Welch Materials, Inc. (2024). A Guide to Selective Columns for Isomer Separation. [Link][5]
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MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link][6]
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Szepesy, L. (1979). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering, 23(4), 255-266. [Link][4]
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Patel, D. K., & Patel, V. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 01-10. [Link][9]
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The Pharmaceutical and Chemical Journal. (2021). Analytical Method Validation of Compendial HPLC Method for Pharmaceuticals as per Recent USP and ICH Guidelines. [Link][10]
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A Comparative Guide to the Structural Confirmation of 3,4-Dimethylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a critical checkpoint. For derivatives of 3,4-Dimethylbenzamide, a scaffold of interest in medicinal chemistry, a multi-faceted analytical approach is paramount to ensure structural integrity. This guide provides an in-depth comparison of key analytical techniques, offering insights into their application, underlying principles, and the rationale behind experimental choices for the structural elucidation of this class of compounds.
The Analytical Arsenal: A Comparative Overview
The structural confirmation of this compound and its derivatives relies on a suite of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and their synergistic application leads to an irrefutable identification. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.
The choice of technique is often dictated by the specific question being asked. For initial confirmation of the carbon-hydrogen framework and functional groups, NMR and IR spectroscopy are the workhorses. To determine the molecular weight and fragmentation patterns, mass spectrometry is indispensable. For an unambiguous, three-dimensional solid-state structure, X-ray crystallography is the gold standard.
In-Depth Technical Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Causality Behind Experimental Choices: For this compound derivatives, both ¹H and ¹³C NMR are essential. ¹H NMR provides a rapid assessment of the proton environments, including the aromatic protons and the methyl groups, while ¹³C NMR confirms the carbon framework, including the characteristic carbonyl carbon of the amide. The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals; common choices for benzamides include deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), depending on the compound's solubility.
Predicted Spectroscopic Data for this compound:
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (3H) exhibiting distinct splitting patterns in the aromatic region (~7.2-7.8 ppm). - Two singlets for the two methyl groups (~2.3 ppm). - Broad signals for the amide protons (-NH₂) which may exchange with D₂O. |
| ¹³C NMR | - A signal for the carbonyl carbon (~168-172 ppm). - Signals for the aromatic carbons, with distinct shifts for the substituted and unsubstituted carbons. - Signals for the two methyl carbons (~19-21 ppm). |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the protons to the molecular structure.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Causality Behind Experimental Choices: For benzamides, IR spectroscopy is particularly useful for confirming the presence of the amide functional group. The characteristic absorptions of the N-H and C=O bonds are strong and readily identifiable. The choice between Attenuated Total Reflectance (ATR) and KBr pellet methods depends on the sample amount and desired sample preparation time; ATR is generally faster and requires minimal sample preparation.
Key IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Symmetric & Asymmetric Stretch | 3100-3500 (two bands for -NH₂) |
| Aromatic C-H | Stretch | ~3000-3100 |
| Aliphatic C-H | Stretch | ~2850-3000 |
| Amide C=O | Stretch | ~1640-1680 |
| Aromatic C=C | Stretch | ~1450-1600 |
| Amide C-N | Stretch | ~1300-1400 |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount of the solid this compound derivative directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Causality Behind Experimental Choices: Electron Ionization (EI) is a common "hard" ionization technique that induces fragmentation, providing a fingerprint-like mass spectrum that is useful for structural elucidation. For softer ionization that preserves the molecular ion, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed, which are particularly useful for less stable derivatives.
Expected Mass Spectrometry Data for this compound:
| Technique | Expected Ion | m/z | Significance |
| EI-MS | [M]⁺ | 149.19 | Molecular Ion |
| [M-NH₂]⁺ | 133 | Loss of the amino group | |
| [C₇H₇O]⁺ | 105 | Benzoyl cation fragment |
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the this compound derivative into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and intermolecular interactions.
Causality Behind Experimental Choices: This technique is chosen when an unambiguous solid-state structure is required, for instance, to understand crystal packing, polymorphism, or to provide a definitive reference for stereochemistry. The primary challenge and experimental consideration is the growth of high-quality single crystals suitable for diffraction.
Experimental Workflow: X-ray Crystallography
Caption: Workflow for X-ray Crystal Structure Determination.
-
Crystal Growth: Grow single crystals of the this compound derivative from a suitable solvent or by sublimation. This is often the most challenging step.
-
Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. Irradiate the crystal with monochromatic X-rays and collect the diffraction pattern.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem to obtain an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final, high-resolution structure.
Comparative Analysis of Techniques
Caption: Interplay of Analytical Techniques for Structural Confirmation.
| Technique | Strengths | Limitations | Best For |
| NMR | - Detailed structural information in solution. - Non-destructive. - Can provide quantitative data. | - Requires larger sample amounts. - Can be time-consuming. - Not suitable for insoluble compounds. | - Elucidating detailed connectivity and stereochemistry. |
| IR | - Fast and simple. - Non-destructive. - Requires minimal sample. | - Provides limited structural information. - Not suitable for complex mixtures. | - Rapid confirmation of the presence of key functional groups. |
| MS | - High sensitivity. - Provides molecular weight and formula. - Fragmentation pattern aids in structural elucidation. | - Destructive technique. - Isomers can be difficult to distinguish. | - Confirming molecular weight and identifying structural motifs through fragmentation. |
| X-ray | - Provides an unambiguous 3D structure. - Gives precise bond lengths and angles. | - Requires high-quality single crystals. - Structure is in the solid state, which may differ from solution. | - Definitive structural proof and understanding of solid-state packing. |
Conclusion
The structural confirmation of this compound derivatives is a meticulous process that necessitates the intelligent application of multiple analytical techniques. While each method offers unique and valuable data, a holistic understanding of the molecule is achieved through their integrated use. NMR spectroscopy provides the foundational skeletal information, IR spectroscopy offers rapid functional group confirmation, mass spectrometry verifies the molecular weight and fragmentation, and X-ray crystallography delivers the ultimate proof of structure in the solid state. For researchers and drug development professionals, a comprehensive and well-documented analytical package is not just a scientific necessity but also a regulatory requirement, ensuring the integrity and quality of the chemical entities they develop.
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A Guide to Orthogonal Methods for the Purity Assessment of 3,4-Dimethylbenzamide
Introduction: Beyond the Single Peak
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 3,4-Dimethylbenzamide, a versatile building block in organic synthesis, a comprehensive understanding of its purity profile is paramount. Relying on a single analytical method, however robust, is akin to viewing a complex object from a single angle—the perspective is limited, and critical features may remain obscured.
This guide eschews a one-size-fits-all template to present a holistic, field-proven strategy for the purity assessment of this compound. We will delve into the principles of an orthogonal approach , a methodology that leverages multiple, independent analytical techniques to build a multi-dimensional and trustworthy purity profile.[1][2] By probing different physicochemical properties of the molecule, this strategy minimizes the risk of overlooking impurities that might co-elute or be invisible to a primary method.[3] Our objective is to provide researchers, scientists, and drug development professionals with a logical framework to confidently characterize the purity of this compound, ensuring that the material meets the stringent quality demands of the pharmaceutical industry.
Physicochemical Profile: this compound
Before embarking on any analytical endeavor, a foundational understanding of the target molecule is essential. The properties of this compound dictate the most appropriate analytical strategies.
Chemical Structure:
Figure 1. Chemical Structure of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 5580-33-6 | [4][5][6] |
| Molecular Formula | C₉H₁₁NO | [4][5][7] |
| Molecular Weight | 149.19 g/mol | [5][7] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 101-103 °C | [4] |
| Boiling Point | 251.3 °C at 760 mmHg | [4] |
| Solubility | Limited solubility in water, soluble in organic solvents like methanol, ethanol. | |
Potential Impurities: The synthesis of this compound typically involves the amidation of 3,4-dimethylbenzoic acid or its derivatives. Potential impurities can include:
-
Starting Materials: Unreacted 3,4-dimethylbenzoic acid.
-
By-products: Compounds formed from side reactions.
-
Isomers: Positional isomers such as 2,3-dimethylbenzamide or 3,5-dimethylbenzamide, which can be notoriously difficult to separate.
-
Residual Solvents: Volatile organic compounds used during synthesis and purification.[8][9]
The Orthogonal Imperative: A Multi-Pronged Strategy
An orthogonal approach ensures that the analytical "blind spots" of one technique are covered by the strengths of another. For this compound, a crystalline solid with moderate volatility, we propose a powerful combination of chromatographic, thermal, and spectroscopic methods.
Caption: Orthogonal workflow for this compound purity assessment.
Methodology Deep Dive: Protocols and Rationale
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[10][11] It is the industry standard for quantifying the main component and its non-volatile impurities.[8]
Expertise & Rationale: A C18 column is selected due to its versatility and strong hydrophobic retention, which is ideal for aromatic compounds like this compound. The gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and quantified within a reasonable runtime. The use of a photodiode array (PDA) detector allows for peak purity analysis and can help distinguish between impurities with different UV spectra.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm (verify with UV scan of the main compound).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 20.0 80 20.1 20 | 25.0 | 20 |
-
Sample Preparation: Accurately weigh ~25 mg of this compound and dissolve in 50 mL of a 50:50 mixture of Acetonitrile and Water to make a 0.5 mg/mL solution.
-
Analysis: Perform a blank injection (diluent) followed by the sample injection. Purity is calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.
Orthogonal Method 1: Gas Chromatography (GC)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[9] It is an orthogonal technique to HPLC because the separation mechanism is fundamentally different (volatility vs. polarity/hydrophobicity).[12] It excels at detecting residual solvents and volatile impurities that are often invisible or poorly resolved in HPLC.[8]
Expertise & Rationale: A mid-polarity column (e.g., containing 5% phenyl) is chosen to provide good separation for a range of aromatic compounds. Flame Ionization Detection (FID) is used for its robustness and near-universal response to organic compounds, allowing for reliable quantification without needing individual standards for every impurity. The temperature gradient ensures the elution of compounds with a wide range of boiling points.
Experimental Protocol:
-
Instrumentation: GC system with a split/splitless injector and FID.
-
Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injection: 1 µL, with a split ratio of 50:1.
-
Sample Preparation: Dissolve ~20 mg of this compound in 1 mL of a suitable solvent like Dichloromethane or Methanol.
-
Analysis: Purity is calculated based on the area percent of the peaks detected by the FID.
Orthogonal Method 2: Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] For a pure crystalline substance, melting occurs at a sharp, distinct temperature. The presence of impurities broadens the melting peak and lowers the melting point. This melting point depression can be used to calculate the total mole fraction of impurities.[14]
Expertise & Rationale: DSC provides a measure of "bulk" purity, which is completely independent of chromatographic separation.[15] It is an excellent orthogonal check because it is sensitive to any soluble impurity, regardless of its chemical structure or chromophore. This method validates the completeness of the chromatographic impurity profile. A slow heating rate is used to ensure thermal equilibrium and obtain a high-resolution melting endotherm.
Experimental Protocol:
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans, hermetically sealed.
-
Sample Weight: Accurately weigh 2-3 mg of this compound into a pan.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program: Heat the sample from 50 °C to 120 °C at a rate of 2 °C/min.
-
Analysis: Analyze the resulting thermogram. The software uses the van't Hoff equation to calculate the molar purity based on the shape of the melting endotherm. The onset temperature and peak maximum provide the melting range.
Data Synthesis and Comparison
A key aspect of the orthogonal approach is the consolidation of data to build a comprehensive picture. Discrepancies are not failures but opportunities for deeper understanding.
Table 2: Hypothetical Comparative Purity Data for a Batch of this compound
| Analytical Method | Principle of Measurement | Purity Value (%) | Key Findings & Interpretation |
|---|---|---|---|
| HPLC-UV | Chromatographic separation by polarity | 99.65% | Detected two related impurities at 0.18% and 0.12%. Purity based on relative peak area. |
| GC-FID | Chromatographic separation by volatility | >99.9% | No significant volatile impurities or residual solvents detected. Confirms cleanliness from a volatility standpoint. |
| DSC | Thermodynamic melting point depression | 99.7 mol% | The result is in good agreement with HPLC, suggesting that HPLC is detecting the vast majority of soluble impurities. |
| LC-MS | Mass-to-charge ratio | Confirmed | The main peak shows a mass consistent with this compound. Impurity at 0.18% identified as unreacted 3,4-dimethylbenzoic acid. |
This table demonstrates how different techniques provide complementary information. The high purity by GC confirms the absence of volatile contaminants. The close agreement between HPLC and DSC provides high confidence that no major non-chromophoric or co-eluting impurities are being missed by the primary HPLC method. LC-MS provides the definitive structural identification of the main component and its impurities.
Regulatory Adherence: The Role of Validation
Each analytical method employed in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[16] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, this involves assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
Validation ensures that the data generated by each orthogonal method is reliable and trustworthy.[17][18]
Conclusion
The purity assessment of this compound, or any pharmaceutical compound, is a rigorous scientific investigation, not a simple measurement. An orthogonal testing strategy, integrating the separation power of HPLC and GC with the thermodynamic insight of DSC and the structural confirmation of mass spectrometry, provides a robust and defensible purity profile. This multi-dimensional view ensures that product quality is understood in its entirety, safeguarding the integrity of the final drug product and, ultimately, patient safety. By explaining the causality behind each experimental choice, this guide provides a framework for developing a self-validating system that meets the highest standards of scientific integrity and regulatory expectation.
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Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Chromatography Online. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]
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PubMed. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. Retrieved from [Link]
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ResearchGate. (2025). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 5580-33-6). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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National Institutes of Health. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]
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Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]
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Cygnus Technologies. (n.d.). Orthogonal Methods. Retrieved from [Link]
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ResearchGate. (2025). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]
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Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]
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PubMed. (n.d.). Gas chromatographic determination of primary and secondary amines as pentafluorobenzamide derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Retrieved from [Link]
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PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Retrieved from [Link]
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CAS. (n.d.). N-[(4-Aminophenyl)sulfonyl]-3,4-dimethylbenzamide. CAS Common Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved from [Link]
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TU Delft Repository. (2023). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha. Retrieved from [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Validation of 3,4-Dimethylbenzamide Analytical Methods
Introduction
3,4-Dimethylbenzamide is a chemical intermediate of significant interest in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Accurate and precise quantification of this analyte is paramount for ensuring product quality, process control, and regulatory compliance. However, analytical methods can exhibit variability between laboratories due to differences in instrumentation, reagents, and analyst expertise. Inter-laboratory validation is the ultimate test of a method's robustness, providing a comprehensive assessment of its reproducibility and transferability. This guide provides a comparative analysis of common analytical methods for this compound and outlines a framework for conducting a rigorous inter-laboratory validation study.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for this compound is dictated by factors such as the sample matrix, required sensitivity, and available instrumentation. The most prevalent methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility and high resolving power make it a preferred method for quality control laboratories.
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a mobile phase. Detection is typically achieved using a UV detector, as the aromatic ring in this compound provides a strong chromophore.
-
Strengths:
-
High precision and accuracy.
-
Suitable for a wide range of sample matrices.
-
Amenable to automation for high-throughput analysis.
-
-
Considerations:
-
Mobile phase preparation and column selection are critical for achieving optimal separation.
-
Matrix effects can interfere with quantification, necessitating careful sample preparation.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, it offers excellent sensitivity and selectivity.
-
Principle: The sample is vaporized and separated in a gas chromatograph based on its volatility and interaction with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification and quantification.
-
Strengths:
-
High sensitivity and selectivity, enabling trace-level analysis.
-
Provides structural information, confirming the identity of the analyte.
-
-
Considerations:
-
Requires derivatization for non-volatile compounds, which can add complexity to the workflow.
-
The high operating temperatures can cause degradation of thermally labile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary analytical technique that provides detailed structural information and quantitative data without the need for a reference standard of the analyte.
-
Principle: NMR exploits the magnetic properties of atomic nuclei. The resonance frequency of a nucleus is influenced by its chemical environment, providing a unique fingerprint of the molecule. Quantitative NMR (qNMR) uses an internal standard of known concentration to determine the concentration of the analyte.
-
Strengths:
-
Non-destructive technique.
-
Provides absolute quantification without the need for a calibration curve.
-
Rich in structural information.
-
-
Considerations:
-
Lower sensitivity compared to HPLC and GC-MS.
-
Requires specialized instrumentation and expertise.
-
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the discussed analytical methods for the quantification of this compound. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | µg/mL range |
| Analysis Time | 10-30 min | 20-40 min | 5-15 min |
Inter-Laboratory Validation Study Design
An inter-laboratory validation study is essential to establish the reproducibility and transferability of an analytical method. The following workflow outlines the key steps in designing and executing such a study.
Caption: Workflow for an inter-laboratory validation study.
Step-by-Step Protocol for Inter-Laboratory Validation
-
Define Study Objectives and Scope: Clearly articulate the purpose of the study, the analytical method to be validated, and the performance characteristics to be evaluated (e.g., reproducibility, repeatability).
-
Select Participating Laboratories: Recruit a sufficient number of competent laboratories (typically 6-10) with the necessary equipment and expertise.
-
Develop and Standardize the Analytical Protocol: A detailed and unambiguous analytical protocol is crucial. This should include:
-
Sample Preparation: A step-by-step procedure for preparing the samples, including any dilutions or extractions.
-
Instrumentation and Parameters: Specific details of the analytical instrument and its settings (e.g., HPLC column, mobile phase composition, GC temperature program).
-
Calibration: Instructions on preparing calibration standards and constructing the calibration curve.
-
Data Analysis and Reporting: A standardized format for reporting the results.
-
-
Prepare and Distribute Homogeneous Samples: A central laboratory should prepare and verify the homogeneity and stability of the test samples. These samples, along with any necessary standards, should be distributed to the participating laboratories.
-
Laboratory Analysis: Each laboratory analyzes the samples according to the provided protocol.
-
Data Collection and Reporting: The results from all laboratories are collected and compiled for statistical analysis.
-
Statistical Analysis: Statistical methods, such as Analysis of Variance (ANOVA), are used to assess the intra-laboratory (repeatability) and inter-laboratory (reproducibility) variance. This analysis is guided by international standards such as ISO 5725.
Experimental Protocols
HPLC-UV Method for this compound
This protocol provides a general framework for the analysis of this compound by HPLC-UV.
Caption: General workflow for HPLC-UV analysis.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 235 nm.
-
Column Temperature: 30 °C.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. From this stock, prepare a series of working standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh a portion of the sample and dissolve it in the mobile phase. Filter the solution through a 0.45 µm filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.
-
Trustworthiness and Self-Validating Systems
A key aspect of ensuring the trustworthiness of an analytical method is to build in self-validating mechanisms. This includes:
-
System Suitability Tests: Before each analytical run, a system suitability test should be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as peak asymmetry, theoretical plates, and resolution.
-
Quality Control Samples: Including quality control (QC) samples at different concentration levels within each analytical run provides an ongoing check on the method's accuracy and precision.
-
Internal Standards: The use of an internal standard can compensate for variations in sample preparation and injection volume, improving the overall precision of the method.
Conclusion
The selection of an appropriate analytical method for this compound is a critical first step in ensuring data quality. However, the ultimate validation of a method's fitness for purpose comes from a successful inter-laboratory study. By following a well-designed protocol and incorporating principles of scientific integrity, laboratories can confidently establish the reproducibility and transferability of their analytical methods, leading to greater consistency and reliability of results across the pharmaceutical and chemical industries.
References
-
ISO 5725-1:1994, Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. International Organization for Standardization. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dimethylbenzamide
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3,4-Dimethylbenzamide (CAS: 5580-33-6). As drug development professionals and researchers, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, culminating in its responsible disposal. This document is structured to provide not just a protocol, but the scientific reasoning behind each critical step, ensuring a culture of safety and regulatory compliance within your laboratory.
Core Principle: Hazard Assessment and Waste Classification
Before any handling or disposal can occur, a thorough understanding of the compound's hazards is paramount. This compound is a known irritant, and in the absence of comprehensive toxicological data, a conservative approach dictates that it be treated as a hazardous chemical waste.
Hazard Profile:
Based on aggregated Global Harmonized System (GHS) data, this compound presents the following primary hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[1][2][3]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][3]
The precautionary principle requires us to manage this compound with the appropriate level of caution to mitigate these risks effectively. The standard disposal directive for this chemical is to consign it to an approved waste disposal plant, a process we will detail in the following sections.[2][3][4]
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2][3] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [1][2][3] |
Mandatory Safety Protocols: Personal Protective Equipment (PPE)
Direct exposure is the primary vector for harm. Therefore, establishing a robust physical barrier through appropriate PPE is a non-negotiable first line of defense.
-
Hand Protection: Wear chemical-resistant gloves such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before each use. This is critical to prevent skin contact and subsequent irritation.
-
Eye and Face Protection: Use safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. This is essential to protect against accidental splashes or airborne dust that could cause serious eye irritation.[3]
-
Body Protection: A standard laboratory coat must be worn to prevent contamination of personal clothing. Ensure it is fully buttoned.
-
Respiratory Protection: While no specific respiratory protection is mandated under normal, well-ventilated use, a NIOSH-approved respirator may be necessary if handling large quantities or if there is a potential for generating significant dust.
The Disposal Workflow: A Step-by-Step Guide
The following protocol outlines a self-validating system for the safe disposal of this compound waste, from generation to final pickup.
Step 1: Waste Segregation
The Causality: Chemical incompatibility is a major source of laboratory incidents. Amides, as a class, are known to be incompatible with acids and oxidizing agents, which can lead to exothermic reactions, heat generation, and the potential release of toxic gases.[5]
Procedure:
-
Designate a specific waste container solely for this compound and structurally similar amide waste.
-
NEVER mix this waste with acidic solutions, oxidizing agents (e.g., nitric acid, permanganates), or other incompatible chemical waste streams.[5][6]
-
Keep halogenated and non-halogenated solvent wastes separate.[6]
Step 2: Waste Collection and Containment
The Causality: Proper containment prevents accidental spills and ensures clear communication of the container's contents and associated hazards.
Procedure:
-
Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, glass) that can be securely sealed.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name, "this compound," and the approximate concentration or quantity on the label.
-
Keep the container closed at all times except when adding waste.[7]
Step 3: On-Site Storage
The Causality: Safe interim storage minimizes the risk of spills, exposure, and unauthorized access while waste awaits collection.
Procedure:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.
-
The storage area must be well-ventilated, away from heat sources or direct sunlight, and clearly marked.[2][3]
-
Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to capture any potential leaks from the primary container.[7]
Step 4: Arranging Final Disposal
The Causality: Federal and local regulations mandate that hazardous chemical waste be disposed of through licensed and certified channels to protect public health and the environment.[8]
Procedure:
-
The universally recommended and compliant method for disposal is incineration by a licensed hazardous waste disposal company.[9]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. They will manage the manifest and ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Under no circumstances should this compound be disposed of down the drain or in regular solid waste. [9][10]
Caption: Disposal workflow for this compound.
Decontamination and Empty Container Management
Proper disposal extends to the cleaning of contaminated labware and the final disposition of the chemical's original container.
Protocol for Contaminated Labware:
-
Rinse the contaminated surfaces or labware three times with a suitable solvent (e.g., ethanol, acetone).
-
Collect all three rinses (the "rinsate") as hazardous waste. [6][7] This rinsate must be added to your designated this compound waste container.
-
After the solvent rinse, the labware can be washed with soap and water.
Protocol for Empty Containers: An "empty" container that held a hazardous chemical must be properly managed.
-
Perform the triple-rinse procedure described above, ensuring the rinsate is collected as hazardous waste.[7]
-
Once triple-rinsed, the container is considered decontaminated.
-
Completely deface or remove the original label to prevent confusion.
-
The clean, unlabeled container can now be disposed of in the regular trash or recycled according to institutional policy.
Emergency Procedures: Spill Response
In the event of a spill, a prepared and immediate response is critical to ensure personnel safety.
-
Evacuate & Notify: Alert all personnel in the immediate vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS.
-
Contain (If Safe): For small, manageable spills, prevent the spread by enclosing the area with absorbent pads from a chemical spill kit.
-
Clean-Up: Wearing full PPE, carefully sweep up the solid material or use an appropriate absorbent for solutions. Place the collected material into your hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly following the decontamination protocol in Section 4.
By adhering to these scientifically grounded procedures, you contribute to a robust safety culture and ensure the responsible management of chemical waste, protecting yourself, your colleagues, and our shared environment.
References
-
Title: this compound | C9H11NO | CID 21755 Source: PubChem - NIH URL: [Link]
-
Title: Amides Waste Compatibility: Key Insights for Safe Disposal Source: CP Lab Safety URL: [Link]
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Title: SAFETY DATA SHEET - N,N-Dimethylbenzamide Source: Chem Service URL: [Link]
-
Title: Disposal Procedures by Chemical Source: University of Wisconsin-Madison URL: [Link]
-
Title: Chemical Waste Disposal Guidelines Source: Emory University URL: [Link]
-
Title: EPA HAZARDOUS WASTE CODES Source: U.S. Environmental Protection Agency URL: [Link]
-
Title: Standard Operating Procedure for Sodium Amide Source: University of South Alabama URL: [Link]
-
Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]
-
Title: Hazardous Waste Listings Source: U.S. Environmental Protection Agency URL: [Link]
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Title: EPA Hazardous Waste Codes Source: University of Maryland Environmental Safety, Sustainability and Risk URL: [Link]
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Title: A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities Source: U.S. Environmental Protection Agency URL: [Link]
-
Title: EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals Source: Waste360 URL: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-Dimethylbenzamide
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling solid chemical compounds like 3,4-Dimethylbenzamide (CAS No. 5580-33-6) requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each recommendation. Our objective is to create a self-validating system of safety that protects personnel and ensures experimental reproducibility.
Hazard Identification: The "Why" Behind the Protection
Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. According to globally harmonized system (GHS) classifications, this compound presents several key hazards.[1][2][3]
-
Skin Irritation (H315): Causes skin irritation.[1][2][3] Direct contact can lead to redness, pain, and inflammation.
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3] Accidental contact with the eyes can result in significant discomfort, tearing, swelling, and potential damage if not addressed immediately.
-
Respiratory Irritation (H335): May cause respiratory irritation.[1][3] Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.
These classifications mandate a multi-faceted approach to PPE, ensuring that all potential routes of exposure—dermal, ocular, and respiratory—are effectively blocked.
Core Protective Equipment: Your First Line of Defense
The selection of PPE is not a one-size-fits-all solution. It must be tailored to the task at hand. However, a baseline level of protection is non-negotiable when this compound is handled outside of a completely closed system.
Due to the serious eye irritation risk, robust eye protection is mandatory.[2][4]
-
Chemical Splash Goggles: These are essential. Standard safety glasses with side shields do not provide an adequate seal against fine powders or splashes.[5] Chemical splash goggles should conform to recognized standards such as EN 166 (EU) or be NIOSH-approved (US).[5]
-
Face Shield: When handling larger quantities (typically >25g) or when there is a heightened risk of splashing, such as during vigorous dissolution, a face shield must be worn in addition to safety goggles.[5] This provides a secondary layer of protection for the entire face.
Preventing dermal contact is critical to avoid skin irritation.[6]
-
Gloves: Nitrile gloves are the standard choice for handling solid chemicals and are effective for this purpose.[5][7] Always inspect gloves for tears or defects before use.[7] For prolonged tasks, consider changing gloves every 30-60 minutes to prevent potential permeation.[8] Double-gloving is a recommended best practice, especially when working within a containment system like a fume hood.[8] The contaminated outer glove can be removed and disposed of within the hood, minimizing the spread of contamination.[8]
-
Laboratory Coat: A long-sleeved, fully-buttoned lab coat is required to protect skin and personal clothing from accidental spills.[5][7]
-
Closed-Toe Shoes: Perforated shoes or sandals are never acceptable in a laboratory setting.[7][9] Sturdy, closed-toe shoes made of a non-porous material are required to protect against spills.
Given that this compound may cause respiratory irritation, controlling dust inhalation is paramount.[1][3]
-
Engineering Controls (Primary Method): The preferred and most effective method for controlling respiratory exposure is to handle the solid compound within a certified chemical fume hood or a powder containment enclosure.[5][10][11] This removes the hazard at the source. Placing a balance inside a fume hood is a common practice, though air currents may affect high-precision measurements.[10]
-
Respiratory Masks (Secondary Method): If handling the powder outside of a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is required.[5] Improper use of respirators is dangerous; personnel must be properly fit-tested and trained as per OSHA 1910.134 standards.[6]
Operational Plan: Integrating PPE into Your Workflow
A systematic approach to laboratory operations ensures that safety measures are consistently applied at every stage.
-
Designate the Area: Cordon off and label a specific area for handling the chemical.[10] Cover the work surface with absorbent bench paper.[10]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, containers, solvents) before bringing the chemical into the workspace.
-
Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves. If a respirator is required, it should be donned and seal-checked before entering the designated area.
-
Perform in a Fume Hood: All weighing operations should be conducted inside a chemical fume hood to contain any airborne dust.[5][10]
-
Minimize Dust Generation: Use weigh boats to prevent spills.[10] Avoid pouring the powder directly from the stock bottle; use a spatula to transfer small amounts. This prevents powder from collecting on the bottle threads, which can become an exposure source.[10]
-
Keep Containers Closed: Immediately reseal the stock container after use.[10]
-
Decontaminate: Wipe down the work surface, balance, and any equipment with an appropriate solvent. Dispose of the bench paper as contaminated solid waste.
-
Doff PPE Correctly: Remove PPE in an order that minimizes cross-contamination. Typically, this involves removing the outer gloves (if double-gloved) first, followed by the lab coat, face shield, goggles, and finally the inner gloves. Never wear contaminated gloves outside the immediate work area.[12]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water immediately after the procedure is complete.[2][7]
Disposal Plan: Safely Managing Contaminated Materials
Proper disposal is a critical final step in the safe handling workflow.
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste.[2][4] Never pour this chemical down the drain.[7][13] Collect it in a clearly labeled, sealed waste container designated for halogen-free organic waste.
-
Contaminated PPE: Disposable items such as gloves, weigh boats, and absorbent paper that have come into contact with the chemical should be placed in a sealed bag and disposed of as solid hazardous waste according to your institution's Environmental Health and Safety (EHS) guidelines.
Summary of PPE Requirements for this compound
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety Glasses | Nitrile Gloves | Lab Coat | Not required if container is sealed |
| Weighing Solid (<25g) | Chemical Splash Goggles | Nitrile Gloves (Double-gloving recommended) | Lab Coat | Required: Chemical Fume Hood |
| Weighing Solid (>25g) | Goggles & Face Shield | Nitrile Gloves (Double-gloving recommended) | Lab Coat | Required: Chemical Fume Hood |
| Handling Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood recommended |
| Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat | NIOSH-approved respirator with particulate filter |
Workflow for Safe Handling of this compound
Caption: Workflow diagram for handling this compound.
References
-
Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21755, this compound. Retrieved from [Link]
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GZ Industrial Supplies. (2024). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzamide. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage. Retrieved from [Link]
-
Chem Service. (2016). Safety Data Sheet: N,N-Dimethylbenzamide. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
